molecular formula C7H15NO B1368403 4-Methoxyazepane CAS No. 1071594-49-4

4-Methoxyazepane

Cat. No.: B1368403
CAS No.: 1071594-49-4
M. Wt: 129.2 g/mol
InChI Key: MBGKJOCBUBJWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 4-Methoxyazepane is an organic compound classified as an azepine derivative, featuring a seven-membered ring with a nitrogen heteroatom and a methoxy functional group. Its molecular formula is C7H15NO and its molecular weight is 129.20 g/mol. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures. Chemical Context and Research Value Azepines and their derivatives are a significant class of seven-membered nitrogen-containing heterocycles in scientific research . The core azepine structure is a versatile scaffold in medicinal chemistry, forming the basis of various compounds with diverse biological activities . Researchers value these structures for developing new molecular entities and exploring structure-activity relationships. The methoxy modification in this compound is of particular interest for altering the compound's physicochemical properties, such as its polarity and electronic characteristics, which can be critical in pharmaceutical research and the synthesis of more complex molecules . Intended Application Areas this compound is suited for controlled laboratory research environments. Potential areas of investigation include: Methodology Development: Serving as a building block or intermediate in novel organic synthesis routes, including multi-component reactions or ring-closing metathesis . Pharmaceutical Research: Acting as a synthetic precursor or model compound in the discovery and development of new pharmacologically active agents . Basic Chemical Research: Used in fundamental studies to explore the reactivity, properties, and behavior of saturated heterocyclic compounds. Important Notice This product is labeled "For Research Use Only" (RUO). It must not be used for any in vitro diagnostic medical procedures, clinical purposes, or in humans . The manufacturer provides this product exclusively for use in laboratory research. Researchers are responsible for ensuring safe handling and compliance with all applicable local and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxyazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGKJOCBUBJWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598958
Record name 4-Methoxyazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071594-49-4
Record name 4-Methoxyazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-Methoxyazepane: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azepane scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. Its conformational flexibility allows for thorough exploration of chemical space, often leading to enhanced binding affinity and improved pharmacokinetic profiles. This guide provides a comprehensive technical overview of two robust synthetic routes to 4-methoxyazepane, a key intermediate for the development of novel therapeutics. Starting from commercially available materials, these pathways are designed for scalability and efficiency, addressing the needs of researchers in drug discovery and development. This document delves into the causality behind experimental choices, provides detailed step-by-step protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of the Azepane Moiety

Seven-membered saturated nitrogen heterocycles, or azepanes, represent a significant yet underexplored area of chemical space in drug discovery.[1] Compared to their five- and six-membered counterparts (pyrrolidines and piperidines), the increased conformational flexibility of the azepane ring offers unique opportunities for optimizing ligand-receptor interactions. The introduction of a methoxy group at the 4-position provides a handle for further functionalization and can influence the molecule's polarity and metabolic stability. This guide outlines two distinct and practical synthetic strategies for obtaining this compound, a valuable building block for medicinal chemists.

Retrosynthetic Analysis

Two primary retrosynthetic disconnections for this compound will be explored in this guide, both commencing from simple, commercially available starting materials.

Retrosynthesis cluster_0 Route A: Beckmann Rearrangement cluster_1 Route B: O-Methylation This compound This compound 5-Methoxyazepan-2-one 5-Methoxyazepan-2-one This compound->5-Methoxyazepan-2-one Reduction N-Boc-4-methoxyazepane N-Boc-4-methoxyazepane This compound->N-Boc-4-methoxyazepane Deprotection 4-Methoxycyclohexanone_Oxime 4-Methoxycyclohexanone_Oxime 5-Methoxyazepan-2-one->4-Methoxycyclohexanone_Oxime Beckmann Rearrangement 4-Methoxycyclohexanone 4-Methoxycyclohexanone 4-Methoxycyclohexanone_Oxime->4-Methoxycyclohexanone Oximation 4-Methoxyphenol 4-Methoxyphenol 4-Methoxycyclohexanone->4-Methoxyphenol Hydrogenation & Oxidation N-Boc-4-hydroxyazepane N-Boc-4-hydroxyazepane N-Boc-4-methoxyazepane->N-Boc-4-hydroxyazepane O-Methylation N-Boc-azepan-4-one N-Boc-azepan-4-one N-Boc-4-hydroxyazepane->N-Boc-azepan-4-one Reduction N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-azepan-4-one->N-Boc-4-piperidone Ring Expansion

Figure 1: Retrosynthetic analysis of this compound.

Route A employs a classical ring expansion strategy, the Beckmann rearrangement, starting from the commercially available 4-methoxyphenol. Route B builds the azepane ring first, followed by the introduction of the methoxy group via O-methylation of a hydroxyazepane intermediate. This route leverages the well-established chemistry of N-Boc protected piperidones.

Route A: Synthesis via Beckmann Rearrangement

This route offers a straightforward approach to the azepane core through a reliable ring expansion reaction. The key steps involve the preparation of a substituted cyclohexanone, its conversion to an oxime, and the subsequent acid-catalyzed rearrangement to a lactam, which is then reduced.

Step 1: Synthesis of 4-Methoxycyclohexanone

The synthesis of the key intermediate, 4-methoxycyclohexanone, can be efficiently achieved from commercially available 4-methoxyphenol. This transformation is typically carried out in a two-step sequence involving hydrogenation of the aromatic ring followed by oxidation of the resulting alcohol.

Step1_RouteA start {4-Methoxyphenol} reagents1 H2, Rh/C or Raney-Ni intermediate 4-Methoxycyclohexanol reagents1->intermediate Hydrogenation reagents2 PCC, DCM or NaOCl, TEMPO product 4-Methoxycyclohexanone reagents2->product Oxidation

Figure 2: Synthesis of 4-Methoxycyclohexanone.

Experimental Protocol: Hydrogenation of 4-Methoxyphenol

A robust and scalable method for the hydrogenation of 4-methoxyphenol involves the use of a rhodium on carbon catalyst.

Reactant/ReagentMolar Eq.Amount
4-Methoxyphenol1.0124.1 g
5% Rhodium on Carbon-2.5 g
Methanol-500 mL
Hydrogen Gasexcess50 psi

Procedure:

  • To a high-pressure hydrogenation vessel, add 4-methoxyphenol and methanol.

  • Carefully add the 5% rhodium on carbon catalyst.

  • Seal the vessel and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Pressurize the vessel to 50 psi with hydrogen and heat to 50 °C with vigorous stirring.

  • Maintain the hydrogen pressure and temperature for 12-16 hours or until hydrogen uptake ceases.

  • Cool the reaction mixture to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 4-methoxycyclohexanol as a mixture of cis and trans isomers. The crude product is often of sufficient purity for the next step.

Experimental Protocol: Oxidation of 4-Methoxycyclohexanol

A variety of oxidizing agents can be employed for this step. For scalability and to avoid chromium-based reagents, a TEMPO-catalyzed oxidation with sodium hypochlorite is a preferred method.[2]

Reactant/ReagentMolar Eq.Amount
4-Methoxycyclohexanol1.0130.2 g
TEMPO0.011.56 g
Potassium Bromide0.111.9 g
Dichloromethane (DCM)-1 L
Saturated NaHCO₃ solution-500 mL
Sodium Hypochlorite (10-15%)1.2~750 mL

Procedure:

  • Dissolve 4-methoxycyclohexanol, TEMPO, and potassium bromide in dichloromethane and saturated sodium bicarbonate solution in a flask equipped with a mechanical stirrer and a dropping funnel, cooled in an ice-water bath.

  • Slowly add the sodium hypochlorite solution via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 200 mL).

  • Combine the organic layers, wash with 1 M HCl, saturated sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-methoxycyclohexanone can be purified by vacuum distillation to afford a colorless oil. A typical yield for this two-step process is in the range of 80-90%.[2][3]

Step 2: Beckmann Rearrangement of 4-Methoxycyclohexanone Oxime

The Beckmann rearrangement is a classic and reliable method for the ring expansion of cyclic ketones to lactams.[4][5] The reaction proceeds via an oxime intermediate, which rearranges upon treatment with an acid catalyst.

Step2_RouteA start 4-Methoxycyclohexanone reagents1 NH₂OH·HCl, NaOAc, EtOH/H₂O intermediate 4-Methoxycyclohexanone Oxime reagents1->intermediate Oximation reagents2 Polyphosphoric Acid (PPA) or H₂SO₄ product 5-Methoxyazepan-2-one reagents2->product Beckmann Rearrangement

Figure 3: Beckmann Rearrangement for Lactam Formation.

Experimental Protocol: Oximation of 4-Methoxycyclohexanone

Reactant/ReagentMolar Eq.Amount
4-Methoxycyclohexanone1.0128.2 g
Hydroxylamine Hydrochloride1.283.4 g
Sodium Acetate Trihydrate1.5204.1 g
Ethanol-500 mL
Water-250 mL

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride and sodium acetate trihydrate in a mixture of ethanol and water with stirring.

  • Add 4-methoxycyclohexanone to the solution and heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The oxime may precipitate as a solid. If so, collect the solid by filtration and wash with cold water. If it separates as an oil, extract with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • The crude 4-methoxycyclohexanone oxime is typically used in the next step without further purification.

Experimental Protocol: Beckmann Rearrangement

Polyphosphoric acid (PPA) is a convenient and effective catalyst for the Beckmann rearrangement.

Reactant/ReagentMolar Eq.Amount
4-Methoxycyclohexanone Oxime1.0143.2 g
Polyphosphoric Acid (PPA)-500 g

Procedure:

  • In a flask equipped with a mechanical stirrer, heat polyphosphoric acid to 80-90 °C.

  • Slowly and carefully add the 4-methoxycyclohexanone oxime in portions to the hot PPA with vigorous stirring. An exothermic reaction will occur. Maintain the temperature between 100-120 °C.

  • After the addition is complete, continue to stir the mixture at this temperature for 1-2 hours.

  • Carefully pour the hot reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution, keeping the temperature below 30 °C with an ice bath.

  • Extract the aqueous layer with dichloromethane or chloroform (3 x 300 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude 5-methoxyazepan-2-one can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Step 3: Reduction of 5-Methoxyazepan-2-one to this compound

The final step in this route is the reduction of the lactam to the corresponding cyclic amine. Lithium aluminum hydride (LAH) is a powerful and commonly used reagent for this transformation.[6][7]

Step3_RouteA start 5-Methoxyazepan-2-one reagents 1. LiAlH₄, THF 2. H₂O, NaOH(aq) product This compound reagents->product Lactam Reduction

Figure 4: Reduction of the Lactam to this compound.

Experimental Protocol: Lactam Reduction

Reactant/ReagentMolar Eq.Amount
5-Methoxyazepan-2-one1.0143.2 g
Lithium Aluminum Hydride (LAH)2.075.9 g
Anhydrous Tetrahydrofuran (THF)-1.5 L

Procedure:

  • To a dry, nitrogen-flushed flask equipped with a reflux condenser and a dropping funnel, add a suspension of LAH in anhydrous THF.

  • Cool the suspension in an ice bath and slowly add a solution of 5-methoxyazepan-2-one in anhydrous THF via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LAH by the sequential slow addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LAH in grams.

  • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation to yield the final product as a colorless oil.

Route B: Synthesis via O-Methylation of a Hydroxyazepane Intermediate

This route offers an alternative strategy that builds the azepane ring with a hydroxyl group at the 4-position, which is then methylated in the final step. This approach allows for the potential synthesis of other 4-alkoxyazepane analogs by varying the alkylating agent.

Step 1: Synthesis of N-Boc-azepan-4-one

The key intermediate for this route is N-Boc-azepan-4-one. A plausible and efficient method for its synthesis involves a one-carbon ring expansion of the readily available N-Boc-4-piperidone using diazomethane. This reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate.

Step1_RouteB start N-Boc-4-piperidone reagents CH₂N₂, BF₃·OEt₂ Et₂O product N-Boc-azepan-4-one reagents->product Ring Expansion

Figure 5: Ring Expansion of N-Boc-4-piperidone.

Experimental Protocol: Ring Expansion

Caution: Diazomethane is a toxic and explosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Reactant/ReagentMolar Eq.Amount
N-Boc-4-piperidone1.019.9 g
Diazomethane in Et₂O~3.0(Generated in situ)
Boron Trifluoride Etherate0.11.4 mL
Anhydrous Diethyl Ether (Et₂O)-200 mL

Procedure:

  • Dissolve N-Boc-4-piperidone in anhydrous diethyl ether in a flask under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add boron trifluoride etherate to the solution.

  • In a separate apparatus, generate a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) according to established procedures.

  • Slowly add the ethereal solution of diazomethane to the cooled solution of the ketone and Lewis acid. The reaction is typically accompanied by the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench any excess diazomethane by the slow addition of acetic acid.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-Boc-azepan-4-one can be purified by flash column chromatography on silica gel.

Step 2: Reduction of N-Boc-azepan-4-one to N-Boc-4-hydroxyazepane

The reduction of the ketone to the corresponding alcohol can be achieved using a variety of reducing agents. Sodium borohydride is a mild and convenient choice for this transformation. The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions.[5]

Step2_RouteB start N-Boc-azepan-4-one reagents NaBH₄, MeOH product N-Boc-4-hydroxyazepane reagents->product Ketone Reduction Step3_RouteB start N-Boc-4-hydroxyazepane reagents 1. NaH, THF 2. MeI product N-Boc-4-methoxyazepane reagents->product Williamson Ether Synthesis

Sources

Foreword: The Azepane Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Retrosynthetic Analysis of 4-Methoxyazepane

The seven-membered azepane ring is a compelling, yet underutilized, structural motif in medicinal chemistry.[1] While its five- and six-membered counterparts, pyrrolidine and piperidine, are ubiquitous in pharmaceutical libraries, the azepane scaffold offers a unique gateway to untapped three-dimensional chemical space.[1] Its inherent conformational flexibility and the potential for multi-vector substitution patterns make it an attractive core for developing novel therapeutic agents with improved physicochemical and pharmacokinetic profiles.[2][3]

However, the synthesis of substituted azepanes is often hampered by the kinetic and thermodynamic challenges associated with forming medium-sized rings.[3] Established methods frequently rely on multi-step sequences involving linear precursors or rearrangements of smaller rings, which can limit synthetic versatility and efficiency.[1]

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth retrosynthetic analysis of a representative target, this compound. We will dissect the target molecule through multiple strategic disconnections, exploring both classical and state-of-the-art synthetic approaches. The focus will be on the underlying chemical logic, the causality behind experimental choices, and the practical implementation of these strategies, thereby providing a robust framework for the rational design and synthesis of novel azepane derivatives.

Chapter 1: The Ring Expansion Strategy via Beckmann Rearrangement

A classical and powerful approach to the azepane core involves the expansion of a more readily accessible six-membered ring. The Beckmann rearrangement, which transforms a cyclohexanone oxime into a seven-membered lactam (a caprolactam derivative), is a cornerstone of this strategy.

Retrosynthetic Logic and Disconnection

The primary disconnection in this strategy is the C-C bond cleavage within the azepane ring, which is the reverse of the key rearrangement step. This leads back to a substituted cyclohexanone, where the C4-methoxy group of the target dictates the placement of the methoxy substituent on the cyclohexanone precursor.

The retrosynthetic pathway is as follows:

  • Lactam Reduction: The target azepane is disconnected at the C-N amide bond's conceptual precursor, a lactam. This points to 4-methoxycaprolactam as the key intermediate.

  • Beckmann Rearrangement: The C-N bond of the lactam is disconnected via a retro-Beckmann rearrangement. This identifies 3-methoxycyclohexanone oxime as the direct precursor.

  • Oximation: The oxime is traced back to 3-methoxycyclohexanone.

  • Functional Group Interconversion (FGI): 3-Methoxycyclohexanone can be derived from commercially available starting materials such as 1,3-cyclohexanedione or resorcinol.

G Target This compound Lactam 4-Methoxycaprolactam Target->Lactam C-N Disconnection (Lactam Reduction) Oxime 3-Methoxycyclohexanone Oxime Lactam->Oxime Retro-Beckmann (C-C Disconnection) Ketone 3-Methoxycyclohexanone Oxime->Ketone Retro-Oximation Start 1,3-Cyclohexanedione Ketone->Start FGI / Alkylation

Figure 1: Retrosynthetic analysis of this compound via Beckmann rearrangement.
Forward Synthesis and Protocol

The forward synthesis involves the preparation of the substituted cyclohexanone, its conversion to the oxime, the pivotal rearrangement, and final reduction.

Experimental Protocol: Beckmann Rearrangement Pathway

Step Procedure Reagents & Conditions Purpose
1 Synthesis of 3-Methoxycyclohexanone 1. 1,3-Cyclohexanedione, Methanol, Trimethyl orthoformate, p-TsOH (cat.). 2. Sodium borohydride (NaBH₄). 3. Methyl iodide, Sodium hydride (NaH). Formation of the enol ether, selective reduction, and methylation to install the methoxy group.
2 Oximation 3-Methoxycyclohexanone, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium acetate, Ethanol/Water. Conversion of the ketone to its corresponding oxime.
3 Beckmann Rearrangement 3-Methoxycyclohexanone oxime, Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄), Heat. Acid-catalyzed rearrangement of the oxime to the caprolactam.[1]

| 4 | Lactam Reduction | 4-Methoxycaprolactam, Lithium aluminum hydride (LiAlH₄) or Borane (BH₃), THF, Reflux. | Reduction of the amide functionality to the secondary amine, yielding the final product. |

Causality and Trustworthiness: The success of the Beckmann rearrangement is highly dependent on the stereochemistry of the oxime and the migratory aptitude of the adjacent carbon atoms. For an unsymmetrical ketone like 3-methoxycyclohexanone, two geometric isomers of the oxime can form, potentially leading to a mixture of regioisomeric lactams. However, the regioselectivity is often controlled by using strongly acidic conditions (like PPA) which favor the migration of the more substituted carbon. The subsequent reduction of the lactam with a powerful reducing agent like LiAlH₄ is a standard and reliable transformation.

Chapter 2: Intramolecular Cyclization via Reductive Amination

This strategy builds the seven-membered ring by forming one of the C-N bonds in the final step from a carefully crafted linear precursor. Intramolecular reductive amination is an efficient and widely used method for constructing cyclic amines.[4][5][6]

Retrosynthetic Logic and Disconnection

The key disconnection is one of the C-N bonds of the azepane ring. This unravels the cyclic structure into an open-chain amino-aldehyde or amino-ketone. To facilitate synthesis and prevent self-polymerization, the amine is typically protected until the final cyclization step. A benzyl group is an excellent choice as it can be removed during the reductive cyclization step.

The retrosynthetic pathway is as follows:

  • C-N Disconnection: Disconnecting the N1-C2 bond via a retro-reductive amination leads to a linear 6-amino-3-methoxyhexanal.

  • N-Protection: The primary amine is masked as a more stable precursor, such as a benzylamine or an azide, to be revealed just before or during cyclization. The precursor is thus N-benzyl-6-amino-3-methoxyhexanal.

  • Simplification: This linear precursor can be synthesized from simpler, commercially available fragments. A logical disconnection points to a protected 4-aminobutanal and a 2-carbon Wittig reagent or Grignard reagent.

G Target This compound Precursor_Cyclic N-Benzyl-4-Methoxyazepane Target->Precursor_Cyclic N-Deprotection Precursor_Linear 6-(Benzylamino)-3-methoxyhexan-1-al Precursor_Cyclic->Precursor_Linear Retro Reductive Amination (C-N Disconnection) Precursor_Alcohol 6-(Benzylamino)-3-methoxyhexan-1-ol Precursor_Linear->Precursor_Alcohol FGI (Oxidation) Fragment1 Protected 4-Aminobutanal Precursor_Alcohol->Fragment1 C-C Disconnection Fragment2 2-Carbon Nucleophile Precursor_Alcohol->Fragment2

Figure 2: Retrosynthetic analysis via intramolecular reductive amination.
Forward Synthesis and Protocol

The forward synthesis focuses on constructing the linear chain and then effecting the ring closure.

Experimental Protocol: Intramolecular Reductive Amination Pathway

Step Procedure Reagents & Conditions Purpose
1 Precursor Synthesis 1. Start with a protected 4-aminobutanol. Benzylate the amine. 2. Oxidize the alcohol to the aldehyde. 3. React with a vinyl Grignard reagent. 4. Perform an oxymercuration-demercuration or hydroboration-oxidation to install the secondary alcohol. 5. Methylate the alcohol (NaH, MeI). 6. Oxidize the terminal alcohol to the aldehyde. Stepwise construction of the linear 6-(benzylamino)-3-methoxyhexan-1-al precursor.
2 Intramolecular Reductive Amination 6-(Benzylamino)-3-methoxyhexan-1-al, Sodium triacetoxyborohydride (NaBH(OAc)₃) or H₂, Pd/C, Acetic acid, Dichloromethane. One-pot iminium ion formation and reduction to form the N-benzyl-4-methoxyazepane ring.

| 3 | N-Debenzylation | N-Benzyl-4-methoxyazepane, H₂, Pd(OH)₂/C (Pearlman's catalyst), Methanol. | Removal of the benzyl protecting group to yield the final product.[7][8][9] |

Causality and Trustworthiness: The synthesis of the linear precursor is the most demanding part of this sequence but offers high flexibility for introducing various substituents. The key cyclization step, intramolecular reductive amination, is generally very efficient for forming 5-, 6-, and 7-membered rings.[5] Using a mild reducing agent like NaBH(OAc)₃ prevents the reduction of the aldehyde before iminium formation. Alternatively, catalytic hydrogenation can achieve cyclization and debenzylation in a single step, although optimizing conditions to favor intramolecular cyclization over intermolecular reactions is crucial.

Chapter 3: State-of-the-Art Synthesis via Photochemical Dearomatization

A highly innovative and efficient strategy for accessing polysubstituted azepanes involves the photochemical dearomative ring expansion of simple nitroarenes.[1] This method provides a powerful and direct translation of the substitution pattern from a flat aromatic ring to a 3D-saturated heterocycle.

Retrosynthetic Logic and Disconnection

This advanced approach offers the most direct retrosynthetic disconnection. The substitution pattern on the azepane ring directly correlates to the substitution on the starting nitroarene: a para-substituent on the nitrobenzene results in a C4-substituent on the azepane.

The retrosynthetic pathway is exceptionally short:

  • Hydrogenation: The saturated azepane ring is disconnected back to its unsaturated precursor, a 3H-azepine derivative.

  • Photochemical Rearrangement: The 3H-azepine is traced directly back to a simple, commercially available starting material: p-methoxynitrobenzene.

G Target This compound Azepine Substituted 3H-Azepine Intermediate Target->Azepine Retro-Hydrogenation (Global Reduction) Start p-Methoxynitrobenzene Azepine->Start Retro-Photochemical Ring Expansion

Figure 3: State-of-the-art retrosynthesis from a nitroarene precursor.
Forward Synthesis and Protocol

This two-step synthesis transforms a simple aromatic compound into the complex target molecule with high efficiency.

Experimental Protocol: Photochemical Ring Expansion Pathway [1]

Step Procedure Reagents & Conditions Purpose
1 Photochemical Ring Expansion p-Methoxynitrobenzene, Diethylamine (Et₂NH), Triisopropyl phosphite (P(Oi-Pr)₃), i-PrOH, Blue light irradiation (e.g., 427 nm LED), Room temperature. Deoxygenation of the nitro group to a singlet nitrene, which triggers a dearomative ring expansion to form the seven-membered 3H-azepine ring system.

| 2 | Global Hydrogenation | 3H-Azepine intermediate, Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), H₂ (50 bar), Room temperature. | Synergistic catalytic hydrogenation of the diene and hydrogenolysis of the amidine functionality to yield the final saturated this compound. |

Causality and Trustworthiness: This groundbreaking method leverages the photoexcitation of nitroarenes to generate highly reactive singlet nitrenes under mild conditions.[1] The subsequent skeletal rearrangement is highly predictable, providing a direct synthetic link between aromatic and saturated heterocyclic scaffolds. The final hydrogenation step requires a robust catalyst system (a synergistic combination of PtO₂ and Pd/C) to reduce both the diene and the resilient amidine group present in the intermediate, ensuring complete saturation to the desired azepane.[1]

Comparative Analysis of Synthetic Strategies

FeatureStrategy 1: Beckmann RearrangementStrategy 2: Intramolecular CyclizationStrategy 3: Photochemical Dearomatization
Step Count Moderate (approx. 4-5 steps)High (due to precursor synthesis)Very Low (2 steps from nitroarene)
Starting Materials Simple, commercially availableRequires multi-step precursor synthesisSimple, commercially available
Key Challenges Potential for regioisomer formation during rearrangement.Lengthy synthesis of the linear precursor.Requires specialized photochemical equipment.
Flexibility Moderate; substitution pattern limited by cyclohexanone synthesis.High; allows for diverse substitution on the linear chain.High; substitution pattern directly mirrors the starting nitroarene.
Scalability Well-established and scalable.Can be challenging to scale due to the number of steps.Potentially scalable with flow chemistry setups.
Novelty Classical, well-documented.Conventional, reliable.State-of-the-art, highly innovative.[1]

Conclusion

The retrosynthetic analysis of this compound reveals a landscape of diverse and powerful synthetic strategies. The choice of an optimal route depends on the specific objectives of the research program, including available resources, desired scale, and the need for analogue synthesis.

  • The Beckmann Rearrangement offers a reliable, classical approach rooted in fundamental organic chemistry transformations.

  • Intramolecular Reductive Amination provides a highly flexible, albeit longer, route that is ideal for creating diverse libraries of analogues by modifying the linear precursor.

  • The Photochemical Dearomatization of nitroarenes represents the cutting edge of heterocyclic synthesis, offering unparalleled efficiency and a direct bridge from simple aromatic starting materials to complex, 3D-rich azepane scaffolds.[1]

By understanding these distinct retrosynthetic blueprints, researchers and drug development professionals are well-equipped to make informed strategic decisions, accelerating the exploration of the valuable chemical space occupied by azepane-containing compounds.

References

An In-depth Technical Guide to the Predicted Spectroscopic Data of 4-Methoxyazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyazepane is a saturated seven-membered heterocyclic compound containing a nitrogen atom and a methoxy group at the 4-position. As a substituted azepane, it holds potential interest in medicinal chemistry and drug discovery due to the prevalence of the azepane scaffold in bioactive molecules. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

Molecular Structure of this compound

To facilitate the interpretation of the predicted spectroscopic data, the structure of this compound with atom numbering is presented below.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of spectral data for azepane, methoxycyclohexane, and other substituted cyclic amines.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the azepane ring and the methoxy group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
NH1.5 - 2.5Broad singlet-
H43.2 - 3.6Multiplet-
OCH₃3.2 - 3.4Singlet-
H2, H7 (eq)2.8 - 3.1Multiplet-
H2, H7 (ax)2.4 - 2.7Multiplet-
H3, H5 (eq)1.8 - 2.1Multiplet-
H3, H5 (ax)1.4 - 1.7Multiplet-
H6 (eq)1.6 - 1.9Multiplet-
H6 (ax)1.2 - 1.5Multiplet-

Interpretation and Rationale:

  • NH Proton: The proton on the nitrogen is expected to be a broad singlet in the range of 1.5-2.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • H4 Proton: The proton at the C4 position, being attached to the carbon bearing the electronegative methoxy group, will be the most downfield of the ring protons, predicted to be in the 3.2-3.6 ppm region.

  • Methoxy Protons (OCH₃): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet, a characteristic signal for methoxy groups, in the range of 3.2-3.4 ppm.[1]

  • Protons on C2 and C7: The protons on the carbons adjacent to the nitrogen (C2 and C7) will be deshielded and are expected to resonate between 2.4 and 3.1 ppm. Due to the conformational flexibility of the seven-membered ring, the axial and equatorial protons will likely have different chemical shifts.

  • Protons on C3 and C5: The protons on the carbons adjacent to the methoxy-substituted carbon (C3 and C5) will also experience some deshielding, with predicted shifts between 1.4 and 2.1 ppm.

  • Protons on C6: The protons on C6 are the most shielded in the ring and are expected to appear at the most upfield region, between 1.2 and 1.9 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environments.

Carbon(s) Predicted Chemical Shift (δ, ppm)
C475 - 80
OCH₃55 - 60
C2, C748 - 53
C3, C535 - 40
C625 - 30

Interpretation and Rationale:

  • C4 Carbon: The carbon atom bonded to the electronegative oxygen of the methoxy group (C4) will be the most deshielded carbon of the azepane ring, with a predicted chemical shift in the 75-80 ppm range.

  • Methoxy Carbon (OCH₃): The carbon of the methoxy group typically appears in the 55-60 ppm region.[1]

  • C2 and C7 Carbons: The carbons adjacent to the nitrogen atom will be deshielded, with expected chemical shifts between 48 and 53 ppm.

  • C3 and C5 Carbons: These carbons, being beta to the methoxy group, will have chemical shifts in the 35-40 ppm range.

  • C6 Carbon: The C6 carbon is the most shielded carbon in the ring and is predicted to resonate at the most upfield position, between 25 and 30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C-N, and C-O bonds.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3300 - 3500N-H stretch (secondary amine)Weak to medium, sharp
2850 - 3000C-H stretch (aliphatic)Strong
1450 - 1470C-H bend (methylene)Medium
1070 - 1150C-O stretch (ether)Strong
1000 - 1250C-N stretch (aliphatic amine)Medium

Interpretation and Rationale:

  • N-H Stretch: A weak to medium, sharp absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of the N-H stretching vibration in a secondary amine.

  • C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ will be present due to the stretching vibrations of the aliphatic C-H bonds in the azepane ring and the methoxy group.

  • C-O Stretch: A strong and prominent absorption band in the 1070-1150 cm⁻¹ range is characteristic of the C-O stretching vibration of the ether linkage.

  • C-N Stretch: A medium intensity band in the 1000-1250 cm⁻¹ region is expected for the C-N stretching vibration of the aliphatic amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₅NO), the molecular weight is 129.20 g/mol .

Predicted Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 129. The fragmentation will likely be dominated by cleavage alpha to the nitrogen atom and the ether oxygen.

  • Molecular Ion (M⁺): A peak at m/z = 129, corresponding to the intact molecule.

  • Alpha-cleavage to Nitrogen: Loss of an ethyl radical from the ring would lead to a fragment at m/z = 100. Cleavage of the C6-C7 bond with subsequent hydrogen rearrangement could also lead to a prominent fragment at m/z = 44 or 58.

  • Alpha-cleavage to Oxygen: Cleavage of the C-C bond adjacent to the ether can occur. Loss of the methoxy group (•OCH₃) would result in a fragment at m/z = 98.

  • Loss of Methanol: A peak at m/z = 97 (M-32) could be observed due to the elimination of methanol.

  • Ring Opening and Fragmentation: Further fragmentation of the azepane ring can lead to a series of smaller fragments.

G M This compound (m/z = 129) F1 [M - C₂H₅]⁺ (m/z = 100) M->F1 α-cleavage (N) F2 [M - OCH₃]⁺ (m/z = 98) M->F2 α-cleavage (O) F3 [M - CH₃OH]⁺ (m/z = 97) M->F3 Elimination F4 Ring Fragmentation (e.g., m/z = 58, 44) M->F4 Ring Opening

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence should be used. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Data Acquisition: For EI-MS, use a standard electron energy of 70 eV. Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. The predicted chemical shifts, absorption frequencies, and fragmentation patterns are based on established principles and data from analogous structures. This information serves as a foundational resource for the identification and characterization of this compound in a research and development context. Experimental verification of these predictions will be essential upon the synthesis and isolation of this compound.

References

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Methoxyazepane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Methoxyazepane, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document delves into its chemical identity, properties, synthesis, reactivity, and safety considerations, offering a foundational resource for researchers, scientists, and professionals in the field of drug development.

Core Chemical Identity

This compound, a seven-membered saturated heterocycle containing a nitrogen atom and a methoxy group at the 4-position, is a notable scaffold in the design of novel therapeutic agents.

CAS Number: 1071594-49-4[1]

This unique identifier is crucial for the unambiguous identification of this chemical entity in databases and literature.

Structural Representation:

Caption: 2D Structure of this compound

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings and for predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.2 g/mol [1]
Appearance Liquid or solid
Purity 97%
Storage Temperature Refrigerator

Synthesis and Reactivity Insights

Conceptual Synthesis Workflow:

A plausible synthetic route could involve the multi-step transformation of a readily available starting material. The following diagram illustrates a conceptual workflow.

Synthesis_Workflow A Precursor Molecule (e.g., Cyclohexanone derivative) B Ring Expansion (e.g., Beckmann rearrangement) A->B Step 1 C Functional Group Interconversion (e.g., Introduction of methoxy group) B->C Step 2 D Purification (e.g., Chromatography) C->D Step 3 E This compound D->E Final Product

Caption: Conceptual workflow for the synthesis of this compound.

The expertise behind this proposed pathway lies in the common strategies employed for the synthesis of seven-membered heterocyclic rings. Ring expansion reactions, such as the Beckmann rearrangement of a corresponding cyclohexanone oxime, are a cornerstone in the synthesis of caprolactams, which can be further reduced and functionalized to yield substituted azepanes. The introduction of the methoxy group could be achieved through nucleophilic substitution on a suitable precursor, such as a 4-hydroxyazepane derivative.

Reactivity Profile:

The reactivity of this compound is dictated by the presence of the secondary amine and the ether linkage.

  • Amine Functionality: The secondary amine is nucleophilic and basic. It can undergo N-alkylation, N-acylation, and salt formation with acids. These reactions are fundamental for the derivatization of the azepane core to explore structure-activity relationships (SAR) in drug discovery programs.

  • Ether Linkage: The methoxy group is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, a factor to consider in reaction planning and in predicting metabolic pathways.

Potential Applications in Drug Development

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The incorporation of a methoxy group at the 4-position of the azepane ring can significantly influence the molecule's lipophilicity, polarity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties.

While specific pharmacological data for this compound is not yet published, its structural motifs suggest potential for investigation in several therapeutic areas:

  • Central Nervous System (CNS) Disorders: The azepane core is present in various CNS-active compounds. The methoxy group can impact blood-brain barrier permeability.

  • Oncology: Modified azepane structures have been explored as anticancer agents.

  • Infectious Diseases: The nitrogen heterocycle provides a handle for creating derivatives with potential antimicrobial activity.

The rationale for exploring this compound in these areas stems from the established biological activity of other substituted azepanes. The methoxy substituent offers a vector for fine-tuning the molecule's properties to optimize its interaction with biological targets and improve its drug-like characteristics.

Drug_Development_Logic cluster_0 Core Scaffold cluster_1 Property Modulation cluster_2 Potential Therapeutic Areas A Azepane Ring B 4-Methoxy Group A->B influences C CNS Disorders B->C potential for D Oncology B->D potential for E Infectious Diseases B->E potential for

Caption: Logical relationship between the core scaffold and potential applications.

Safety and Handling

As a chemical intermediate intended for research purposes, this compound should be handled with appropriate precautions in a laboratory setting.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocol for Safe Handling:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[2][3]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]

  • Storage: Store the compound in a tightly sealed container in a refrigerator, as recommended.

  • Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste. Avoid generating dust if the material is solid.[2]

  • First Aid:

    • If swallowed: Rinse mouth and seek medical attention.[3]

    • If on skin: Wash with plenty of soap and water.[3]

    • If in eyes: Rinse cautiously with water for several minutes.[3]

This self-validating system of precautions is designed to minimize risk by combining engineering controls (fume hood), administrative controls (SOPs), and personal protective equipment.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for this compound is not publicly available, a prediction of its key spectral features can be made based on its structure. This is an essential aspect of its characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methoxy group (a singlet around 3.3 ppm), and multiplets for the methylene protons on the azepane ring. The proton on the carbon bearing the methoxy group would likely appear as a multiplet. The N-H proton would be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the methoxy carbon around 55-60 ppm, and several distinct signals for the carbons of the azepane ring. The carbon attached to the oxygen of the methoxy group would be the most downfield among the ring carbons.

  • IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations (around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹), and a prominent C-O stretching band for the ether linkage (around 1070-1150 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 129. The fragmentation pattern would likely involve the loss of a methoxy group or cleavage of the azepane ring.

Conclusion

This compound represents a valuable building block for medicinal chemistry and drug discovery. Its unique combination of a saturated seven-membered nitrogen heterocycle and a methoxy substituent offers opportunities for the development of novel compounds with tailored biological activities and pharmacokinetic profiles. This guide provides a foundational understanding of its properties and potential, encouraging further investigation into its synthesis, reactivity, and pharmacological applications. As with any research chemical, adherence to strict safety protocols is paramount.

References

  • This compound - ChemBK. [Link]

Sources

The Azepane Scaffold: A Comprehensive Technical Guide to the Potential Biological Activity of 4-Methoxyazepane Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals.

Abstract

The seven-membered nitrogen-containing heterocycle, azepane, represents a privileged scaffold in modern medicinal chemistry. Its inherent conformational flexibility and amenability to substitution have led to its incorporation into a diverse array of biologically active molecules. This technical guide explores the potential pharmacological landscape of a novel derivative, 4-Methoxyazepane. In the absence of direct experimental data for this specific compound, we will extrapolate its potential biological activities by conducting a thorough analysis of its structural analogs. This document will delve into the established bioactivities of substituted azepanes, with a focus on anticancer, neuroprotective, and antimicrobial applications. We will dissect the structure-activity relationships (SAR) where available, and infer the potential modulatory role of the 4-methoxy substituent. Furthermore, this guide provides detailed, field-proven experimental protocols for the evaluation of these predicted activities and visualizes the key signaling pathways that are likely to be implicated.

Introduction: The Azepane Moiety as a Cornerstone in Drug Discovery

The azepane ring is a recurring motif in numerous natural products and synthetic pharmaceuticals, underscoring its significance in the pursuit of novel therapeutic agents.[1][2] Its non-planar, three-dimensional structure provides an excellent framework for the spatial presentation of pharmacophoric features, enabling interactions with a wide range of biological targets.[3] The conformational diversity of the azepane ring is often a critical determinant of its biological activity, and the strategic introduction of substituents can rigidify the ring into a specific, bioactive conformation.[3][4]

This guide focuses on the untapped potential of this compound. While this specific molecule remains uncharacterized in the public domain, its structural components—the azepane core and a methoxy substituent at the 4-position—suggest a high probability of interesting biological properties. The methoxy group is a common functional group in medicinal chemistry, known to influence a compound's metabolic stability, lipophilicity, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic profile.

Predicted Biological Activities of this compound Based on Analog Analysis

Our comprehensive analysis of structurally related azepane derivatives points towards three primary areas of potential biological activity for this compound:

  • Anticancer Activity: Primarily through the inhibition of the PI3K/Akt signaling pathway.

  • Neuroprotective Activity: Via modulation of monoamine transporters (dopamine and norepinephrine) and inhibition of β-secretase 1 (BACE1).

  • Antimicrobial Activity: Exhibiting potential antibacterial and antifungal properties.

The following sections will explore the evidence for each of these predicted activities, supported by data from known structural analogs.

Anticancer Potential: Targeting the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Several azepane-containing molecules have been identified as potent inhibitors of this pathway, with a particular focus on Akt (also known as Protein Kinase B).[5]

One of the most notable examples is the natural product (-)-balanol, an azepane-containing fungal metabolite that acts as a potent ATP-competitive inhibitor of protein kinase C (PKC) and has served as a scaffold for the development of Akt inhibitors.[4][6] The azepane ring in these inhibitors often occupies a key position within the ATP-binding pocket of the kinase.

Table 1: Anticancer Activity of Representative Azepane Analogs

Compound ClassSpecific TargetCell LineIC50 (µM)Reference
Oxazepine derivativeNot specifiedCaCo-2 (Colon Carcinoma)24.53[7]
Benzo[a]phenazine derivativeNot specifiedVarious1-10[8]
Naphthannelated azepinoneNot specifiedHuman tumor cellsNoteworthy growth inhibition[9]

The introduction of a methoxy group at the 4-position of the azepane ring could influence the binding affinity and selectivity for Akt. The oxygen atom of the methoxy group could act as a hydrogen bond acceptor, potentially forming a crucial interaction with amino acid residues in the kinase domain.

The following diagram illustrates the central role of Akt in this signaling cascade and the potential point of intervention for an inhibitor like this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound (Hypothesized) Inhibitor->Akt

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Neuroprotective Potential: A Multi-Target Approach

The azepane scaffold has also been explored for its potential in treating neurodegenerative disorders. Structural analogs of this compound have shown activity as both monoamine transporter inhibitors and BACE1 inhibitors.

N-substituted azepane derivatives have been identified as potent inhibitors of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[10][11] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, and their inhibition can lead to increased neurotransmitter levels, a mechanism relevant to the treatment of depression and other neuropsychiatric disorders. The substitution pattern on the azepane ring is crucial for selectivity between these transporters.

Table 2: Monoamine Transporter Inhibition by Azepane Analogs

CompoundTargetIC50 (nM)Reference
N-benzylated azepaneNET< 100[10][11]
N-benzylated azepaneDAT< 100[10][11]

A 4-methoxy substituent could potentially enhance the binding affinity to either NET or DAT by providing a hydrogen bond acceptor or by influencing the overall conformation of the molecule to better fit the transporter's binding pocket.

The diagram below illustrates the reuptake mechanism of dopamine and norepinephrine and the potential inhibitory action of this compound.

Monoamine_Reuptake cluster_presynaptic cluster_postsynaptic Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle Vesicles Vesicle->SynapticCleft Release of DA & NE DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_NE->DAT Reuptake DA_NE->NET Reuptake Receptors Receptors DA_NE->Receptors Binding Inhibitor This compound (Hypothesized) Inhibitor->DAT Inhibitor->NET

Caption: Hypothesized inhibition of dopamine and norepinephrine reuptake by this compound.

β-secretase 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. Inhibition of BACE1 is a major therapeutic strategy for this neurodegenerative condition. Azepane derivatives have been investigated as BACE1 inhibitors, with the azepane moiety often binding in the S3 sub-pocket of the enzyme.

The presence of a 4-methoxy group could be advantageous for BACE1 inhibition. The methoxy group could engage in favorable interactions within the enzyme's active site, potentially increasing the compound's potency and selectivity.

Antimicrobial Potential

Several studies have reported the synthesis and evaluation of azepine and thiepine derivatives with significant antibacterial and antifungal activities.[4][6][12][13] The exact mechanism of action for these compounds is often not fully elucidated but is thought to involve disruption of the microbial cell membrane or inhibition of essential enzymes.

Table 3: Antimicrobial Activity of Azepine Analogs

Compound ClassOrganismActivityReference
PyridobenzazepineGram-positive & Gram-negative bacteria, FungiPotent activity[4][6]
Imidazo[1,2-a]azepineS. aureus, C. neoformans, C. albicansPromising activity[14]

The lipophilicity introduced by the methoxy group in this compound could enhance its ability to penetrate microbial cell walls, potentially leading to improved antimicrobial efficacy.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities of this compound, a series of robust and well-established in vitro assays are recommended. The following section provides detailed, step-by-step protocols for the key experiments.

Anticancer Activity: Akt Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound against Akt kinase.

Materials:

  • Recombinant human Akt1, Akt2, and Akt3 enzymes

  • GSK-3α peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the compound in kinase buffer.

  • Assay Setup: In a 384-well plate, add 1 µL of each compound dilution or vehicle control (DMSO).

  • Enzyme and Substrate Addition: Add 2 µL of a solution containing the Akt enzyme and the GSK-3α peptide substrate in kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection: Stop the reaction and detect the generated ADP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Luminescence Measurement: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Akt_Inhibition_Workflow Start Start Compound_Prep Prepare this compound Serial Dilutions Start->Compound_Prep Assay_Plate Add Compound to 384-well Plate Compound_Prep->Assay_Plate Enzyme_Substrate Add Akt Enzyme & GSK-3α Substrate Assay_Plate->Enzyme_Substrate ATP_Addition Initiate Reaction with ATP Enzyme_Substrate->ATP_Addition Incubation Incubate at 30°C for 1 hour ATP_Addition->Incubation ADP_Glo Add ADP-Glo™ Reagent Incubation->ADP_Glo Luminescence Measure Luminescence ADP_Glo->Luminescence Data_Analysis Calculate IC50 Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the Akt kinase inhibition assay.

Neuroprotective Activity: Monoamine Transporter Uptake Assay

Objective: To determine the inhibitory effect of this compound on dopamine and norepinephrine uptake in cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human DAT or NET

  • [³H]-Dopamine and [³H]-Norepinephrine

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Cell Culture: Plate the DAT- or NET-expressing HEK293 cells in 96-well plates and grow to confluence.

  • Compound Incubation: Wash the cells with uptake buffer and then pre-incubate with various concentrations of this compound or vehicle control for 10-20 minutes at 37°C.

  • Radioligand Addition: Add [³H]-Dopamine or [³H]-Norepinephrine to the wells and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Radioactivity Measurement: Transfer the cell lysates to scintillation vials and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of radioligand uptake at each compound concentration and calculate the IC50 value.

Neuroprotective Activity: BACE1 Inhibition Assay

Objective: To measure the inhibitory activity of this compound against BACE1.

Materials:

  • Recombinant human BACE1 enzyme

  • Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Assay Setup: In a 96-well black plate, add the BACE1 enzyme and the test compound or vehicle control. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add the fluorogenic BACE1 substrate to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Determine the rate of substrate cleavage from the linear portion of the kinetic curve. Calculate the percentage of BACE1 inhibition and the IC50 value.

Conclusion and Future Directions

This technical guide has laid out a scientifically grounded rationale for investigating the biological potential of this compound. Based on the extensive body of research on its structural analogs, there is a strong basis to hypothesize that this novel compound may possess valuable anticancer, neuroprotective, and antimicrobial properties. The provided experimental protocols offer a clear roadmap for the empirical validation of these predictions.

The future of drug discovery lies in the exploration of novel chemical space. The synthesis and biological evaluation of this compound and its derivatives represent a promising avenue of research. Further structure-activity relationship studies, guided by the insights presented in this guide, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this exciting new class of azepane-based compounds.

References

Exploration of 4-Methoxyazepane as a novel scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The seven-membered nitrogen-containing heterocycle, azepane, is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products.[1][2][3] Its inherent three-dimensional geometry provides an excellent platform for chemical exploration, allowing for fine-tuning of physicochemical and pharmacokinetic properties.[4] This guide introduces 4-methoxyazepane as a novel, underexplored scaffold with significant potential for drug discovery. We present a comprehensive overview, including a postulated rationale for its exploration, a detailed synthetic strategy, predicted physicochemical properties, and a roadmap for its biological evaluation against key drug target classes. This document serves as a technical resource for researchers and drug development professionals aiming to expand their chemical library with innovative and promising new molecular entities.

The Azepane Scaffold: A Foundation of Therapeutic Success

Nitrogen-containing heterocycles are cornerstones of modern pharmacology, with approximately 60% of all small-molecule drugs featuring at least one such ring system.[5][6] While five- and six-membered rings like pyrrolidine and piperidine are widespread, the seven-membered azepane ring has emerged as a particularly valuable motif.[7] Its larger, more flexible ring structure offers a greater number of conformational possibilities, which can be crucial for optimizing interactions with biological targets.[3]

The therapeutic relevance of the azepane scaffold is well-documented, with over 20 FDA-approved drugs incorporating this ring system.[1] These drugs span a wide range of therapeutic areas, including:

  • Oncology: Azepane derivatives have shown promise as anticancer agents.[8]

  • Neuroscience: The scaffold is present in drugs targeting central nervous system disorders.[9]

  • Infectious Diseases: Antimicrobial and antiviral activities have been reported for azepane-containing compounds.[8]

The natural product (-)-Balanol, a potent ATP-competitive inhibitor of protein kinase A and C, is a prominent example of a bioactive molecule containing the azepane core and has served as a template for the development of synthetic kinase inhibitors.[3][8] The prevalence and diverse bioactivity of this scaffold underscore its importance and provide a strong rationale for the exploration of novel, functionalized azepane derivatives.

The this compound Postulate: A Strategic Design for Novelty and Function

Despite the extensive investigation of the azepane scaffold, the specific derivative, this compound, remains largely unexplored in the scientific literature. We postulate that the introduction of a methoxy group at the 4-position of the azepane ring offers a unique combination of structural and physicochemical properties that make it an attractive candidate for drug discovery.

The methoxy group is a common substituent in approved drugs and can significantly influence a molecule's properties.[10][11] Its strategic placement on the azepane ring is hypothesized to:

  • Modulate Physicochemical Properties: The methoxy group can alter a molecule's lipophilicity, polarity, and hydrogen bonding capacity.[10] This can lead to improved solubility, permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Introduce a Vector for Target Interaction: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.

  • Explore Novel Chemical Space: As an underrepresented scaffold, this compound offers the opportunity to develop novel intellectual property and explore new structure-activity relationships (SAR).

The rationale behind investigating the 4-methoxy substitution is to leverage the established therapeutic potential of the azepane core while introducing a functional group that can confer advantageous drug-like properties.

Synthetic Strategy for this compound

A robust and scalable synthetic route is essential for the exploration of any new scaffold. We propose a straightforward, two-step synthesis of this compound starting from the commercially available precursor, N-Boc-4-piperidone. The key steps are a ring expansion to form the azepane ring, followed by reduction of the ketone and O-methylation of the resulting alcohol.

G A N-Boc-4-piperidone B N-Boc-azepan-4-one A->B Diazomethane Ring Expansion C N-Boc-4-hydroxyazepane B->C NaBH4 Reduction D N-Boc-4-methoxyazepane C->D NaH, MeI O-Methylation E This compound D->E TFA or HCl Boc Deprotection

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, with clear steps and expected outcomes.

Protocol 3.1.1: Synthesis of N-Boc-azepan-4-one (B)

This protocol describes the ring expansion of N-Boc-4-piperidone using diazomethane, a common method for the synthesis of seven-membered rings from six-membered precursors.

  • Materials: N-Boc-4-piperidone, Diazomethane solution in diethyl ether, Diethyl ether, Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve N-Boc-4-piperidone (1.0 eq) in diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a freshly prepared solution of diazomethane in diethyl ether (1.5 eq) to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction by the careful addition of acetic acid until the yellow color of diazomethane disappears.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., 20% ethyl acetate in hexanes) to yield N-Boc-azepan-4-one as a colorless oil.

  • Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Protocol 3.1.2: Synthesis of N-Boc-4-hydroxyazepane (C)

This protocol details the reduction of the ketone to a secondary alcohol.

  • Materials: N-Boc-azepan-4-one, Sodium borohydride (NaBH₄), Methanol.

  • Procedure:

    • Dissolve N-Boc-azepan-4-one (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C.

    • Add sodium borohydride (1.5 eq) portion-wise to the solution.

    • Stir the reaction at 0 °C for 1 hour.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give N-Boc-4-hydroxyazepane, which can often be used in the next step without further purification.

  • Validation: Successful reduction can be confirmed by the disappearance of the ketone peak in the IR spectrum and the appearance of a hydroxyl proton signal in the ¹H NMR spectrum.

Protocol 3.1.3: Synthesis of N-Boc-4-methoxyazepane (D)

This protocol describes the O-methylation of the secondary alcohol.[12][13][14]

  • Materials: N-Boc-4-hydroxyazepane, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous tetrahydrofuran (THF), Methyl iodide (MeI).

  • Procedure:

    • Suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C.

    • Add a solution of N-Boc-4-hydroxyazepane (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction with water.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield N-Boc-4-methoxyazepane.

  • Validation: The formation of the methoxy ether can be confirmed by the appearance of a singlet at ~3.3-3.4 ppm in the ¹H NMR spectrum and the corresponding methoxy carbon in the ¹³C NMR spectrum.

Protocol 3.1.4: Synthesis of this compound (E)

This final step involves the removal of the Boc protecting group.

  • Materials: N-Boc-4-methoxyazepane, Trifluoroacetic acid (TFA) or 4M HCl in dioxane, Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-4-methoxyazepane (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (10 eq) or an excess of 4M HCl in dioxane.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • If using TFA, dissolve the residue in diethyl ether to precipitate the TFA salt. If using HCl, the hydrochloride salt is obtained directly.

    • The salt can be converted to the free base by partitioning between a strong base (e.g., 1M NaOH) and an organic solvent (e.g., dichloromethane).

  • Validation: Successful deprotection is confirmed by the absence of the Boc protons in the ¹H NMR spectrum.

Predicted Physicochemical and ADME Properties

The "drug-likeness" of a scaffold is heavily influenced by its physicochemical properties. The introduction of a methoxy group is expected to favorably modulate the properties of the azepane core.

PropertyPredicted Value for AzepanePredicted Value for this compoundRationale for Change
Molecular Weight99.17129.20Addition of C, H₃, O
cLogP1.10.9The oxygen atom slightly decreases lipophilicity.
Topological Polar Surface Area (TPSA)12.03 Ų21.26 ŲThe ether oxygen increases the polar surface area.
Hydrogen Bond Acceptors12The ether oxygen acts as a hydrogen bond acceptor.
Hydrogen Bond Donors11The secondary amine is a hydrogen bond donor.
Rotatable Bonds01The C-O bond of the methoxy group is rotatable.

Predicted values are estimations and should be experimentally verified.

The predicted increase in TPSA and the number of hydrogen bond acceptors for this compound could lead to improved solubility and better interactions with biological targets compared to the unsubstituted azepane. The modest cLogP suggests that the compound is likely to have good membrane permeability.

Hypothesized Biological Targets and Screening Strategy

Given the wide range of biological activities reported for functionalized azepanes, we propose an initial screening campaign for this compound against two major drug target classes: protein kinases and G-protein coupled receptors (GPCRs).

Protein Kinase Inhibition

G Ligand This compound Derivative Kinase Protein Kinase Ligand->Kinase Kinase->Inhibition Inhibition ATP ATP ATP->Inhibition Substrate Substrate Protein Substrate->Inhibition Product Phosphorylated Substrate Inhibition->Product Blocks Phosphorylation

Caption: Inhibition of protein kinase activity by a this compound derivative.

Protocol 5.1.1: In Vitro Kinase Inhibition Assay (Luminescence-Based) [9][15]

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

  • Objective: To determine the IC₅₀ value of this compound derivatives against a panel of protein kinases.

  • Materials: Kinase of interest, kinase-specific substrate peptide, ATP, this compound derivative stock solution (in DMSO), Kinase assay buffer, ADP-Glo™ Kinase Assay kit, White opaque 96-well plates.

  • Procedure:

    • Prepare serial dilutions of the this compound derivative in DMSO.

    • In a 96-well plate, add the compound dilutions or DMSO (vehicle control).

    • Add the kinase enzyme to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30 °C for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

GPCR Binding

G Ligand Radiolabeled Ligand Receptor GPCR Ligand->Receptor Binds Compound This compound Derivative Compound->Receptor Competes for Binding Receptor->Binding

Caption: Competitive binding assay for a GPCR.

Protocol 5.2.1: Radioligand Binding Assay [1][16]

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

  • Objective: To determine the binding affinity (Ki) of this compound derivatives for a specific GPCR.

  • Materials: Cell membranes expressing the target GPCR, a suitable radiolabeled ligand, this compound derivative stock solution, Binding buffer, Wash buffer, Glass fiber filters, Scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the this compound derivative.

    • In a 96-well plate, add binding buffer, the compound dilutions, a fixed concentration of the radiolabeled ligand, and the cell membrane preparation.

    • Incubate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Data Interpretation and Future Directions

The initial screening data will guide the subsequent steps in the drug discovery process.

  • Potent and Selective Hits: If the this compound scaffold yields potent and selective "hits" in either assay, the next phase will involve establishing a clear structure-activity relationship (SAR). This will be achieved by synthesizing and testing a library of analogues with modifications at the 1-position (the nitrogen atom) and potentially other positions on the ring.

  • Hit-to-Lead Optimization: Promising hits will be further characterized for their ADME properties, and medicinal chemistry efforts will focus on optimizing potency, selectivity, and drug-like properties to generate lead compounds.

  • Lack of Activity: If the core this compound scaffold is inactive, it can still serve as a valuable starting point for further functionalization. The methoxy group can be converted to other functionalities (e.g., a hydroxyl group for further derivatization) to explore a wider range of chemical space.

Conclusion

The this compound scaffold represents a novel and underexplored area of chemical space with significant potential for drug discovery. Its synthesis is feasible from readily available starting materials, and its predicted physicochemical properties are favorable for developing drug-like molecules. The strategic placement of the methoxy group on the privileged azepane core provides a strong rationale for its investigation as a source of new therapeutic agents. The experimental roadmap provided in this guide offers a clear path for the synthesis, characterization, and biological evaluation of this promising new scaffold.

References

Physicochemical Characterization of 4-Methoxyazepane Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 4-Methoxyazepane hydrochloride, a novel heterocyclic amine salt with potential applications in drug development. As a key structural motif in medicinal chemistry, the azepane core offers unique conformational flexibility.[1][2] Understanding the fundamental physicochemical properties of this hydrochloride salt is paramount for predicting its biopharmaceutical behavior, ensuring chemical and physical stability, and enabling robust formulation development. This document outlines a logical, multi-faceted approach to characterization, detailing the causality behind experimental choices and providing validated protocols for each critical parameter. The methodologies described herein are designed to build a comprehensive data package suitable for regulatory submissions and to guide further development activities for researchers, scientists, and drug development professionals.

Introduction: The Rationale for In-Depth Characterization

This compound hydrochloride is a secondary amine salt.[3] The azepane scaffold is a privileged structure in modern drug discovery, known for imparting desirable pharmacological properties.[4][5] The introduction of a methoxy group at the 4-position and its formulation as a hydrochloride salt are strategic modifications intended to modulate properties such as solubility, stability, and receptor interaction. The hydrochloride salt form is frequently employed to enhance the aqueous solubility and bioavailability of basic drug candidates.[3][6]

A thorough physicochemical characterization is not merely a data collection exercise; it is a foundational component of risk assessment and mitigation in the drug development pipeline. Properties such as solubility, pKa, and lipophilicity are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Solid-state properties, including crystallinity, polymorphism, and hygroscopicity, directly impact the stability, manufacturability, and performance of the final drug product.[7][8] This guide presents a systematic workflow for elucidating these critical attributes.

Identity and Structural Confirmation

Before embarking on detailed physicochemical profiling, the unambiguous confirmation of the chemical structure and identity of this compound hydrochloride is essential.

Molecular Structure
  • Chemical Name: this compound hydrochloride

  • CAS Number: 1408076-34-5[9][10]

  • Molecular Formula: C₇H₁₆ClNO[9][11]

  • Molecular Weight: 165.66 g/mol [9]

  • Structure: (A proper chemical drawing tool would be used here in a real document)

Spectroscopic Characterization

A suite of spectroscopic techniques should be employed to confirm the molecular structure.

NMR is the most powerful tool for elucidating the chemical structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: Will confirm the presence and connectivity of all protons. Key expected signals include the methoxy protons (a singlet), protons on the carbon adjacent to the methoxy group, and the various methylene protons of the azepane ring. The proton on the nitrogen will be observable and its chemical shift will be indicative of the salt form.[12]

  • ¹³C NMR: Will confirm the number of unique carbon environments, including the methoxy carbon, the carbon bearing the methoxy group, and the five other carbons of the azepane ring.

FTIR provides information about the functional groups present in the molecule. For this compound hydrochloride, key expected absorptions include:

  • N-H Stretch: A broad and strong absorption band in the range of 3000-2700 cm⁻¹, characteristic of a secondary amine salt (R₂NH₂⁺).[13] This is a key indicator of the hydrochloride salt form.

  • C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹.

  • C-O Stretch: A strong band corresponding to the C-O stretch of the methoxy group, typically in the 1250-1050 cm⁻¹ region.

Mass spectrometry will confirm the molecular weight of the free base. Using a soft ionization technique like Electrospray Ionization (ESI), the expected parent ion would be the protonated free base [M+H]⁺ at m/z 130.12.[14]

Fundamental Physicochemical Properties

This section details the experimental determination of core properties that govern the molecule's behavior in solution.

Acidity Constant (pKa)

The pKa of the secondary amine is a critical parameter that dictates the ionization state of the molecule at different pH values, which in turn influences its solubility, lipophilicity, and biological interactions.

Causality: As a secondary amine, this compound is basic and will be protonated at low pH. The pKa value represents the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their neutral (free base) form. This equilibrium is fundamental to predicting its behavior in the gastrointestinal tract and in physiological fluids.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[5][15][16]

  • Sample Preparation: Prepare a solution of this compound hydrochloride in deionized water at a known concentration (e.g., 0.01 M).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Lipophilicity (LogP and LogD)

Lipophilicity is a key predictor of a drug's ability to cross biological membranes. For an ionizable compound like this compound, it is crucial to determine both the partition coefficient (LogP) of the neutral form and the distribution coefficient (LogD) at a physiological pH.[4][17]

Causality:

  • LogP: Represents the intrinsic lipophilicity of the neutral (free base) form of the molecule. It is a pH-independent value.

  • LogD: Represents the effective lipophilicity at a specific pH, taking into account all ionic species. For a basic compound, LogD will be lower than LogP at pH values below the pKa because the ionized form is more water-soluble.[12][14] LogD at pH 7.4 is particularly relevant for predicting in vivo behavior.

Experimental Protocol: Shake-Flask Method

  • Solvent Preparation: Use n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD) that have been mutually saturated.

  • Partitioning: Add a known amount of this compound hydrochloride to a mixture of the two phases. For LogP determination, the aqueous phase should be buffered to a pH at least 2 units above the pKa to ensure the compound is in its neutral form.

  • Equilibration: Shake the mixture vigorously until equilibrium is reached.

  • Phase Separation and Analysis: Separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation:

    • LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ) for the neutral species.

    • LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ) at a specific pH.

Aqueous Solubility

Solubility is a critical factor for drug absorption and formulation. The solubility of an amine salt is highly pH-dependent.

Causality: The hydrochloride salt is expected to have significantly higher aqueous solubility than the free base, especially at acidic to neutral pH. As the pH increases above the pKa, the equilibrium will shift towards the less soluble free base, potentially causing precipitation. Determining the pH-solubility profile is therefore essential.

Experimental Protocol: pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1 to 8).

  • Equilibrium Solubility: Add an excess of this compound hydrochloride to each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

  • Sample Analysis: Filter the suspensions and analyze the concentration of the dissolved compound in the filtrate by a validated analytical method (e.g., HPLC-UV).

  • Data Presentation: Plot the solubility (in mg/mL or µg/mL) as a function of pH.

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, processing, and bioavailability.[7][8] A thorough solid-state characterization is necessary to identify the crystalline form, detect potential polymorphism, and assess its physical stability.

Workflow for Solid-State Characterization

G cluster_0 Initial Characterization cluster_1 Further Investigation XRPD X-Ray Powder Diffraction (XRPD) (Crystallinity & Fingerprint) DSC Differential Scanning Calorimetry (DSC) (Melting Point & Thermal Events) XRPD->DSC Correlate Thermal Events Hygroscopicity Hygroscopicity (DVS) (Moisture Sensitivity) XRPD->Hygroscopicity Assess Form Stability Polymorph_Screen Polymorphism Screen (Identify Other Forms) XRPD->Polymorph_Screen Initial Form ID TGA Thermogravimetric Analysis (TGA) (Solvates/Hydrates) DSC->TGA Interpret Weight Loss Microscopy Microscopy (PLM/SEM) (Morphology & Birefringence) Polymorph_Screen->XRPD Characterize New Forms

Caption: Workflow for the solid-state characterization of this compound HCl.

Crystallinity and Polymorphism

Causality: Polymorphs are different crystalline forms of the same compound that can have different physicochemical properties, including solubility and stability.[3][11][18] It is a regulatory requirement to investigate and control the polymorphic form of an API.

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying the crystalline form of a material and detecting polymorphism.[1][19]

  • Sample Preparation: Gently grind the sample to a fine powder.

  • Data Acquisition: Analyze the sample using an X-ray diffractometer over a suitable range of 2θ angles.

  • Data Analysis: The resulting diffraction pattern, with its characteristic peak positions and intensities, serves as a unique "fingerprint" for the crystalline form. The absence of sharp peaks indicates an amorphous material.

Thermal Properties

Thermal analysis provides information on melting, desolvation, and decomposition.

Experimental Protocols:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small amount of the sample (1-5 mg) into an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • The resulting thermogram will show endothermic events such as melting or desolvation, and exothermic events like crystallization or decomposition.[20][21][22] The onset of the melting endotherm is typically reported as the melting point.[20]

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh a sample (5-10 mg) into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • TGA measures the change in mass as a function of temperature.[2][9][10] Weight loss at temperatures below decomposition can indicate the presence of residual solvent or water (hydrates).[23]

Hygroscopicity

Causality: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Excessive moisture uptake can lead to physical changes (e.g., deliquescence, crystal form change) and chemical degradation.[24] Understanding the hygroscopic nature of this compound hydrochloride is critical for defining appropriate handling, packaging, and storage conditions.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

  • Sample Preparation: Place a known mass of the sample in the DVS instrument.

  • Drying: Dry the sample under a stream of dry nitrogen (0% relative humidity, RH) to establish a baseline dry weight.

  • Sorption/Desorption Cycle: Subject the sample to a pre-defined program of increasing and then decreasing RH steps (e.g., 0% to 90% RH and back down) at a constant temperature (e.g., 25°C).

  • Data Analysis: The instrument measures the change in mass at each RH step. The results are plotted as a sorption-desorption isotherm, which allows for the classification of the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, etc.) based on established criteria.[25]

Stability Assessment

The chemical stability of an API is a critical quality attribute that must be understood to ensure the safety and efficacy of the drug product over its shelf life.

Causality: Stability testing subjects the API to conditions of elevated temperature and humidity to accelerate potential degradation pathways.[26][27] This allows for the prediction of long-term stability and helps identify potential degradation products.

Experimental Protocol: Accelerated Stability Study (ICH Q1A)

This protocol is based on the ICH Q1A(R2) guideline.[28][29][30]

  • Study Setup: Place samples of this compound hydrochloride in stability chambers under accelerated conditions (e.g., 40°C / 75% RH).

  • Timepoints: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: At each timepoint, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantification of the amount of this compound hydrochloride remaining, typically by a stability-indicating HPLC method.

    • Degradation Products: Detection and quantification of any impurities or degradation products.

    • Solid-State Form: Re-analysis by XRPD to check for any changes in the crystalline form.

    • Water Content: Measurement by Karl Fischer titration, especially if the compound is hygroscopic.[24]

Summary of Anticipated Data

The following tables summarize the types of data that would be generated from the characterization studies described above.

Table 1: Physicochemical Properties

ParameterAnticipated Value / DataMethod
pKa 9.0 - 10.5Potentiometric Titration
LogP (free base) 1.5 - 2.5Shake-Flask Method
LogD (pH 7.4) 0.5 - 1.5Shake-Flask Method
Aqueous Solubility pH-dependent profileEquilibrium Solubility

Table 2: Solid-State and Stability Properties

ParameterAnticipated Value / DataMethod
Appearance White to off-white crystalline solidVisual Inspection
Melting Point Sharp endotherm >150°CDSC
Crystallinity CrystallineXRPD
Hygroscopicity Non-hygroscopic to slightly hygroscopicDVS
Accelerated Stability Assay >98% after 6 months at 40°C/75%RHHPLC

Conclusion

The comprehensive physicochemical characterization of this compound hydrochloride, as outlined in this guide, provides the foundational knowledge required for its successful development as a drug candidate. By systematically evaluating its identity, solubility, pKa, lipophilicity, solid-state properties, and stability, researchers can make informed decisions regarding formulation strategies, predict in vivo performance, and establish appropriate control strategies to ensure product quality and consistency. This structured, science-driven approach is indispensable for navigating the complexities of pharmaceutical development and meeting global regulatory expectations.

References

  • PubChem. This compound. [Link]

  • ResearchGate. Classification and Physical Properties of Azepine Derivatives. [Link]

  • PubChem. This compound hydrochloride. [Link]

  • Improved Pharma. Thermogravimetric Analysis. [Link]

  • X-Cel. The Chemical Properties and Applications of Azepane. [Link]

  • Drawell. What are the Growing Uses of XRD in Polymorph Screening. [Link]

  • Veeprho. Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Creative Biostructure. X-ray Powder Diffraction in Drug Polymorph Analysis. [Link]

  • Helago. STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. [Link]

  • Semantic Scholar. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

  • PubMed Central (PMC). LogD: lipophilicity for ionisable compounds. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • ACD/Labs. LogP vs LogD - What is the Difference?. [Link]

  • ICH. Q1A(R2) Guideline. [Link]

  • Agno Pharmaceuticals. Drug Substance Solid State Characterization. [Link]

  • ACS Publications. Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • ChemAxon. LogP and logD calculations. [Link]

  • Scribd. USP 741 Melting Point or Range. [Link]

  • Intertek. Pharmaceutical Solid State Materials Characterisation. [Link]

  • PubMed. Stability of pharmaceutical salts in solid oral dosage forms. [Link]

  • PubMed Central (PMC). Drug Stability: ICH versus Accelerated Predictive Stability Studies. [Link]

  • ResearchGate. Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. [Link]

  • SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • ICH. ICH HARMONISED TRIPARTITE GUIDELINE SPECIFICATIONS: TEST PROCEDURES AND ACCEPTANCE CRITERIA FOR NEW DRUG SUBSTANCES AND NEW DRUG PRODUCTS: CHEMICAL SUBSTANCES Q6A. [Link]

  • ResearchGate. Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts. [Link]

  • PubMed Central (PMC). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. [Link]

  • OMICS International. Solid State Characterization and Pharmaceutical Development. [Link]

  • USRA Houston. Investigating Multicomponent Salt Systems Relevant to Mars: DSC Analysis of MgCl₂-Mg(ClO₄)₂-H₂O. [Link]

  • Memmert. Stability tests according to ICH Q1A (R2). [Link]

  • ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

  • Asian Journal of Pharmaceutics. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [Link]

Sources

Understanding the conformational analysis of the 4-Methoxyazepane ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of the 4-Methoxyazepane Ring

Abstract

The seven-membered azepane scaffold is a privileged structure in medicinal chemistry, integral to numerous FDA-approved drugs and clinical candidates.[1] The inherent conformational flexibility of this ring system is a critical determinant of its biological activity and pharmacological profile.[2] This guide provides a comprehensive examination of the conformational landscape of a specific derivative, this compound. We will dissect the conformational preferences of the azepane ring, analyze the stereoelectronic influence of the 4-methoxy substituent, and present detailed, field-proven protocols for both computational (in silico) and experimental (NMR spectroscopy) analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the three-dimensional structure of this important heterocyclic motif.

The Azepane Scaffold: A Landscape of Flexible Conformations

Unlike the well-defined chair conformation of cyclohexane, the seven-membered azepane ring possesses significant conformational mobility. This flexibility arises from a greater number of rotational degrees of freedom, leading to a complex potential energy surface with multiple low-energy conformers and relatively low barriers for interconversion.[3]

The two most prominent families of conformations for the azepane ring are the Twist-Chair (TC) and the Twist-Boat (TB) . For the parent azepane and many substituted derivatives, the twist-chair conformation is generally considered the most stable, representing the global energy minimum.[4] The dynamic equilibrium between these forms is crucial, as the binding conformation required for biological activity may not be the lowest-energy state in solution.

G TC Twist-Chair (TC) Global Minimum TS1 Transition State TC->TS1 Ring Inversion TB Twist-Boat (TB) Higher Energy TS2 Transition State TB->TS2 Pseudorotation TS1->TB TS2->TC

Caption: Conformational equilibrium of the azepane ring.

Stereoelectronic Influence of the 4-Methoxy Substituent

The introduction of a methoxy group at the C4 position significantly influences the conformational equilibrium of the azepane ring. This influence is a combination of steric and electronic factors. In a twist-chair conformation, the substituent can occupy one of two primary positions: an axial-like or an equatorial-like orientation.

  • Steric Effects: The methoxy group is sterically more demanding than a hydrogen atom. In an axial-like position, it can experience unfavorable 1,3-diaxial interactions with pseudo-axial hydrogens on C2 and C6. Consequently, from a purely steric standpoint, the equatorial-like position is generally favored to minimize van der Waals repulsion.

  • Electronic Effects: The polar C-O bonds of the methoxy group introduce dipole moments that can engage in stabilizing or destabilizing interactions with the rest of the ring, particularly the nitrogen heteroatom. In certain orientations, intramolecular hydrogen bonding between the N-H proton and the methoxy oxygen could potentially stabilize an otherwise less-favored conformation, a phenomenon observed in other heterocyclic systems.[5]

Given these factors, it is hypothesized that the this compound ring will predominantly adopt a twist-chair conformation with the methoxy group in an equatorial-like position . This arrangement minimizes steric strain while maintaining favorable electronic interactions. However, the energy difference between the equatorial and axial conformers is likely to be small, and both may be significantly populated at room temperature.

Methodologies for Conformational Elucidation

A dual-pronged approach combining computational modeling and experimental NMR spectroscopy provides the most robust and reliable method for conformational analysis.

Part A: Computational Modeling Protocol

In silico analysis is a powerful first step to map the potential energy surface and identify low-energy conformers.

Workflow for Computational Analysis

G cluster_0 Computational Workflow A 1. Initial 3D Structure Generation (e.g., from SMILES) B 2. Molecular Mechanics (MM) Conformational Search (e.g., MMFF94) A->B Broad sampling C 3. Geometry Optimization of Low-Energy Conformers (DFT: B3LYP/6-31G*) B->C Filter unique conformers (e.g., within 5 kcal/mol) D 4. Single-Point Energy Refinement (Higher-level DFT: M06-2X/cc-pVTZ) C->D More accurate energy calculation E 5. Thermodynamic Analysis (Calculate ΔG, Boltzmann Population) D->E Include zero-point energy & thermal corrections F 6. Predicted Major Conformer(s) E->F

Caption: Workflow for in silico conformational analysis.

Step-by-Step Protocol:

  • Structure Generation: Generate an initial 3D structure of N-Boc-4-methoxyazepane (the Boc protecting group is recommended for computational simplicity and to mimic common synthetic intermediates).

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94). This step broadly samples the conformational space to identify all potential energy minima.

  • DFT Optimization: Take the unique conformers found (typically those within 5-10 kcal/mol of the minimum) and perform a full geometry optimization using a reliable Density Functional Theory (DFT) method, such as B3LYP with a 6-31G* basis set.[6]

  • Energy Refinement: For the lowest energy conformers, perform a higher-level single-point energy calculation (e.g., M06-2X/cc-pVTZ) to obtain more accurate relative energies.[6]

  • Thermodynamic Analysis: Calculate the Gibbs free energy (ΔG) for each optimized conformer at 298.15 K. Use these values to determine the Boltzmann population of each conformer, which predicts their relative abundance at equilibrium.

Predicted Data Presentation:

ConformerDihedral Angle (C3-C4-O-CH3)Relative Energy (ΔE, kcal/mol)Gibbs Free Energy (ΔG, kcal/mol)Boltzmann Population (%)
TC (eq)~175°0.000.0075.3
TC (ax)~65°0.850.7022.1
TB-1~110°1.952.102.5
TB-2~-90°2.502.650.1

Note: Data are illustrative and based on typical values for substituted cycloalkanes.

Part B: NMR Spectroscopy Protocol

NMR spectroscopy is the definitive experimental technique for validating the computationally predicted conformations in solution.

Workflow for NMR Analysis

G cluster_1 NMR Experimental Workflow A 1. Sample Preparation (5-10 mg in 0.6 mL CDCl3 or DMSO-d6) B 2. 1D NMR Acquisition (¹H, ¹³C, DEPT) A->B E 5. Variable Temperature (VT) NMR (-60°C to +25°C) A->E Study dynamic processes C 3. 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Structural assignment D 4. NOESY/ROESY Acquisition (Determine through-space proximities) C->D Confirm stereochemistry F 6. Data Integration & Analysis (Coupling constants, NOE intensities) D->F E->F

Caption: Workflow for experimental NMR-based analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve ~10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Standard Spectra: Acquire standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to achieve full and unambiguous assignment of all proton and carbon signals.

  • NOESY/ROESY Analysis: Acquire a 2D NOESY or ROESY spectrum. The presence of cross-peaks between protons indicates close spatial proximity (< 5 Å). For this compound, key correlations to look for are:

    • Equatorial-like Methoxy: Strong NOEs between the methoxy protons and the equatorial-like protons on C3 and C5.

    • Axial-like Methoxy: Strong NOEs between the methoxy protons and the axial-like protons on C3 and C5, and potentially the pseudo-axial protons on C2 and C6.

  • Coupling Constant (³JHH) Analysis: Carefully measure the proton-proton coupling constants, particularly for the H4 proton. The magnitude of ³J can be related to the dihedral angle via the Karplus equation. A large coupling constant (~8-12 Hz) typically indicates an anti-periplanar (axial-axial) relationship, while smaller values (~2-5 Hz) suggest a synclinal (axial-equatorial or equatorial-equatorial) relationship.

  • Variable Temperature (VT) NMR: If signals are broad at room temperature, cooling the sample may slow the conformational exchange rate enough to "freeze out" individual conformers on the NMR timescale, allowing for their direct observation and characterization.[3]

Proposed Synthesis of this compound

While various methods exist for the synthesis of substituted azepanes,[1][7] a straightforward and reliable route to this compound can be proposed starting from commercially available N-Boc-azepan-4-one.

Step-by-Step Protocol:

  • Reduction of Ketone: To a solution of N-Boc-azepan-4-one (1.0 eq) in methanol at 0°C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Stir the reaction for 2 hours, allowing it to warm to room temperature. Quench the reaction with water and extract with ethyl acetate to yield N-Boc-4-hydroxyazepane.

  • O-Methylation: To a solution of N-Boc-4-hydroxyazepane (1.0 eq) in anhydrous THF at 0°C, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil). Stir for 30 minutes. Add methyl iodide (CH₃I, 1.5 eq) and allow the reaction to stir overnight at room temperature. Carefully quench with saturated aqueous NH₄Cl and extract with ethyl acetate to yield N-Boc-4-methoxyazepane.

  • Deprotection (Optional): The Boc protecting group can be removed by treating the product with trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final this compound.

Conclusion and Outlook

The conformational behavior of this compound is governed by a subtle interplay of steric and electronic forces within its flexible seven-membered ring. Through a synergistic application of high-level computational modeling and multi-dimensional NMR spectroscopy, a comprehensive understanding of its conformational landscape can be achieved. It is predicted that this compound preferentially adopts a twist-chair conformation with the methoxy group occupying an equatorial-like position. This detailed analytical approach provides a robust framework for drug development professionals to rationally design and synthesize azepane-based molecules with optimized three-dimensional structures, ultimately leading to improved potency, selectivity, and pharmacokinetic properties.

References

  • Gomez-Pinto, C., et al. (2017). Conformational Regulation of Substituted Azepanes through Mono-, Di-, and Trifluorination. Chemistry – A European Journal, 23(45), 10835-10842. Available at: [Link]

  • Patel, A. R., et al. (2013). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 11(23), 3781-3785. Available at: [Link]

  • Coldham, I., et al. (2006). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. Journal of the American Chemical Society, 128(43), 14074-14081. Available at: [Link]

  • Coldham, I., et al. (2006). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation−Conjugate Addition Sequence. Journal of the American Chemical Society, 128(43), 14074–14081. Available at: [Link]

  • Sarpong, R. (2025). Asymmetric synthesis of 3,3′- and 4,4′-disubstituted azepanes via regiodivergent and stereoselective Schmidt rearrangement. ACS Fall 2025. Available at: [Link]

  • Coldham, I. (2006). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-C. ElectronicsAndBooks. Available at: [Link]

  • Fülöp, F., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Beilstein Journal of Organic Chemistry, 16, 2420-2429. Available at: [Link]

  • Pharmaffiliates. (n.d.). 4-Methoxyacetophenone: A Key Intermediate for Pharmaceutical Synthesis. Available at: [Link]

  • Leonori, D., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Available at: [Link]

  • CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone. Google Patents.
  • Malm, H., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron, 72(30), 4529-4534. Available at: [Link]

  • ChemUniverse. (n.d.). This compound [P87289]. Available at: [Link]

  • Wang, C., et al. (2022). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 12(28), 17897-17901. Available at: [Link]

  • Kleinpeter, E., et al. (2007). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer. Journal of Molecular Structure, 843(1-3), 105-113. Available at: [Link]

  • Agrawal, P. K., & Singh, S. B. (1993). Conformational analysis of A and B rings in 2-, 4-, and 6-bromosubstituted steroidal 4-en-3-ones by nuclear magnetic resonance. Steroids, 58(4), 170-177. Available at: [Link]

  • Leonori, D., & Procter, D. J. (2018). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Angewandte Chemie International Edition, 57(40), 13260-13264. Available at: [Link]

  • Burger, B. V., et al. (1992). Conformational Analyses of Alkylated β-Cyclodextrins by NMR Spectroscopy. Zeitschrift für Naturforschung B, 47(6), 862-872. Available at: [Link]

  • U.S. Patent 4,289,711. (1981). ALKYLATION PROCESS. Available at: [Link]

  • Nifantiev, N. E., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry, 9, 721808. Available at: [Link]

  • Houk, K. N., & Denmark, S. E. (2019). Conformational analysis of 1,4‐disubstituted cyclohexanes. Angewandte Chemie International Edition, 58(20), 6676-6680. Available at: [Link]

  • Liu, P., & Montgomery, J. (2021). Mechanism of Z-Selective Hydroalkylation of Terminal Alkynes. Journal of the American Chemical Society, 143(40), 16690-16701. Available at: [Link]

  • Kumar, V., et al. (2018). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 59(39), 3561-3564. Available at: [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Methoxyazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its conformational flexibility and synthetic tractability.[1][2] Derivatives, such as those functionalized with a 4-methoxy group, represent a promising frontier in the discovery of novel modulators of cellular pathways. However, moving a hit compound from a phenotypic screen to a lead candidate requires a deep and unambiguous understanding of its mechanism of action (MoA). This guide presents a strategic, multi-phase framework for the systematic investigation of the MoA for novel 4-methoxyazepane derivatives. We will detail an integrated workflow encompassing unbiased target identification, rigorous genetic and biochemical validation, and comprehensive downstream pathway analysis. Each section provides not only the "how" through detailed, field-tested protocols but also the "why," grounding experimental choices in scientific rationale to ensure a self-validating and robust investigation.

Introduction: The Azepane Scaffold and the Imperative of MoA Elucidation

The Pharmaceutical Significance of Azepane Derivatives

The seven-membered azepane ring is a prominent motif in a wide range of biologically active molecules, including approved drugs and clinical candidates.[3][4] Its non-planar, flexible structure allows it to present substituents in diverse three-dimensional orientations, enabling potent and selective interactions with a variety of biological targets.[1] Azepane-based compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-Alzheimer's, and antimicrobial effects.[3] For example, the natural product Balanol, which contains an azepane core, is a potent inhibitor of protein kinase C.[1]

The Potential Role of the 4-Methoxy Substituent

While the core scaffold provides the structural foundation, specific functional groups are critical determinants of biological activity. The introduction of a methoxy group can significantly influence a molecule's properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. In various compound classes, methoxy groups have been shown to enhance anticancer activity by promoting interactions with target proteins.[5] Therefore, investigating this compound derivatives is a rational strategy for discovering novel therapeutic agents.

Why Mechanism of Action (MoA) is Critical in Drug Discovery

Identifying a compound with a desirable phenotypic effect (e.g., it kills cancer cells) is only the first step. A successful drug development program hinges on understanding how it achieves that effect. Elucidating the MoA is essential for:

  • Target-Driven Optimization: Knowledge of the molecular target allows for rational, structure-based design to improve potency, selectivity, and pharmacokinetic properties.

  • Predicting Toxicity and Side Effects: Understanding the primary target and potential off-targets can help predict adverse effects.[6]

  • Patient Stratification: Identifying the MoA can reveal biomarkers that predict which patient populations are most likely to respond to the therapy.

A Strategic Framework for MoA Investigation

A robust MoA elucidation strategy is not a linear path but an integrated, cyclical process of hypothesis generation and testing. We advocate for a three-phase approach that systematically narrows the focus from the entire proteome down to a specific signaling pathway.

MoA_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway Analysis P1_Start This compound Derivative P1_Method Affinity Chromatography- Mass Spectrometry (AP-MS) P1_Start->P1_Method P1_Result List of Potential Binding Proteins P1_Method->P1_Result P2_Method1 CRISPR-Cas9 Gene Knockout P1_Result->P2_Method1 P2_Method2 In Vitro Enzymatic Assay P1_Result->P2_Method2 P2_Result Validated Target P2_Method1->P2_Result P2_Method2->P2_Result P3_Method1 Western Blot (Phospho-proteins) P2_Result->P3_Method1 P3_Method2 RT-qPCR (Gene Expression) P3_Method1->P3_Method2 P3_Method3 Reporter Assays (Pathway Activity) P3_Method2->P3_Method3 P3_Result Elucidated MoA & Signaling Cascade P3_Method3->P3_Result

Caption: High-level workflow for MoA elucidation.

Phase 1: Unmasking the Molecular Target(s)

The Rationale for an Unbiased Approach: Affinity Proteomics

Rather than guessing a target based on structural similarity to known drugs, an unbiased approach surveys the entire proteome for binding partners. This avoids confirmation bias and can uncover novel biology. Affinity chromatography coupled with mass spectrometry (AP-MS) is a powerful chemical proteomics technique for this purpose.[7][8] It involves immobilizing the small molecule (the "bait") and using it to capture interacting proteins (the "prey") from a cell lysate.[8]

Core Technique: Affinity Chromatography coupled with Mass Spectrometry (AP-MS)

The experimental design is critical for success. The this compound derivative must be modified with a linker and an affinity tag (e.g., biotin) or directly coupled to a resin (e.g., agarose beads).[6][9] This modification should be at a position that does not disrupt the compound's biological activity, a fact that must be confirmed experimentally.

APMS_Workflow start Synthesize Biotinylated Derivative step1 Immobilize on Streptavidin Beads start->step1 step2 Incubate with Cell Lysate step1->step2 step3 Wash to Remove Non-specific Binders step2->step3 step4 Elute Bound Proteins step3->step4 step5 Trypsin Digest & LC-MS/MS Analysis step4->step5 end Identify & Score Potential Targets step5->end

Caption: Experimental workflow for AP-MS target identification.
Detailed Protocol 1: AP-MS for Target Pull-Down

This protocol outlines a standard procedure. Optimization of buffer components, incubation times, and wash stringency is essential.

  • Preparation of Affinity Matrix:

    • Synthesize a derivative of the this compound compound with a linker arm terminating in a biotin molecule. Confirm that the biotinylated compound retains biological activity in a relevant phenotypic assay.

    • Incubate 50 µL of streptavidin-coated magnetic beads with an excess of the biotinylated compound for 1 hour at room temperature with gentle rotation to create the "bait" beads.

    • As a crucial control, prepare "control" beads using either biotin alone or a structurally similar but biologically inactive azepane derivative.

    • Wash the beads three times with 1 mL of lysis buffer to remove unbound compound.

  • Cell Lysis and Incubation:

    • Culture a relevant cell line (e.g., a cancer cell line sensitive to the compound) to ~90% confluency.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration using a BCA assay.

    • Incubate 1-2 mg of total protein lysate with the prepared "bait" and "control" beads for 2-4 hours at 4°C with rotation.

  • Washing and Elution:

    • Separate the beads from the lysate using a magnetic stand.

    • Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer to remove proteins that bind non-specifically. The stringency of the washes (e.g., by increasing salt concentration) may need optimization.

    • Elute the bound proteins by boiling the beads for 10 minutes in 50 µL of 2x Laemmli sample buffer containing a reducing agent.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins on a 1D SDS-PAGE gel.

    • Perform an in-gel trypsin digestion of the entire protein lane.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

    • Identify proteins using a database search algorithm (e.g., Sequest, Mascot) against a relevant protein database.

Data Interpretation and Hit Prioritization

True binding partners should be significantly enriched in the "bait" sample compared to the "control" sample. Prioritize hits that are reproducibly identified across biological replicates and are known to be "druggable" (e.g., enzymes, receptors).[10]

Phase 2: Validating the Target-Phenotype Link

Identifying a binding partner does not prove it is responsible for the compound's biological effect. Target validation is the critical process of building confidence that modulating the identified protein leads to the observed phenotype.[10][11]

Gold Standard Technique: CRISPR-Cas9 Gene Editing

CRISPR-Cas9 technology provides a precise and permanent way to modify a gene, making it an invaluable tool for target validation.[][13][14] The logic is straightforward: if the target protein is essential for the compound's activity, then removing the protein from the cell should render the cell resistant to the compound.[15]

Detailed Protocol 2: CRISPR-Cas9 Mediated Target Knockout and Phenotypic Assay
  • gRNA Design and Lentiviral Production:

    • Design 2-3 unique guide RNAs (gRNAs) targeting early exons of the candidate gene to maximize the chance of generating a loss-of-function frameshift mutation. Include a non-targeting control gRNA.

    • Clone the gRNAs into a suitable lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).

    • Produce lentiviral particles by co-transfecting the gRNA/Cas9 plasmid with packaging plasmids into HEK293T cells.

  • Generation of Knockout Cell Line:

    • Transduce the target cell line with the lentiviral particles for each gRNA and the non-targeting control.

    • After 48-72 hours, select for transduced cells by adding puromycin to the culture medium.

    • Expand the surviving polyclonal cell populations.

  • Validation of Knockout:

    • Confirm the absence of the target protein in the knockout cell pools via Western blot. This is a mandatory validation step.

    • Sequence the genomic DNA at the target locus (e.g., by Sanger or next-gen sequencing) to confirm the presence of insertions/deletions (indels).

  • Phenotypic Assay:

    • Plate the non-targeting control cells and the validated knockout cells at equal densities.

    • Treat the cells with a dose-response curve of the this compound derivative.

    • After a suitable incubation period (e.g., 72 hours), measure cell viability using an appropriate assay (e.g., CellTiter-Glo).

    • Expected Result: The non-targeting control cells should show dose-dependent cell death. The knockout cells should exhibit a significant rightward shift in the dose-response curve, indicating resistance to the compound and validating the target.

Corroborative Evidence: In Vitro Enzymatic Assays

If the validated target is an enzyme, a direct biochemical assay is a powerful corroborating experiment. For instance, some azepine-dione scaffolds have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[2] An in vitro PARP activity assay could directly measure the compound's ability to inhibit the purified enzyme.

Table: Example In Vitro Activity of Azepane Derivatives against PARP-1

The following table presents hypothetical data for a series of this compound derivatives tested for their ability to inhibit PARP-1 enzymatic activity and kill BRCA1-deficient cancer cells, illustrating the type of quantitative data generated in this phase.

Compound IDR-Group ModificationPARP-1 IC₅₀ (nM)Cell Viability EC₅₀ (nM) [BRCA1-/-]
AZ-001-H (Core Scaffold)8501200
AZ-M01 4-Methoxy 15 25
AZ-M024-Fluoro75110
AZ-M034-Trifluoromethyl4865

Data is hypothetical and for illustrative purposes only, based on the potential of azepane scaffolds as PARP-1 inhibitors.[2]

Phase 3: Mapping the Downstream Signaling Cascade

Once the target is validated, the final phase is to understand the immediate cellular consequences of the drug-target interaction. This involves mapping the signaling pathway downstream of the target to fully characterize the MoA.

Investigating Protein-Level Changes: Western Blotting

Many cellular processes, particularly in cancer, are controlled by signaling pathways that rely on protein phosphorylation cascades (e.g., PI3K/Akt, MAPK/ERK).[16] Western blotting is the workhorse technique to detect changes in the phosphorylation status of key pathway proteins following compound treatment.[17]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt Akt Akt mTOR mTORC1 pAkt->mTOR Downstream Cell Survival, Growth, Proliferation mTOR->Downstream

Sources

Methodological & Application

Application Note: Comprehensive Purity Determination of 4-Methoxyazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for determining the chemical purity of 4-Methoxyazepane, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2] This document outlines detailed protocols for purity assessment using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, it covers identity confirmation by Mass Spectrometry (MS). The methodologies are designed to be compliant with the principles of analytical method validation as described in the ICH Q2(R1) guidelines.[3][4][5]

Introduction to this compound and the Imperative of Purity Analysis

This compound is a saturated heterocyclic compound with a seven-membered azepane ring and a methoxy substituent. Its structural features make it a valuable building block in the synthesis of various pharmaceutical agents. The purity of this intermediate directly impacts the impurity profile of the final drug substance, making rigorous analytical control a non-negotiable aspect of drug development and manufacturing.[1]

Potential impurities in this compound can arise from various sources, including the synthetic route, degradation products, or residual starting materials and reagents.[6][7] A thorough understanding of the synthesis process is crucial for identifying potential process-related impurities. For instance, a plausible synthesis might involve the N-alkylation of azepane followed by functional group manipulation, or a ring-expansion reaction. Each step presents a unique set of potential by-products that must be monitored.

This guide provides a multi-faceted analytical approach to ensure a comprehensive purity assessment of this compound.

Gas Chromatography (GC) for Volatile Impurities and Purity Assay

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly well-suited for detecting residual solvents and other volatile organic impurities.

Rationale for GC Method Selection

The choice of a GC-based method is predicated on the volatility of this compound and its likely volatile impurities. A Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for quantitative analysis. The use of a capillary column with a non-polar stationary phase is ideal for separating compounds based on their boiling points.

GC-FID Protocol for Purity Assay

This protocol is designed for the quantitative determination of this compound and the detection of related volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary Column: HP-5 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

Reagents and Standards:

  • This compound reference standard of known purity.

  • High-purity solvent for sample and standard preparation (e.g., Dichloromethane or Ethyl Acetate).

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound test sample into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the chosen solvent to obtain a concentration of about 1 mg/mL.

  • Prepare a reference standard solution at the same concentration.

Chromatographic Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min
Detector Temperature 300 °C

Data Analysis: The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for GC Purity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for GC-FID Purity Analysis.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is the cornerstone of pharmaceutical impurity analysis, offering high resolution and sensitivity for a wide range of compounds.[2][8][9] This method is ideal for detecting non-volatile, thermally labile, or high molecular weight impurities that are not amenable to GC analysis.

Rationale for HPLC Method Selection

A reversed-phase HPLC method using a C18 column is a versatile starting point for the analysis of moderately polar compounds like this compound. UV detection is suitable as the azepane ring itself does not have a strong chromophore, but impurities derived from aromatic starting materials would be readily detectable. For universal detection of non-chromophoric impurities, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed.

RP-HPLC Protocol for Impurity Profiling

This protocol is designed to separate this compound from potential non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Buffer: 0.1% Formic Acid in Water.

  • This compound reference standard and test sample.

Sample Preparation:

  • Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent to obtain a concentration of 1 mg/mL.

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or PDA scan 200-400 nm)
Injection Volume 10 µL

Data Analysis: Impurity levels are determined by comparing the peak areas of the impurities to the peak area of the this compound peak, using an area percent calculation. For known impurities, quantification can be performed against a reference standard of that impurity.

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[10][11][12] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

Rationale for qNMR

qNMR is a powerful tool for certifying the purity of reference standards and for orthogonal purity assessment. By using a certified internal standard of known purity, the purity of the this compound sample can be calculated directly.

qNMR Protocol

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.[13]

Reagents and Standards:

  • Deuterated solvent (e.g., Chloroform-d or DMSO-d6).

  • High-purity internal standard with a known purity (e.g., Maleic Anhydride or Dimethyl Sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

Sample Preparation:

  • Accurately weigh ~20 mg of the this compound sample into an NMR tube.

  • Accurately weigh ~10 mg of the internal standard into the same NMR tube.

  • Add ~0.7 mL of the deuterated solvent, ensuring complete dissolution.

NMR Acquisition Parameters:

ParameterValue
Pulse Program Standard 1D proton experiment with a long relaxation delay (e.g., 30s)
Number of Scans 16 or higher for good signal-to-noise
Spinning Off, to avoid spinning sidebands

Data Analysis:

  • Apply phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the internal standard.

  • Calculate the purity using the following formula[2]:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (Wstd / Wanalyte) * Pstd

    Where:

    • I = Integral Area

    • N = Number of Protons for the integrated signal

    • M = Molar Mass

    • W = Weight

    • P = Purity of the standard

qNMR Purity Calculation Logic

qNMR_Logic cluster_inputs Experimental Inputs cluster_calc Calculation Steps I_analyte Integral Analyte ratio_I Ratio of Integrals (I_analyte / I_std) I_analyte->ratio_I I_std Integral Standard I_std->ratio_I N_analyte Protons Analyte ratio_N Ratio of Protons (N_std / N_analyte) N_analyte->ratio_N N_std Protons Standard N_std->ratio_N M_analyte Molar Mass Analyte ratio_M Ratio of Molar Masses (M_analyte / M_std) M_analyte->ratio_M M_std Molar Mass Standard M_std->ratio_M W_analyte Weight Analyte ratio_W Ratio of Weights (W_std / W_analyte) W_analyte->ratio_W W_std Weight Standard W_std->ratio_W P_std Purity Standard result Calculated Purity (%) P_std->result ratio_I->result ratio_N->result ratio_M->result ratio_W->result

Caption: Logical flow of qNMR purity calculation.

Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

While the previously described methods provide quantitative purity data, it is also essential to confirm the identity of the main component. GC-MS is an excellent technique for this purpose, providing both chromatographic retention time and a mass spectrum that serves as a molecular fingerprint.[14][15][16][17]

GC-MS Protocol

The GC conditions can be similar to those used for the GC-FID purity assay. The mass spectrometer provides definitive structural information.

Instrumentation:

  • GC-MS system with a capillary GC coupled to a mass spectrometer (e.g., a quadrupole detector).

MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-400
Scan Speed 1000 amu/s

Data Analysis: The mass spectrum of the main peak is compared to a reference spectrum or interpreted based on known fragmentation patterns of similar molecules to confirm the structure of this compound. The molecular ion peak and characteristic fragment ions should be identified.

Method Validation

All analytical methods used for purity determination in a regulated environment must be validated to ensure they are suitable for their intended purpose.[3][4][5] The validation should be performed in accordance with ICH Q2(R1) guidelines and should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity of this compound is a critical quality attribute that must be rigorously controlled. This application note provides a suite of robust analytical methods, including GC-FID, HPLC-UV, qNMR, and GC-MS, to provide a comprehensive assessment of its purity and identity. The implementation of these well-characterized and validated analytical methods will ensure the quality of this compound used in the synthesis of pharmaceutical products, ultimately contributing to the safety and efficacy of the final drug.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ([Link])

  • ICH Quality Guidelines. ([Link])

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. ([Link])

  • ICH Q2 R1: Mastering Analytical Method Validation - Abraham Entertainment. ([Link])

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ([Link])

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. ([Link])

  • Table of Contents - The Royal Society of Chemistry. ([Link])

  • 4-Methoxyacetophenone: A Key Intermediate for Pharmaceutical Synthesis. ([Link])

  • NMR Spectroscopy - MSU chemistry. ([Link])

  • NMR spectroscopy in pharmacy - alpaipars. ([Link])

  • 4-Methoxyphenol, TMS derivative - the NIST WebBook. ([Link])

  • HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies. ([Link])

  • Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids | Request PDF - ResearchGate. ([Link])

  • NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. ([Link])

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - ResearchGate. ([Link])

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC - NIH. ([Link])

  • The Study of Drug Interactions during Separation using Gas Chromatography – Mass Spectrometry - eRepository @ Seton Hall. ([Link])

  • A validated method for the analysis and profiling of 'nyaope' using gas chromatography – mass spectrometry - ResearchGate. ([Link])

  • Benzaldehyde, 4-methoxy- - the NIST WebBook. ([Link])

  • 4-Methoxybenzeneacetic acid, TMS derivative - the NIST WebBook. ([Link])

  • Thermolysis of 1,4-Benzodiazepines during Gas Chromatography and Mass Spectroscopy. ([Link])

  • International Journal of Research and Applied Science & Engineering Technology (IJRASET). ([Link])

  • Gas chromatography-mass spectrometry analysis of 4-O-methylpyridoxine (MPN) in the serum of patients with ginkgo seed poisoning - PubMed. ([Link])

  • (PDF) Synthesis of potential related substances of mirtazapine - ResearchGate. ([Link])

  • Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. ([Link])

  • development and validation of analytical method of 3, 4-methylenedioxy-n-ethylamphetamine in dried blood spot using gas chromatography-mass spec-trometry - ResearchGate. ([Link])

  • Structure Assignment of a Pharmacopeial Impurity of Meloxicam | Request PDF. ([Link])

  • 4-Methoxy-4-methyl-2-pentanol - the NIST WebBook. ([Link])

  • 4-Acetylanisole - the NIST WebBook. ([Link])

Sources

Application Notes and Protocols: 4-Methoxyazepane as a Versatile Building Block for Parallel Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold and the Strategic Value of 4-Methoxyazepane

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its inherent three-dimensional structure provides access to a region of chemical space that is often underexplored compared to the more common five- and six-membered nitrogen heterocycles.[3][4] This conformational flexibility can be pivotal for optimizing interactions with biological targets.[2]

This compound emerges as a particularly valuable building block for library synthesis. The methoxy group at the 4-position introduces a key structural and physicochemical feature. It can act as a hydrogen bond acceptor and subtly modulates properties such as lipophilicity and metabolic stability, which are critical considerations in drug design.[5] The secondary amine provides a reliable synthetic handle for rapid diversification through parallel synthesis, enabling the efficient generation of large compound libraries for hit identification and lead optimization.[6][7]

This guide provides a detailed technical overview and actionable protocols for leveraging this compound in parallel synthesis campaigns, focusing on robust and scalable N-functionalization reactions.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is fundamental to successful reaction development and purification.

PropertyValueReference
Molecular Formula C₇H₁₅NO[3]
Molar Mass 129.2 g/mol [3]
CAS Number 1071594-49-4[3]
Appearance Liquid or Solid[8]
Boiling Point 5.6-7.5 °C (15 Torr)[3]
pKa (Predicted) 10.48 ± 0.40[3]
Storage 2-8°C, Protect from light[3]

Core Synthetic Strategies for Library Construction

The secondary amine of this compound is the primary point of diversification. The following sections detail three robust, high-throughput-compatible reactions for its functionalization. The causality behind the choice of reagents and conditions is explained to empower researchers to adapt these protocols to their specific needs.

Workflow for Parallel Library Synthesis

The following diagram illustrates a typical workflow for a parallel synthesis campaign starting from this compound. This process is designed for efficiency, allowing for the rapid creation and analysis of a diverse set of molecules.

Parallel Synthesis Workflow cluster_0 Array Preparation cluster_1 Parallel Reaction cluster_2 Work-up & Purification cluster_3 Analysis & Archiving Start Dispense this compound into 24 or 96-well reaction block Solvent Add appropriate solvent (e.g., DCM, DCE, THF) Start->Solvent Reagents Dispense diverse building blocks (Aldehydes, Acyl Chlorides, Aryl Halides) and reagents to each well Solvent->Reagents Reaction Incubate under optimized conditions (temperature, time) Reagents->Reaction Workup Parallel quench and liquid-liquid extraction Reaction->Workup Purification High-throughput purification (e.g., automated flash chromatography, prep-HPLC/SFC) Workup->Purification Analysis QC analysis of library members (LC-MS, NMR) Purification->Analysis Archive Plate and archive compounds for screening Analysis->Archive

Caption: High-level workflow for a parallel synthesis campaign.

N-Alkylation via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for its reliability, broad substrate scope, and avoidance of over-alkylation issues common with direct alkylation using alkyl halides.[3][9] The reaction proceeds via the formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the target tertiary amine.[10]

Causality of Protocol Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for one-pot reductive aminations.[3] It is a mild and selective reducing agent that reduces the iminium ion much faster than the starting aldehyde, preventing the formation of alcohol byproducts.[3] It is also compatible with mildly acidic conditions that favor imine formation and is less toxic than alternatives like sodium cyanoborohydride.

  • Solvent: Dichloroethane (DCE) or Dichloromethane (DCM) are excellent solvents for this reaction as they are relatively non-polar, aprotic, and effectively solubilize the reactants and the STAB reagent.

  • Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze imine formation, particularly for less reactive carbonyls or amines. However, for many substrates, it is not strictly necessary.

General Protocol for Parallel Reductive Amination

This protocol is designed for a 24 or 96-well reaction block format. All additions can be performed using automated liquid handlers.

Materials:

  • This compound

  • Library of diverse aldehydes or ketones

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To each well of the reaction block, add a solution of this compound (1.0 eq., e.g., 0.1 mmol) in DCE (0.5 M).

  • Aldehyde/Ketone Addition: Add a solution of the corresponding aldehyde or ketone (1.1 eq.) in DCE to each respective well.

  • Imine Formation: Agitate the reaction block at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) as a solid or a slurry in DCE to each well. Note: This may cause a slight exotherm.

  • Reaction: Seal the reaction block and agitate at room temperature for 12-24 hours. Monitor the progress of a representative reaction by LC-MS.

  • Work-up: Carefully quench each reaction by the slow addition of saturated aqueous NaHCO₃ solution. Add additional DCM to each well, seal, and agitate vigorously. Allow the layers to separate.

  • Isolation: Transfer the organic layer from each well to a new collection plate using an automated liquid handler. The aqueous layer can be extracted a second time with DCM if desired.

  • Drying and Concentration: Pass the combined organic extracts through a phase separator plate or dry over a plate containing anhydrous MgSO₄. Concentrate the solvent in vacuo.

  • Purification: Purify the crude products via high-throughput parallel flash chromatography or preparative HPLC.

N-Acylation for Amide Library Synthesis

The formation of an amide bond is one of the most important reactions in drug discovery.[11][12] N-acylation of this compound is typically a high-yielding and rapid reaction, making it ideal for parallel synthesis.

Causality of Protocol Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and drive the reaction to completion quickly.[13] They are readily available with a wide diversity of R-groups.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.[14]

  • Solvent: An aprotic solvent like Dichloromethane (DCM) is ideal as it is unreactive towards the acyl chloride and effectively dissolves the reactants.

  • Temperature: The reaction is initiated at 0 °C to control the initial exotherm from the highly reactive acyl chloride, then allowed to warm to room temperature to ensure the reaction goes to completion.

General Protocol for Parallel N-Acylation

Materials:

  • This compound

  • Library of diverse acyl chlorides

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: To each well of a reaction block pre-cooled to 0 °C, add a solution of this compound (1.0 eq., e.g., 0.1 mmol) in DCM (0.5 M).

  • Base Addition: Add triethylamine (1.5 eq.) to each well.

  • Acyl Chloride Addition: Slowly add a solution of the corresponding acyl chloride (1.2 eq.) in DCM to each well.

  • Reaction: Remove the reaction block from the cooling bath and allow it to warm to room temperature. Agitate for 2-4 hours. Monitor a representative reaction by LC-MS.

  • Work-up: Quench the reaction by adding water to each well. Add additional DCM, seal, and agitate.

  • Isolation: Transfer the organic layer to a fresh collection plate. Wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic extracts and concentrate in vacuo as described in the reductive amination protocol.

  • Purification: Purify the library members as required.

N-Arylation via Buchwald-Hartwig Amination

The introduction of an aryl or heteroaryl group onto the azepane nitrogen is a key strategy for creating compounds with novel biological activities. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds under conditions that are far milder than classical methods like the Ullmann condensation.[10][15][16]

Causality of Protocol Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand is crucial. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective as they promote the key oxidative addition and reductive elimination steps of the catalytic cycle.[17]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, facilitating its entry into the catalytic cycle.

  • Solvent: Anhydrous, deoxygenated aprotic polar solvents like toluene or dioxane are used to prevent catalyst deactivation and ensure good solubility of the reaction components.

  • Inert Atmosphere: The reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) as the Pd(0) active catalyst is sensitive to oxygen.

Reaction Scheme: Buchwald-Hartwig Amination

The catalytic cycle illustrates the key steps involved in the palladium-catalyzed C-N bond formation.

Buchwald-Hartwig Cycle cluster_legend Legend Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Ar-X PdII_Amido L₂Pd(II)(Ar)(NR¹R²) Product Ar-NR¹R² OxAdd Oxidative Addition PdII_Amine [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ PdII_Aryl->PdII_Amine HNR¹R² LigandEx Amine Coordination PdII_Amine->PdII_Amido -HX Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product out RedElim Reductive Elimination L L = Phosphine Ligand ArX Ar-X = Aryl Halide Amine HNR¹R² = this compound

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

General Protocol for Parallel N-Arylation

Note: This reaction requires strict anhydrous and anaerobic conditions. The use of a glovebox for dispensing reagents is highly recommended.

Materials:

  • This compound

  • Library of diverse aryl or heteroaryl halides (bromides or chlorides are common)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide or Cesium Carbonate)

  • Anhydrous, degassed Toluene or Dioxane

Procedure:

  • Reagent Preparation (in a glovebox):

    • In a vial, prepare a stock solution of the palladium precursor and ligand in toluene.

    • In a separate plate, dispense the solid base into each well of the reaction block.

    • In another plate, dispense the solid aryl halides.

  • Reaction Setup (in a glovebox):

    • To the wells containing the aryl halide (1.0 eq.) and base (1.5 eq.), add a solution of this compound (1.2 eq.) in toluene.

    • Add the catalyst/ligand stock solution to each well (typically 1-5 mol% Pd).

  • Reaction: Seal the reaction block securely. Remove from the glovebox and heat to 80-110 °C with agitation for 12-24 hours.

  • Work-up: Cool the reaction block to room temperature. Quench by adding water. Dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Pass the mixture through a pad of Celite® in a filter plate to remove palladium residues. Wash the organic layer with brine.

  • Drying and Concentration: Dry and concentrate the organic extracts.

  • Purification: Purify the crude products using an appropriate high-throughput method.

Conclusion

This compound is a highly effective and versatile building block for the construction of diverse chemical libraries. Its strategic incorporation of a methoxy group on the conformationally flexible azepane core, combined with the reactivity of its secondary amine, provides a powerful tool for drug discovery programs. The robust protocols for N-alkylation, N-acylation, and N-arylation detailed in this guide are readily amenable to parallel synthesis platforms, enabling the rapid exploration of structure-activity relationships and the optimization of lead compounds. By leveraging these methodologies, researchers can efficiently navigate novel regions of chemical space in the quest for new therapeutic agents.

References

  • ChemBK. This compound - Physico-chemical Properties. Available from: [Link]

  • Zha, G.F., Rakesh, K.P., Manukumar, H.M., Shantharam, C.S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. Available from: [Link]

  • Buchwald, S.L., & Hartwig, J.F. (2008). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • SpiroChem. Parallel Synthesis & High-Throughput Experimentation. Available from: [Link]

  • Katritzky, A.R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(4), 2748-2761. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Der Pharma Chemica, 2015, 7(7):169-175. Available from: [Link]

  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]

  • Tajbakhsh, M., et al. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. Available from: [Link]

  • Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. Available from: [Link]

  • Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Available from: [Link]

  • Rajput, A.P., & Gore, R.P. N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica, 2(2), 196-205. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • ResearchGate. N-Acylation Reactions of Amines. Available from: [Link]

  • ResearchGate. A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Available from: [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]

  • ResearchGate. Enantioselective Synthesis of N-Alkylamines through β-Amino C–H Functionalization Promoted by Cooperative Actions of B(C 6 F 5 ) 3 and a Chiral Lewis Acid Co-Catalyst. Available from: [Link]

  • Organic Chemistry Portal. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Available from: [Link]

  • Royal Society of Chemistry. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Available from: [Link]

  • Fakhfakh, M.A., et al. (2014). Reductive amination of aldehydes and ketones catalyzed by deep eutectic solvent using sodium borohydride as a reducing agent. Journal of the Iranian Chemical Society, 11, 1319-1324. Available from: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. Available from: [Link]

  • BioDuro. Parallel Synthesis. Available from: [Link]

  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available from: [Link]

Sources

The Strategic Application of 4-Methoxyazepane in the Synthesis of Novel CNS-Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in CNS Drug Discovery and the Emerging Role of 4-Methoxyazepane

The seven-membered azepane ring system is a privileged scaffold in medicinal chemistry, particularly in the design of agents targeting the central nervous system (CNS).[1][2][3] Its inherent three-dimensionality and conformational flexibility allow for optimal interactions with a variety of CNS receptors and transporters.[4] The strategic incorporation of substituents onto the azepane ring can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile.

This application note focuses on the utility of a specific, yet underexplored, building block: This compound . The introduction of a methoxy group at the 4-position of the azepane ring offers a unique combination of steric and electronic properties. The ether oxygen can act as a hydrogen bond acceptor, potentially influencing ligand-receptor interactions, while the methoxy group's size and lipophilicity can impact the overall druglike properties of the final compound, including its ability to cross the blood-brain barrier.

While the broader class of azepane derivatives has seen significant investigation, this guide provides a focused examination of this compound as a key intermediate. We will explore its application in the synthesis of CNS-active compounds, provide detailed protocols for its functionalization, and discuss the potential impact of the 4-methoxy substituent on biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in the discovery of novel therapeutics for neurological and psychiatric disorders.

Core Synthetic Strategies: Functionalization of the this compound Nucleus

The secondary amine of this compound (CAS 181472-63-9) serves as the primary handle for synthetic elaboration.[5] Standard N-alkylation and N-acylation reactions are readily applicable, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

Data Presentation: Comparative Overview of N-Alkylation and N-Acylation Conditions
Reaction TypeReagent/SubstrateBaseSolventTypical Reaction TimeTypical YieldRef.
N-Alkylation Benzyl bromideK₂CO₃Acetonitrile12-24 hHigh[General Protocol]
1-bromo-4-fluorobenzeneNaHTHF6-12 hModerate to High[General Protocol]
Reductive Amination 4-FluorobenzaldehydeNaBH(OAc)₃Dichloromethane12-16 hGood[General Protocol]
N-Acylation Benzoyl chlorideTriethylamineDichloromethane2-4 hHigh[General Protocol]
Acetic anhydridePyridineDichloromethane1-2 hHigh[General Protocol]
Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product.

Protocol 1: N-Alkylation of this compound with an Aryl Halide

This protocol describes a typical procedure for the synthesis of N-aryl-4-methoxyazepanes, a common motif in CNS drug candidates.

  • Materials:

    • This compound (1.0 eq)

    • Substituted aryl halide (e.g., 1-bromo-4-fluorobenzene) (1.1 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask with magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous THF dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add the substituted aryl halide to the reaction mixture.

    • Heat the reaction to reflux and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to 0 °C and carefully quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the secondary amine of the azepane, facilitating the subsequent nucleophilic aromatic substitution reaction.

  • Solvent: Anhydrous THF is a suitable aprotic solvent that dissolves the reactants and does not interfere with the strong base.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of sodium hydride with atmospheric moisture.

Protocol 2: Reductive Amination for the Synthesis of N-Benzyl-4-Methoxyazepane

Reductive amination is a versatile method for introducing a variety of alkyl groups, including those with functional handles for further elaboration.

  • Materials:

    • This compound (1.0 eq)

    • Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM)

    • Round-bottom flask with magnetic stirrer

  • Procedure:

    • To a solution of this compound in DCM, add the substituted benzaldehyde.

    • Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Continue to stir at room temperature and monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of other reducible functional groups.

  • One-Pot Procedure: This method allows for the formation of the imine and its subsequent reduction in a single reaction vessel, improving efficiency.

Application in the Synthesis of CNS-Active Compound Scaffolds

While direct examples of marketed drugs containing the this compound moiety are not yet prevalent, its structural features suggest high potential in the design of novel CNS-active agents, particularly those targeting monoamine transporters and G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors.

Hypothetical Application: Synthesis of a Novel Serotonin Receptor Modulator

The following scheme illustrates a plausible synthetic route towards a novel serotonin receptor modulator incorporating the this compound scaffold. This hypothetical target is inspired by known pharmacophores for serotonin receptors.

G cluster_start Starting Materials cluster_reaction1 N-Arylation cluster_intermediate Intermediate cluster_reaction2 Hydrolysis cluster_final Final Product A This compound R1 Pd₂(dba)₃, BINAP, NaOtBu Toluene, 100 °C A->R1 B 2-bromo-5-fluorobenzonitrile B->R1 C N-(5-cyano-2-fluorophenyl)-4-methoxyazepane R1->C Buchwald-Hartwig Amination R2 NaOH, H₂O/EtOH Reflux C->R2 D 4-(4-methoxyazepan-1-yl)-3-fluorobenzoic acid (Hypothetical Serotonin Receptor Modulator) R2->D

Caption: Synthetic workflow for a hypothetical CNS-active compound.

Rationale for the Hypothetical Target: The N-arylazepane motif is a common feature in ligands for various CNS targets. The cyano group in the intermediate can be hydrolyzed to a carboxylic acid, which can serve as a key interaction point with the receptor or be further functionalized. The fluorine substituent can enhance metabolic stability and brain penetration. The 4-methoxy group on the azepane ring could potentially engage in specific hydrogen bonding interactions within the receptor binding pocket, leading to improved affinity or selectivity.

Structure-Activity Relationship (SAR) Insights

The introduction of the 4-methoxy group provides a valuable vector for SAR exploration. Key considerations for researchers include:

  • Stereochemistry: If a chiral synthesis of this compound is employed, the stereochemistry at the 4-position can have a profound impact on biological activity. The (R)- and (S)-enantiomers should be synthesized and evaluated independently.

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. This interaction can be crucial for anchoring the ligand in the binding pocket of the target protein.

  • Lipophilicity and Brain Penetration: The methoxy group increases the lipophilicity of the azepane ring compared to an unsubstituted or hydroxylated analogue. This can influence the compound's ability to cross the blood-brain barrier, a critical parameter for CNS drugs.

Conclusion and Future Outlook

This compound represents a promising and currently underutilized building block for the synthesis of novel CNS-active compounds. Its straightforward functionalization via standard N-alkylation and N-acylation protocols allows for the rapid generation of diverse chemical libraries. The unique electronic and steric properties conferred by the 4-methoxy group offer exciting opportunities for medicinal chemists to fine-tune the pharmacological profiles of their lead compounds. As the quest for more selective and efficacious treatments for neurological and psychiatric disorders continues, the strategic application of scaffolds like this compound will undoubtedly play a crucial role in the discovery of the next generation of CNS therapeutics.

References

  • Gao-Feng Zha, K.P. Rakesh, H.M. Manukumar, C.S. Shantharam, Sihui Long. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 2019, 162, 465-494. [1][2]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Central Science, 2025.

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PubMed, 2025.

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate, 2018. [4]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed, 2019. [2]

  • Application of the methodology in the preparation of azepane-based... ResearchGate.

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed.

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed, 2019. [3]

  • Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. PubMed.

  • WO2007144005A1 - 1- [2- (2, 4-dimethylphenylsulfanyl) -phenyl] piperazine as a compound with combined serotonin reuptake, 5-ht3 and 5-ht1a activity for the treatment of cognitive impairment - Google Patents.

  • 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl]piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment - Patent US-9125908-B2 - PubChem.

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - MDPI.

  • US8759350B2 - Carbostyril derivatives and serotonin reuptake inhibitors for treatment of mood disorders - Google Patents.

  • WO2023023287A1 - Novel heterocyclic compounds as serotonin (5-ht) 5-ht2a and 5-ht2c receptor positive allosteric modulators - Google Patents.

  • This compound (Cas 181472-63-9) - Parchem. [5]

  • US10059707B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro- 1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents.

Sources

Application Note: Development and Evaluation of 4-Methoxyazepane Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting Kinases with Novel Scaffolds

The human kinome, comprising over 500 protein kinases, represents one of the most critical classes of enzymes involved in cellular regulation.[1][2] Kinases catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation, which governs a vast array of signaling pathways controlling cell growth, differentiation, and metabolism.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a highly pursued class of drug targets.[1][3][4]

While many successful kinase inhibitors have been developed, challenges such as off-target effects and acquired resistance necessitate the exploration of novel chemical scaffolds.[1][5] The 4-methoxyazepane scaffold presents a compelling starting point. Its three-dimensional, saturated heterocyclic structure offers opportunities for diverse chemical modifications, enabling fine-tuning of potency and selectivity. This note provides a comprehensive guide to the synthesis of this compound derivatives and outlines detailed protocols for their evaluation as kinase inhibitors using modern biochemical and cellular assays.

Section 1: Synthesis of this compound Derivatives

The synthesis of a library of this compound derivatives is the foundational step in identifying a lead compound. The azepane ring serves as the core scaffold, onto which various functional groups can be appended to explore the chemical space around the kinase active site. A representative synthetic strategy is outlined below.

Expert Insight: Why this Synthetic Route?

This generalized route is chosen for its modularity. Key functional groups (R1 and R2) can be readily diversified. For instance, the R1 group can be varied to interact with the hinge region of the kinase ATP-binding pocket, while the R2 group can be modified to occupy adjacent hydrophobic pockets, a common strategy for enhancing both potency and selectivity.

Generalized Synthetic Workflow

G cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Diversification cluster_2 Phase 3: Characterization A Commercially Available Starting Material (e.g., Azepane Precursor) B Step 1: Introduction of 4-Methoxy Group A->B Reaction A C Step 2: Functionalization at N1 (Introduction of R1) B->C Reaction B D Step 3: Coupling Reaction (Introduction of R2) C->D Reaction C (e.g., Suzuki, Buchwald-Hartwig) E Library of this compound Derivatives D->E Purification F Structural Verification (NMR, MS) E->F G Purity Analysis (HPLC) E->G G A Prepare Reagents: - Kinase Enzyme - Substrate - ATP - Test Compound Dilutions B Dispense Compound & Kinase into 384-well plate A->B C Incubate (15 min, RT) (Compound-Enzyme Pre-incubation) B->C D Initiate Kinase Reaction (Add ATP + Substrate) C->D E Incubate (e.g., 60 min, RT) D->E F Step 1: Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G Incubate (40 min, RT) F->G H Step 2: Convert ADP to ATP & Detect Light (Add Kinase Detection Reagent) G->H I Incubate (30-60 min, RT) H->I J Read Luminescence (Plate Reader) I->J K Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC50 J->K G A Day 1: Transfect Cells (e.g., HEK293) with Kinase-NanoLuc® Vector B Day 2: Seed Transfected Cells into 96-well assay plates A->B C Day 3: Prepare Compound Dilutions and NanoBRET® Tracer B->C D Treat Cells with Test Compound C->D E Add NanoBRET® Tracer D->E F Add NanoLuc® Substrate & Extracellular Inhibitor E->F G Incubate (e.g., 2 hours) F->G H Read Donor (460nm) and Acceptor (610nm) Emissions G->H I Calculate BRET Ratio and Determine Cellular IC50 H->I

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 4-Methoxyazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the multi-gram scale synthesis of 4-Methoxyazepane, a valuable saturated heterocyclic scaffold for drug discovery and development. Due to the absence of a direct, publicly available protocol, a robust and scalable three-stage synthetic route has been developed, commencing from the readily available starting material, cyclohexanone. This protocol details the synthesis of the key intermediate, N-Boc-4-hydroxyazepane, its subsequent methylation via a Williamson ether synthesis, and the final deprotection to yield the target compound. Each stage has been designed with scalability, safety, and purity in mind, providing researchers and drug development professionals with a practical and reproducible methodology.

Introduction: The Significance of the Azepane Scaffold

The seven-membered azepane ring is a crucial structural motif in medicinal chemistry. Its non-planar, flexible conformation allows for the exploration of three-dimensional chemical space, often leading to compounds with improved pharmacological properties compared to their five- or six-membered ring counterparts. Molecules incorporating the azepane scaffold have demonstrated a wide range of biological activities, including acting as glycosidase inhibitors and protein kinase C inhibitors, showing promise in the treatment of viral infections, diabetes, and cancer. The introduction of a methoxy group at the 4-position of the azepane ring can significantly influence the molecule's polarity, metabolic stability, and binding interactions with biological targets, making this compound a desirable building block for the synthesis of novel therapeutic agents.

This guide outlines a reliable pathway to access this important molecule on a scale suitable for further derivatization and screening campaigns. The chosen synthetic strategy prioritizes the use of common laboratory reagents and techniques to ensure broad applicability.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a three-stage process. The first stage involves the construction of the azepane ring and the introduction of a hydroxyl group at the 4-position. The second stage is the protection of the secondary amine and the methylation of the hydroxyl group. The final stage is the deprotection of the amine to yield the desired product.

G cluster_0 Stage 1: Azepane Ring Formation & Functionalization cluster_1 Stage 2: Protection & Methylation cluster_2 Stage 3: Deprotection Cyclohexanone Cyclohexanone Cyclohexanone Oxime Cyclohexanone Oxime Cyclohexanone->Cyclohexanone Oxime NH2OH·HCl Azepan-4-one Azepan-4-one Cyclohexanone Oxime->Azepan-4-one Beckmann Rearrangement 4-Hydroxyazepane 4-Hydroxyazepane Azepan-4-one->4-Hydroxyazepane Reduction (NaBH4) N-Boc-4-hydroxyazepane N-Boc-4-hydroxyazepane 4-Hydroxyazepane->N-Boc-4-hydroxyazepane Boc2O N-Boc-4-methoxyazepane N-Boc-4-methoxyazepane N-Boc-4-hydroxyazepane->N-Boc-4-methoxyazepane Williamson Ether Synthesis (NaH, CH3I) This compound This compound N-Boc-4-methoxyazepane->this compound TFA

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 4-Hydroxyazepane

This stage involves a three-step sequence starting from cyclohexanone. The Beckmann rearrangement of cyclohexanone oxime is a well-established industrial reaction for the production of ε-caprolactam, the tautomer of azepan-4-one.[1] This protocol adapts this chemistry for a laboratory scale synthesis of azepan-4-one, which is then reduced to the desired 4-hydroxyazepane.

Step 1.1: Synthesis of Cyclohexanone Oxime

  • Materials:

    • Cyclohexanone

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium hydroxide (NaOH)

    • Water

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.2 equivalents) in water.

    • Add a solution of sodium hydroxide (1.2 equivalents) in water to the hydroxylamine hydrochloride solution.

    • To this solution, add cyclohexanone (1.0 equivalent) dropwise at room temperature.

    • Stir the reaction mixture vigorously for 2-3 hours. The reaction progress can be monitored by TLC.

    • After completion, extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclohexanone oxime as a white solid.

Step 1.2: Beckmann Rearrangement to Azepan-4-one

  • Materials:

    • Cyclohexanone oxime

    • Sulfuric acid (concentrated)

    • Ammonium hydroxide (concentrated)

    • Dichloromethane

  • Procedure:

    • In a flask equipped with a mechanical stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

    • Cool the sulfuric acid to 0 °C in an ice bath.

    • Slowly add molten cyclohexanone oxime (1.0 equivalent) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 100-110 °C for 30 minutes.

    • Cool the mixture back to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with concentrated ammonium hydroxide until the pH is approximately 8-9.

    • Extract the aqueous layer with dichloromethane (4 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude azepan-4-one.

Step 1.3: Reduction to 4-Hydroxyazepane

  • Materials:

    • Azepan-4-one

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Water

    • Ethyl acetate

  • Procedure:

    • Dissolve azepan-4-one (1.0 equivalent) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (4 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give 4-hydroxyazepane, which can be used in the next step without further purification.

Stage 2: Synthesis of N-Boc-4-methoxyazepane

Step 2.1: Boc Protection of 4-Hydroxyazepane

The amine functionality is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from reacting in the subsequent methylation step.[2]

  • Materials:

    • 4-Hydroxyazepane

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 4-hydroxyazepane (1.0 equivalent) in DCM or THF in a round-bottom flask.

    • Add triethylamine or sodium bicarbonate (1.5 equivalents).

    • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude N-Boc-4-hydroxyazepane can be purified by column chromatography on silica gel.

Step 2.2: Williamson Ether Synthesis for Methylation

This classic ether synthesis involves the deprotonation of the alcohol with a strong base, followed by nucleophilic attack on a methylating agent.[3]

G cluster_0 Williamson Ether Synthesis ROH N-Boc-4-hydroxyazepane RO- Alkoxide Intermediate ROH->RO- + Base - H2 (gas) Base NaH ROR' N-Boc-4-methoxyazepane RO-->ROR' + CH3I CH3I Methyl Iodide NaI Sodium Iodide

Caption: Mechanism of the Williamson Ether Synthesis.

  • Materials:

    • N-Boc-4-hydroxyazepane

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl iodide (CH₃I)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.5 equivalents) in anhydrous THF in a flame-dried flask.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of N-Boc-4-hydroxyazepane (1.0 equivalent) in anhydrous THF. Hydrogen gas will evolve.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[4]

    • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Stage 3: Deprotection of N-Boc-4-methoxyazepane

The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.[5][6]

  • Materials:

    • N-Boc-4-methoxyazepane

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve N-Boc-4-methoxyazepane (1.0 equivalent) in dichloromethane.

    • Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify to pH 9-10 with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (4 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Process Optimization and Scale-Up Considerations

ParameterStageRecommendation for Scale-UpRationale
Temperature Control Beckmann RearrangementUse a jacketed reactor with a reliable cooling system. Maintain strict temperature control during the addition of the oxime to sulfuric acid.The Beckmann rearrangement is highly exothermic. Poor temperature control can lead to side reactions and a decrease in yield and purity.
Reagent Addition Williamson Ether SynthesisAdd the solution of N-Boc-4-hydroxyazepane to the sodium hydride suspension slowly via an addition funnel. Control the rate of addition to manage hydrogen gas evolution.Rapid addition can lead to an uncontrolled release of flammable hydrogen gas, posing a significant safety risk.[7]
Inert Atmosphere Williamson Ether SynthesisEnsure all glassware is thoroughly dried and the reaction is conducted under a positive pressure of nitrogen or argon.Sodium hydride is highly reactive with water and moisture, which would quench the base and reduce the yield.[8][9]
Quenching Williamson Ether SynthesisThe quenching of excess sodium hydride should be performed slowly at 0 °C with a proton source like isopropanol or saturated ammonium chloride solution.The reaction of sodium hydride with water is violent and produces flammable hydrogen gas. A controlled quench is essential for safety.[10][11]
Purification All StagesFor larger scales, consider crystallization as an alternative to column chromatography for purification where feasible to improve efficiency and reduce solvent waste.Column chromatography can be time-consuming and require large volumes of solvent on a large scale.

Safety and Handling

All procedures should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas.[12][13] It is typically supplied as a dispersion in mineral oil to reduce its pyrophoricity.[14] Handle exclusively under an inert atmosphere.[8] In case of fire, use a dry powder extinguisher (Class D); do not use water, carbon dioxide, or foam.[9] Unused sodium hydride must be quenched carefully by slow addition of isopropanol, followed by ethanol, methanol, and finally water.[8]

  • Methyl Iodide (CH₃I): Toxic if swallowed, inhaled, or in contact with skin.[15] It is a suspected carcinogen.[1] Handle in a well-ventilated fume hood, and avoid skin and eye contact. Store in a cool, dark place. Waste should be collected in a designated container for hazardous waste disposal.

  • Trifluoroacetic Acid (TFA): A corrosive acid that can cause severe skin and eye burns. Handle with appropriate gloves and eye protection.

References

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • University of Wisconsin-Madison. (2012).
  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Methyl Iodide - HAZARD SUMMARY.
  • Central Drug House. (n.d.).
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Merck Millipore. (2011). Sodium hydride.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances.
  • Alpha Chem. (n.d.).
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • U.S. Environmental Protection Agency. (n.d.). Methyl Iodide (Iodomethane).
  • The Safe Use of Sodium Hydride On Scale. (n.d.). Scribd.
  • Central Drug House. (n.d.).
  • YouTube. (2018).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • YouTube. (2018).
  • University of California, Los Angeles. (2018). Sodium-quench-reaction-gone-bad.pdf.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (2014). Is it essential to quench NaH after the completion of a reaction?. Retrieved from [Link]

  • Calibre Chemicals. (n.d.).
  • Merck Millipore. (2025).
  • Smith Scholarworks. (n.d.). Chan-Lam O-methylation of aliphatic alcohols and phenolic n-heterocycles.
  • ResearchGate. (2025). Methylation and hydroxymethylation of allylic alcohols via radical cyclization.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

Sources

Characterization of 4-Methoxyazepane reaction kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Characterization of 4-Methoxyazepane Reaction Kinetics

Abstract

This compound is a saturated seven-membered heterocyclic compound containing both a secondary amine and a methoxy ether functional group. Its structural motifs are of significant interest in medicinal chemistry and drug development, serving as scaffolds in various pharmacologically active molecules. A quantitative understanding of its reaction kinetics is paramount for optimizing synthetic routes, predicting stability, and understanding its metabolic fate. This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of this compound's reaction kinetics. We will explore the distinct reactivity of its amine and ether moieties, provide detailed protocols for studying representative reactions—N-alkylation and acid-catalyzed ether cleavage—and discuss the analytical methodologies and data interpretation required for robust kinetic analysis.

Introduction: The Dual Reactivity of this compound

The kinetic behavior of this compound is governed by its two primary functional groups: the cyclic secondary amine and the ether.

  • The Secondary Amine: The nitrogen atom's lone pair of electrons makes it nucleophilic and basic. It readily participates in reactions such as alkylation, acylation, and sulfonylation. The kinetics of these reactions are influenced by steric hindrance around the nitrogen atom within the seven-membered azepane ring and the electrophilicity of the reacting partner.[1][2] The study of these reactions is critical for building more complex molecules where the azepane is a core scaffold.

  • The Methoxy Ether: Ethers are generally considered unreactive and are often used as stable linkers or protecting groups.[3] However, under strong acidic conditions, the ether oxygen can be protonated, converting the methoxy group into a good leaving group (methanol).[4][5] This initiates a cleavage reaction that can proceed via an S_N_1 or S_N_2 mechanism, depending on the stability of the resulting carbocation intermediate.[3][4][6] Understanding the kinetics of this cleavage is crucial for assessing the compound's stability in acidic environments, such as during formulation or in physiological conditions (e.g., the stomach).

This guide provides the foundational protocols to independently probe these two reaction pathways.

Physicochemical Properties of this compound

A baseline understanding of the physical properties of this compound is essential for experimental design.

PropertyValueSource
CAS Number 1071594-49-4[7][8]
Alternate CAS 181472-63-9[9]
Molecular Formula C₇H₁₅NO[7][8]
Molecular Weight 129.20 g/mol [7][8]
Predicted pKa 10.48 ± 0.40[7]
Predicted Density 0.92 ± 0.1 g/cm³[7]
Storage 2-8°C, protect from light[7]

General Workflow for Kinetic Analysis

A successful kinetic study follows a systematic workflow, from initial setup to final data interpretation. The following diagram outlines the critical stages.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Interpretation prep_reagents Reagent & Solvent Preparation (Purity Check, Degassing) prep_analytical Analytical Method Development (e.g., HPLC, GC) prep_reagents->prep_analytical thermo Thermostatic Control (Jacketed Reactor, Water Bath) prep_analytical->thermo Proceed to Experiment initiate Reaction Initiation (t=0) thermo->initiate sampling Time-Point Sampling (& Quenching) initiate->sampling quant Sample Quantification (HPLC, GC, NMR) sampling->quant Analyze Samples plot Data Plotting ([C] vs. time, ln[C] vs. time) quant->plot model Kinetic Modeling (Rate Law, k determination) plot->model

Caption: General workflow for a chemical kinetics experiment.

Protocol 1: Kinetics of N-Alkylation with Benzyl Bromide

This protocol details the study of the reaction between this compound and benzyl bromide, a classic S_N_2 reaction. We will use pseudo-first-order conditions to simplify the rate law by using a large excess of one reactant (benzyl bromide).

Rationale for Experimental Design
  • Solvent: Acetonitrile (MeCN) is chosen as it is a polar aprotic solvent that can dissolve the reactants but does not participate in the reaction.

  • Pseudo-First-Order Conditions: By using a large excess (≥10-fold) of benzyl bromide, its concentration remains effectively constant throughout the reaction. This allows the second-order reaction to be treated as a simpler pseudo-first-order reaction with respect to this compound, simplifying data analysis.

  • Internal Standard: Dodecane is used as an internal standard for GC analysis. Its concentration remains constant, allowing for precise quantification of the reactant and product peaks by correcting for variations in injection volume.

  • Monitoring Technique: Gas Chromatography (GC) is suitable for this reaction as the reactants and products are sufficiently volatile.[10] High-Performance Liquid Chromatography (HPLC) could also be used.[11][12]

Materials & Reagents
  • This compound (Purity ≥97%)

  • Benzyl Bromide (Purity ≥98%)

  • Acetonitrile (MeCN), HPLC Grade

  • Dodecane (Internal Standard, Purity ≥99%)

  • Methanol (for quenching)

  • Thermostatically controlled reaction vessel or water bath

  • Gas Chromatograph with FID detector (GC-FID)

  • Volumetric flasks, pipettes, and autosampler vials

Experimental Procedure
  • Stock Solution Preparation:

    • Prepare a 0.5 M solution of Dodecane (internal standard) in Acetonitrile.

    • Prepare a 1.0 M solution of Benzyl Bromide in Acetonitrile.

  • Reaction Setup:

    • In a 50 mL jacketed reaction vessel maintained at 25.0 ± 0.1 °C, add 18.0 mL of Acetonitrile and 1.0 mL of the 0.5 M Dodecane stock solution. Allow the mixture to thermally equilibrate for 15 minutes.

  • Reaction Initiation (t=0):

    • Add 1.0 mL of the 1.0 M Benzyl Bromide stock solution to the vessel.

    • Rapidly add 130 µL of this compound (~1.0 mmol, assuming density ≈ 0.92 g/mL) and start the timer. This establishes initial concentrations of ~0.05 M this compound and ~0.5 M Benzyl Bromide (10-fold excess).

  • Time-Point Sampling:

    • At specified time points (e.g., t = 2, 5, 10, 20, 30, 45, 60, 90 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by injecting the aliquot into a GC vial containing 900 µL of cold methanol. This rapidly dilutes the reactants and stops the reaction.

  • GC Analysis:

    • Analyze the quenched samples using a pre-validated GC-FID method capable of separating this compound, benzyl bromide, the N-benzyl-4-methoxyazepane product, and dodecane.

    • Record the peak areas for this compound and the internal standard (dodecane) for each time point.

Data Analysis
  • Calculate Response Factor (RF): Prepare a standard containing known concentrations of this compound and dodecane and calculate the RF.

  • Determine Concentration: For each time point, calculate the concentration of this compound using the formula: [Amine] = (Area_Amine / Area_IS) * (1 / RF) * [IS]

  • Kinetic Plot: Plot ln([this compound]) versus time (s).

  • Determine Rate Constant: For a pseudo-first-order reaction, this plot should be linear. The slope of the line is equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant. The second-order rate constant, k_2, can be found using the equation: k_2 = k_obs / [Benzyl Bromide].

G cluster_reaction This compound plus1 + This compound->plus1 Benzyl Bromide Product N-Benzyl-4-methoxyazepane Benzyl Bromide->Product k_2 MeCN, 25°C plus2 + Product->plus2 plus1->Benzyl Bromide HBr HBr plus2->HBr

Caption: N-Alkylation of this compound via an S_N_2 mechanism.

Protocol 2: Kinetics of Acid-Catalyzed Ether Cleavage

This protocol investigates the cleavage of the methoxy group from this compound under strong acidic conditions. This reaction is significantly slower and requires more forcing conditions.

Rationale for Experimental Design
  • Acid: Hydrobromic acid (HBr) is used as it provides both a strong acid (H⁺) to protonate the ether and a good nucleophile (Br⁻) to attack the carbon center.[4][5]

  • Solvent: Acetic acid can be used as a polar protic solvent that can withstand the harsh conditions. Water can also be used.

  • Monitoring Technique: The disappearance of the starting material and the appearance of the product (4-hydroxyazepane) can be monitored by HPLC with UV or MS detection, or by NMR spectroscopy. Given the potential for multiple products and the non-volatile nature of the product, HPLC is often preferred.

  • Temperature: Elevated temperatures are typically required to achieve a reasonable reaction rate for ether cleavage.[4]

Materials & Reagents
  • This compound (Purity ≥97%)

  • Hydrobromic Acid (48% aqueous solution)

  • Acetic Acid, Glacial

  • Sodium Bicarbonate (for quenching)

  • High-Performance Liquid Chromatograph (HPLC) with a C18 column and UV or MS detector.

  • Thermostatically controlled oil bath or heating mantle.

  • Round bottom flask with reflux condenser.

Experimental Procedure
  • Reaction Setup:

    • In a 50 mL round bottom flask equipped with a reflux condenser and magnetic stirrer, add 20 mL of glacial acetic acid.

    • Place the flask in an oil bath pre-heated to 80.0 ± 0.5 °C.

    • Add 260 µL of this compound (~2.0 mmol) to the flask. Allow the solution to thermally equilibrate.

  • Reaction Initiation (t=0):

    • Carefully add 5.0 mL of 48% HBr to the reaction flask and immediately start the timer.

  • Time-Point Sampling:

    • At specified, longer time intervals (e.g., t = 30, 60, 120, 240, 360 minutes), carefully withdraw a 100 µL aliquot from the hot solution.

    • Immediately quench the reaction by injecting the aliquot into an HPLC vial containing 900 µL of a saturated sodium bicarbonate solution. Caution: vigorous gas evolution (CO₂) will occur. This neutralizes the acid, stopping the reaction.

  • HPLC Analysis:

    • Analyze the quenched and diluted samples using a pre-validated HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient) to separate the starting material from the 4-hydroxyazepane product.

    • Use a calibration curve to determine the concentration of this compound at each time point.

Data Analysis
  • Kinetic Plot: Since the concentration of H⁺ and Br⁻ remains high and effectively constant, the reaction can be treated as pseudo-first-order with respect to this compound. Plot ln([this compound]) versus time (s).

  • Determine Rate Constant: The slope of the resulting linear plot will be equal to -k_obs, the observed pseudo-first-order rate constant for the cleavage reaction under these specific conditions (acid concentration and temperature).

Caption: Mechanism for acid-catalyzed ether cleavage of this compound.

Troubleshooting and Method Validation

  • Poor Reproducibility: Often caused by inaccurate temperature control. Ensure the reaction vessel is fully submerged and the bath/jacket is circulating properly. Inconsistent timing of sampling and quenching can also be a factor.

  • Non-Linear Kinetic Plots: This may indicate a more complex reaction mechanism than assumed, side reactions occurring, or a change in reaction order. Re-evaluate the experimental conditions. For example, the pseudo-first-order assumption may not hold if the excess reagent is not in sufficient excess.

  • Method Validation: Before starting kinetic runs, the analytical method (GC or HPLC) must be validated for linearity, accuracy, and precision using standard solutions of the analyte and product.

References

  • This compound - ChemBK. (n.d.). Retrieved from [Link]

  • Bernasconi, C. F., & de Rossi, R. H. (1976). Kinetics of reactions of cyclic secondary amines with 2,4-dinitro-1-naphthyl ethyl ether in dimethyl sulfoxide solution. Spectacular difference between the behavior of pyrrolidine and piperidine. Journal of the American Chemical Society, 98(24), 7517–7523. Retrieved from [Link]

  • This compound [P87289]. (n.d.). ChemUniverse. Retrieved from [Link]

  • Reactions of Ethers: Acidic Cleavage. (n.d.). Fiveable. Retrieved from [Link]

  • Shaw, S. A., Aleman, P., Vedejs, E. (2011). Catalytic Kinetic Resolution of Cyclic Secondary Amines. Journal of the American Chemical Society, 133(47), 19102-19105. Retrieved from [Link]

  • Stout, V. G., Barabash, A. V., et al. (2013). Reaction Pathways and Energetics of Etheric C–O Bond Cleavage Catalyzed by Lanthanide Triflates. ACS Catalysis, 3(9), 2092-2103. Retrieved from [Link]

  • Yulvianti, C. R., et al. (2020). Biogenic Amines Detection by Chromatography and Sensor Methods: A Comparative Review. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Ether cleavage. (n.d.). In Wikipedia. Retrieved from [Link]

  • 4'-Methoxyacetophenone. (n.d.). PubChem. Retrieved from [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Bullin, J. A., & Polasek, J. C. (1984). Analysis of Amine Solutions by Gas Chromatography. Energy Progress. Retrieved from [Link]

  • Amine detection method and materials. (2007). Google Patents.
  • This compound hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

  • Ge, S., Wang, T., et al. (2017). Kinetics of the oxidation of ammonia and amines with hydroxyl radicals in the aqueous phase. Environmental Science: Processes & Impacts, 19(12), 1546-1555. Retrieved from [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. Retrieved from [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 4-Methoxyazepane in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-Methoxyazepane in human plasma. The described protocol is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies. The methodology encompasses a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been developed and validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2]

Introduction

This compound is a cyclic amine derivative of interest in pharmaceutical research and development. Accurate determination of its concentration in biological matrices is paramount for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. LC-MS/MS has become the gold standard for quantitative bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range.[3] This note provides a comprehensive guide to developing and validating a robust LC-MS/MS method for this compound, addressing common challenges such as matrix effects and ensuring data integrity.

Chemical Structure of this compound:

  • Molecular Formula: C7H15NO[4]

  • Molar Mass: 129.2 g/mol [4]

Experimental

Materials and Reagents
  • Analyte: this compound (≥98% purity)

  • Internal Standard (IS): this compound-d4 (or a suitable structural analog if a stable isotope-labeled standard is unavailable)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good retention and peak shape of this relatively polar compound.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in acetonitrile.

Method Development

Mass Spectrometry Optimization

The optimization of mass spectrometric parameters is crucial for achieving maximum sensitivity and selectivity. This is typically performed by infusing a solution of the analyte directly into the mass spectrometer.

  • Ionization Mode: Given the basic nature of the azepane ring, positive ion electrospray ionization (ESI+) is the logical choice for achieving optimal ionization.

  • Precursor and Product Ions: The protonated molecule [M+H]+ is selected as the precursor ion in Q1. Collision-induced dissociation (CID) in Q2 will generate characteristic product ions. The most intense and stable product ion is selected for quantification, with a second product ion for confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound130.2To be determined experimentallyTo be determined experimentallyTo be optimized
This compound-d4 (IS)134.2To be determined experimentallyTo be determined experimentallyTo be optimized

Rationale for Parameter Selection: The choice of ESI+ is based on the presence of the secondary amine in the azepane ring, which is readily protonated. The selection of Multiple Reaction Monitoring (MRM) transitions provides high selectivity by monitoring a specific fragmentation pathway, minimizing interference from other matrix components.[3]

Chromatographic Separation

The goal of the chromatographic method is to achieve a sharp, symmetrical peak for this compound, well-separated from any interfering components from the plasma matrix, and to have a short run time for high throughput.

ParameterRecommended ConditionRationale
Column Reversed-phase C18, 50 x 2.1 mm, 1.8 µmProvides good retention for moderately polar compounds and is compatible with high-throughput methods.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 5% B to 95% B over 3 minutesA gradient elution ensures that the analyte is eluted with a good peak shape and that the column is cleaned of more lipophilic matrix components after each injection.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between run time and system pressure.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overload.
Sample Preparation: Protein Precipitation

Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[5][6]

Protocol:

  • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[7]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein denaturation.[8]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Workflow for Sample Preparation:

G plasma Plasma Sample (50 µL) is Internal Standard in ACN (150 µL) vortex Vortex (30s) is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis G start Method Development Complete selectivity Selectivity & Specificity start->selectivity linearity Linearity & Range start->linearity accuracy_precision Accuracy & Precision start->accuracy_precision matrix_effect Matrix Effect start->matrix_effect recovery Recovery start->recovery stability Stability start->stability validated Validated Method selectivity->validated linearity->validated accuracy_precision->validated matrix_effect->validated recovery->validated stability->validated

Bioanalytical method validation workflow.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory. The comprehensive validation ensures that the method generates accurate and precise data to support drug development studies.

References

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 13(15), 1195-1200. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • Li, W., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 3(14), 1643-1658. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link]

  • C. T. F. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 24(5), 498-508. Retrieved from [Link]

  • S. W. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?Bioanalysis, 4(5), 485-489. Retrieved from [Link]

  • Bansal, S., & DeStefano, A. (2007). Key elements of a validation method for quantitative LC-MS/MS bioanalytical methods. The AAPS journal, 9(1), E109–E114. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Southeast Center for Integrated Metabolomics. (2019). Sample Protein Precipitation for Global Metabolomics. Retrieved from [Link]

  • van den Broek, I., et al. (2013). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Journal of Biomedicine and Biotechnology, 2013, 830292. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Worldwide Clinical Trials. (n.d.). LC-MS/MS Method Development of Endogenous Small Molecule Biomarker: Case Studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Li, W., & Fu, Y. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 2(8), 1429-1443. Retrieved from [Link]

  • Gstaiger, C., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(13), 8593-8601. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Rapp, C., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine, 3(3), 426-435. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • Taylor, P. J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 7-12. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. Retrieved from [Link]

  • Ramasamy, S., et al. (2014). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of the American Society for Mass Spectrometry, 25(10), 1713-1725. Retrieved from [Link]

  • Arfianti, I. (2019). a protein precipitation extraction method. protocols.io. Retrieved from [Link]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Retrieved from [Link]

  • Paulovich, A. G., et al. (2012). A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation. Journal of Visualized Experiments, (62), 3523. Retrieved from [Link]

  • Agilent Technologies. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infinity Analytical SFC System with Agilent 6230 TOF LC/MS. Retrieved from [Link]

  • Giebułtowicz, J., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 22-29. Retrieved from [Link]

  • Naz, S., et al. (2014). Quantitative analysis of small molecules in biological samples. Journal of Chromatography A, 1353, 1-13. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7476, 4'-Methoxyacetophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75503314, 4-[(4-Methoxy-2-pyridinyl)methyl]-1,4-thiazepane. Retrieved from [Link]

  • EFSA Panel on Biological Hazards (BIOHAZ). (2011). Scientific Opinion on risk based control of biogenic amine formation in fermented foods. EFSA Journal, 9(10), 2393. Retrieved from [Link]

  • Jansson, D., et al. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1487, 137-144. Retrieved from [Link]

  • Preti, R., et al. (2015). Importance of Quantitative Analysis of Toxic Biogenic Amines in Food Matrices. Foods, 4(3), 435-453. Retrieved from [Link]

  • Latorre-Moratalla, M. L., et al. (2017). A Rapid LC-MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Foods, 6(9), 78. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in the Synthesis of 4-Substituted Azepanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-substituted azepane scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide array of bioactive molecules and clinical candidates.[1][2][3] However, the synthesis of this seven-membered ring system is notoriously challenging, often hampered by slow cyclization kinetics, competing side reactions, and purification difficulties.[1] Common synthetic routes include intramolecular cyclizations, Ring-Closing Metathesis (RCM), and ring expansions of smaller carbocycles, such as the Beckmann or Schmidt rearrangements.[4][5]

This guide provides in-depth troubleshooting advice, formatted as a series of frequently asked questions (FAQs), to help you navigate the common pitfalls associated with these synthetic strategies. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to rationally optimize your reaction conditions.

Section 1: Troubleshooting Intramolecular Ring-Closing Reactions

Intramolecular cyclization is a cornerstone of azepane synthesis, but the formation of a seven-membered ring is entropically disfavored compared to five- or six-membered rings. This often leads to a competition between the desired intramolecular reaction and undesired intermolecular polymerization.

FAQ 1.1: My intramolecular S N 2 cyclization is resulting in low yields and significant polymer formation. What is the primary cause and how can I fix it?

Answer: This is a classic case of intermolecular reaction pathways competing with your desired intramolecular cyclization. The linear precursor molecules are reacting with each other at a faster rate than they are cyclizing. The most powerful technique to mitigate this is the high-dilution principle .[6]

By significantly lowering the concentration of the acyclic precursor, you decrease the probability of two molecules finding each other in solution, thus favoring the intramolecular pathway.

Causality Explained: The rate of an intramolecular reaction is first-order, depending only on the concentration of the precursor. In contrast, the rate of the competing intermolecular dimerization or polymerization is second-order, depending on the square of the precursor's concentration. At very low concentrations (e.g., ≤10⁻³ M), the first-order reaction becomes kinetically dominant.

Troubleshooting Workflow: Implementing High-Dilution Conditions

G start Low Yield & Polymerization in Cyclization check_conc Is reaction concentration > 0.01 M? start->check_conc implement_hd Implement High-Dilution Protocol (Target: 0.001 M - 0.005 M) check_conc->implement_hd Yes optimize_other Optimize Other Parameters (Base, Solvent, Temperature) check_conc->optimize_other No syringe_pump Use Syringe Pump for Slow Addition of Precursor to Refluxing Solvent/Base implement_hd->syringe_pump monitor Monitor by TLC/LC-MS for disappearance of starting material syringe_pump->monitor still_low Yield Still Low? monitor->still_low still_low->optimize_other Yes success Improved Yield of Azepane still_low->success No optimize_other->success RCM_Troubleshooting start Low RCM Yield check_dimer Dimer/Oligomer Formation? start->check_dimer lower_conc Decrease Concentration (0.005 M - 0.05 M) check_dimer->lower_conc Yes check_stall Reaction Stalled? check_dimer->check_stall No lower_conc->check_stall check_purity Check Substrate/Solvent Purity & Degas Solvent check_stall->check_purity Yes check_catalyst Is Catalyst Active? (Consider G-II vs HG-II) check_purity->check_catalyst check_pg Is Nitrogen Protected (e.g., Ts, Boc)? check_catalyst->check_pg optimize_temp Optimize Temperature (RT to 40-50°C) check_pg->optimize_temp success Improved Yield of Cyclized Product optimize_temp->success

Caption: A logical workflow for troubleshooting RCM reactions.

Section 3: Navigating Ring-Expansion Reactions

Ring-expansion reactions, such as the Beckmann and Schmidt rearrangements, are powerful methods for converting readily available six-membered rings (cyclohexanones) into seven-membered lactams, which are direct precursors to azepanes. [4][7]The primary challenge here is controlling regioselectivity.

FAQ 3.1: My Beckmann rearrangement of a 4-substituted cyclohexanone oxime is giving a mixture of regioisomeric lactams. How can I control which group migrates?

Answer: The regiochemical outcome of the Beckmann rearrangement is determined by the stereochemistry of the oxime precursor. The group that is anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates. [4] Controlling Regioselectivity:

  • Separate the Oxime Isomers: The (E)- and (Z)-oximes of an unsymmetrical ketone are diastereomers and can often be separated by column chromatography or recrystallization. By isolating a single oxime isomer before subjecting it to rearrangement conditions, you can obtain a single lactam regioisomer.

  • Optimize Oximation Conditions: The ratio of (E)- to (Z)-oximes formed can sometimes be influenced by the oximation conditions (e.g., pH, solvent). It is worth screening different conditions to favor the desired isomer.

  • Schmidt Rearrangement as an Alternative: If controlling the oxime stereochemistry is not feasible, consider the Schmidt rearrangement. While it also can produce regioisomers, the migratory aptitude is governed by electronics and sterics (often the larger group migrates) rather than stereochemistry, which may provide a more predictable, albeit still potentially mixed, outcome. [4][7] Regioselectivity in Schmidt Rearrangement of 4-Substituted Cyclohexanones

Starting KetoneMajor Lactam IsomerMinor Lactam IsomerTypical Ratio (Major:Minor)
4-tert-Butylcyclohexanone5-tert-Butyl-azepan-2-one4-tert-Butyl-azepan-2-one85:15
4-Phenylcyclohexanone5-Phenyl-azepan-2-one4-Phenyl-azepan-2-one70:30
(Note: Data is illustrative of typical outcomes for Schmidt rearrangements).
[4]
FAQ 3.2: My Beckmann rearrangement is leading to fragmentation instead of the desired lactam. Why is this happening?

Answer: This side reaction, known as Beckmann fragmentation, occurs when the migrating group can form a stable carbocation. [4]This is particularly problematic with substrates that have a tertiary or other stabilized carbon atom alpha to the oxime.

Mitigation Strategies:

  • Substrate Modification: If possible, modify the substrate to avoid the formation of a highly stabilized carbocation.

  • Milder Conditions: Traditional Beckmann conditions (e.g., concentrated H₂SO₄, PCl₅) are harsh. [8]A wide variety of milder, modern reagents can promote the rearrangement while suppressing fragmentation. Consider screening catalysts such as cyanuric chloride, various solid acid catalysts, or "one-pot" protocols that avoid strong Brønsted acids. [8][9]

References

  • Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86. URL: [Link]

  • Wikipedia contributors. (2023). High dilution principle. Wikipedia. URL: [Link]

  • eGyanKosh. (n.d.). Synthesis by high dilution principle. eGyanKosh. URL: [Link]

  • Jackson, K. L., et al. (2014). A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. Journal of the American Chemical Society, 136(19), 6838–6841. URL: [Link]

  • Jackson, K. L., et al. (2014). A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. PubMed Central. URL: [Link]

  • CoLab. (2024). Effects of the Solvent and the Nucleophile on the Photochemical Synthesis of Azepines. CoLab. URL: [Link]

  • ResearchGate. (2024). Effects of the Solvent and the Nucleophile on the Photochemical Synthesis of Azepines | Request PDF. ResearchGate. URL: [Link]

  • Chen, C., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 15(24), 5144-5154. URL: [Link]

  • ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes. ResearchGate. URL: [Link]

  • Istrate, F. M., & Nolan, S. P. (2020). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PubMed Central. URL: [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. URL: [Link]

  • Isenegger, P. G., et al. (2023). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 66(15), 10349–10360. URL: [Link]

  • ResearchGate. (n.d.). Comparison of various Hoveyda-Grubbs type catalysts. ResearchGate. URL: [Link]

  • Leonori, D., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. URL: [Link]

  • Pharmacodia. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Pharmacodia. URL: [Link]

  • Lrs, R., et al. (2020). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PubMed Central. URL: [Link]

  • Yang, T., et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. PubMed Central. URL: [Link]

  • ResearchGate. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. URL: [Link]

  • ResearchGate. (2018). Intramolecular Asymmetric Reductive Amination: Synthesis of Enantioenriched Dibenz[c,e]azepines. ResearchGate. URL: [Link]

  • MDPI. (2020). Unprecedented Multifunctionality of Grubbs and Hoveyda–Grubbs Catalysts: Competitive Isomerization, Hydrogenation, Silylation and Metathesis Occurring in Solution and on Solid Phase. MDPI. URL: [Link]

  • Osipov, S. N., et al. (2021). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. URL: [Link]

  • Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. PubMed. URL: [Link]

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement. Chemistry LibreTexts. URL: [Link]

  • MDPI. (2024). A General Method to Access Underexplored Ylideneamino Sulfates as Interrupted Beckmann-Type Rearrangement Intermediates. MDPI. URL: [Link]

  • OUCI. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. OUCI. URL: [Link]

  • ResearchGate. (2024). Comprehensive updates on Beckmann Rearrangement | Request PDF. ResearchGate. URL: [Link]

Sources

Identifying and minimizing byproducts in 4-Methoxyazepane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methoxyazepane. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. The following FAQs and troubleshooting guides are structured to provide not only solutions but also the underlying chemical principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary challenges?

The most prevalent and direct method for synthesizing this compound is via the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 4-hydroxyazepane to form a nucleophilic alkoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a methylating agent.

The primary challenges associated with this synthesis are:

  • Competing Side Reactions: The basic conditions required for alkoxide formation can promote side reactions, chiefly elimination (E2) and competitive N-alkylation of the azepane ring.

  • Purity of Starting Materials: The presence of water or other nucleophiles can consume reagents and generate impurities.

  • Reaction Control: Temperature and the choice of reagents (base, solvent, methylating agent) are critical to maximize the yield of the desired O-alkylation product over byproducts.[3]

Q2: Why is the choice of base so critical in this synthesis?

The base serves to deprotonate the hydroxyl group of 4-hydroxyazepane, forming the reactive alkoxide. An ideal base should be strong enough to achieve complete and irreversible deprotonation without introducing competing nucleophilicity or excessive steric hindrance.[4]

  • Strong, Non-Nucleophilic Bases: Sodium hydride (NaH) or potassium hydride (KH) are excellent choices.[4][5] They are strong bases that generate the alkoxide efficiently, and the byproduct is hydrogen gas, which simply evolves from the reaction mixture.[4]

  • Weaker Bases: Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) can be used but may result in slower reaction rates or require higher temperatures, which can favor byproduct formation.[5]

  • Sterically Hindered Bases: While effective at deprotonation, very bulky bases can sometimes promote elimination reactions, although this is less of a concern with a primary methylating agent.

Q3: Which analytical methods are best for monitoring reaction progress and identifying byproducts?

A combination of chromatographic and spectroscopic techniques is essential for robust reaction monitoring and product characterization.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the consumption of the 4-hydroxyazepane starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile components and identifying the desired product and byproducts based on their mass-to-charge ratio (m/z).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying impurities. Key diagnostic signals include the appearance of the methoxy group (~3.3 ppm in ¹H NMR) and the disappearance of the hydroxyl proton.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of purity and for separating less volatile components.[6][7]

Troubleshooting Guide: Byproduct Identification & Minimization

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield with a Significant Amount of Unreacted 4-Hydroxyazepane

Potential Cause: Incomplete deprotonation of the starting alcohol or insufficient reactivity of the methylating agent.

Troubleshooting Protocol:

  • Verify Base Strength and Stoichiometry: Ensure you are using a sufficiently strong base like NaH or KH. Use at least 1.1 equivalents to drive the deprotonation to completion.[3]

  • Ensure Anhydrous Conditions: Water will quench the base and hydrolyze the alkylating agent. Flame-dry all glassware and use anhydrous solvents.

  • Optimize Reaction Time and Temperature: While high temperatures can promote side reactions, the reaction may require gentle heating (e.g., 40-60 °C) or extended reaction times to go to completion, especially with less reactive methylating agents.

  • Select a More Reactive Methylating Agent: If using a less reactive agent like dimethyl carbonate, consider switching to methyl iodide or dimethyl sulfate, which are more potent electrophiles.

Troubleshooting Workflow for Low Conversion

start Low Yield of This compound check_sm Unreacted Starting Material Present? start->check_sm incomplete_deprotonation Incomplete Deprotonation or Low Reactivity check_sm->incomplete_deprotonation Yes step1 Verify Base: - Use NaH or KH - Use >1.1 eq. incomplete_deprotonation->step1 step2 Ensure Anhydrous Conditions step1->step2 step3 Increase Reaction Time or Temperature step2->step3 step4 Use More Reactive Methylating Agent (e.g., MeI) step3->step4 end Improved Yield step4->end

Caption: Workflow to address low product yield due to incomplete reaction.

Issue 2: An Impurity with a Similar Mass to the Product is Detected by GC-MS

Potential Cause: Formation of N-methyl-4-hydroxyazepane, a constitutional isomer of the desired product, arising from competitive N-alkylation. This is highly probable if the azepane nitrogen is not protected.

Mechanistic Insight: The nitrogen atom of the azepane ring is also a nucleophile and can compete with the oxygen alkoxide for the methylating agent. This side reaction is often irreversible.

Primary Synthesis vs. N-Alkylation Side Reaction

cluster_main Desired O-Alkylation (SN2) cluster_side N-Alkylation Byproduct start_O 4-Hydroxyazepane-alkoxide O⁻ product_O This compound O-CH₃ start_O:f1->product_O:f1  Me-X start_N 4-Hydroxyazepane N-H product_N N-Methyl-4-hydroxyazepane N-CH₃ start_N:f1->product_N:f1  Me-X

Caption: Competing O-alkylation (desired) and N-alkylation (byproduct) pathways.

Minimization Strategy:

  • Protect the Azepane Nitrogen: The most robust solution is to use an N-protected 4-hydroxyazepane derivative (e.g., N-Boc or N-Cbz). The protecting group can be removed in a subsequent step after the ether formation is complete.

  • Optimize Reaction Conditions:

    • Slow Addition: Add the methylating agent slowly at a low temperature (e.g., 0 °C). This can sometimes favor O-alkylation, as the alkoxide is generally a stronger nucleophile than the neutral amine.

    • Base Selection: Using NaH ensures the hydroxyl group is fully deprotonated to the more reactive alkoxide, enhancing its nucleophilicity relative to the nitrogen.

Experimental Protocol: N-Boc Protection of 4-Hydroxyazepane

StepActionDetails
1 Dissolution Dissolve 4-hydroxyazepane (1.0 eq.) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
2 Base Addition Add a non-nucleophilic base such as triethylamine (1.5 eq.).
3 Reagent Addition Cool the mixture to 0 °C and slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.).
4 Reaction Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
5 Workup Perform an aqueous workup to remove the base and salts, then purify by column chromatography to yield N-Boc-4-hydroxyazepane.
Issue 3: Observation of a Lower Molecular Weight Byproduct, Especially at Higher Temperatures

Potential Cause: Formation of an alkene byproduct via an E2 elimination reaction. While less common with methyl halides, it can occur if reaction temperatures are too high or if a sterically hindered base is used.[1][3][8]

Mechanistic Insight: The alkoxide, in its role as a base, can abstract a proton from a carbon adjacent to the leaving group on the alkyl halide, leading to the formation of an alkene. For this compound synthesis, this is a side reaction of the methylating agent itself and is generally minor. However, if a different alkylating agent were used (e.g., ethyl or isopropyl halide), this would be a major concern.

SN2 vs. E2 Competing Pathways

G cluster_SN2 SN2 Pathway (Substitution) cluster_E2 E2 Pathway (Elimination) a Alkoxide (RO⁻) b Alkyl Halide (R'-X) a->b Backside Attack c Ether (R-O-R') b->c Halide Leaves d Alkoxide (RO⁻) e Alkyl Halide (R'-X) d->e Proton Abstraction f Alkene e->f Halide Leaves start Reactants start->a start->d

Caption: General overview of competing SN2 (desired) and E2 (byproduct) reactions.

Minimization Strategy:

  • Temperature Control: Maintain the lowest possible temperature that allows the SN2 reaction to proceed at a reasonable rate. Lower temperatures strongly favor substitution over elimination.[3]

  • Solvent Choice: Use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation of the alkoxide salt but not the alkoxide anion itself, enhancing its nucleophilicity for the SN2 reaction.[3][5]

Table: Troubleshooting Summary

Observed Problem Likely Byproduct Primary Cause Recommended Solution
Low conversion, starting material remains-Incomplete deprotonationUse a stronger base (NaH); ensure anhydrous conditions.
Isomeric impurity (same mass)N-Methyl-4-hydroxyazepaneUnprotected azepane nitrogenProtect the nitrogen (e.g., with a Boc group) before methylation.
Low MW impurityAlkene (from alkyl halide)High reaction temperatureLower the reaction temperature to favor the SN2 pathway.
Alcohol from alkyl halideMethanolHydrolysis of methylating agentUse anhydrous solvents and reagents.
References
  • BenchChem Technical Support. (2025). Identifying and minimizing byproducts in the Williamson ether synthesis. BenchChem.
  • Wikipedia. (2023). Williamson ether synthesis. Wikipedia. [Link]

  • Chemistry Learners. (2020). Preparation of Ether by Williamson's Synthesis Reaction. YouTube. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • BenchChem Application Notes. (2025).
  • NCERT. (2025-26). Alcohols, Phenols and Ethers. NCERT. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • ResearchGate. (n.d.). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • 4-Methoxyacetophenone: A Key Intermediate for Pharmaceutical Synthesis. (n.d.). [Link]

  • BenchChem Application Notes. (2025). Functionalization of the Azepane Ring in Azepane-2,4-dione. BenchChem.
  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Google Patents. (n.d.). Method for purification of 4-hydroxyacetophenone.
  • National Institutes of Health. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. NIH. [Link]

  • BenchChem Technical Support. (2025). Purification techniques for high-purity 4-methoxypyrene. BenchChem.
  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-4'-hexylazobenzene. PrepChem.com. [Link]

  • PubMed. (2014). Total synthesis of (-)-4-hydroxyzinowol. PubMed. [Link]

  • PubMed Central. (n.d.). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. [Link]

  • Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. [Link]

  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

  • ChemUniverse. (2025). Request A Quote - this compound. ChemUniverse. [Link]

  • PubMed Central. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. PubMed Central. [Link]

Sources

Troubleshooting guide for the purification of polar azepane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of polar azepane derivatives. These seven-membered nitrogen-containing heterocycles are of significant interest in medicinal chemistry, and their inherent polarity often complicates standard purification protocols.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar azepane derivatives?

A1: The main difficulties arise from their high polarity and basicity. These characteristics can lead to several issues, including:

  • Poor retention in reversed-phase chromatography (RPC): Polar compounds have a high affinity for the polar mobile phase and interact weakly with the non-polar stationary phase, often leading to elution at or near the solvent front.[4][5][6]

  • Peak tailing or streaking in normal-phase chromatography (NPC): The basic nitrogen of the azepane ring can interact strongly with acidic silanol groups on standard silica gel, causing poor peak shape and inefficient separation.[7][8]

  • High solubility in polar solvents: This can make recrystallization challenging, as it may be difficult to find a solvent system that provides good differential solubility at high and low temperatures.[9][10]

  • Co-elution with polar impurities: The similar polarity of the target compound and byproducts can make chromatographic separation difficult.

Q2: Which chromatographic techniques are most suitable for purifying polar azepane derivatives?

A2: The choice of technique depends on the specific properties of the azepane derivative and the nature of the impurities. Here are the most effective methods:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC utilizes a polar stationary phase (like silica or polar-bonded phases) and a mobile phase with a high concentration of a less polar organic solvent. This combination promotes the retention of polar analytes through partitioning into a water-enriched layer on the stationary phase surface.[11][12][13][14]

  • Reversed-Phase Chromatography (RPC) with specialized columns: While challenging, RPC can be adapted for polar azepanes by using columns with polar-embedded or polar-endcapped stationary phases. These modifications enhance the retention of polar compounds.[15][16][17]

  • Normal-Phase Chromatography (NPC) with modified stationary phases or mobile phases: Using amine-functionalized silica can mask the acidic silanols and improve peak shape for basic compounds.[8][18] Alternatively, adding a basic modifier like triethylamine or ammonia to the mobile phase can achieve a similar effect on standard silica.[7][8]

  • Ion-Exchange Chromatography (IEC): This technique is highly effective for azepane derivatives that can be protonated to form cations. The separation is based on the electrostatic interaction between the charged analyte and an oppositely charged stationary phase.[19][20][21]

  • Supercritical Fluid Chromatography (SFC): SFC is an emerging technique that uses supercritical carbon dioxide as the primary mobile phase. It can be a powerful tool for purifying polar compounds, offering fast separations and reduced solvent consumption.[22][23][24][25]

Q3: How can I improve the peak shape of my polar azepane derivative in normal-phase flash chromatography?

A3: Peak tailing or streaking on silica gel is a common problem for basic compounds like azepanes.[7] Here are some strategies to improve peak shape:

  • Use a basic modifier in the mobile phase: Adding a small amount (0.1-2%) of a base such as triethylamine, diethylamine, or ammonium hydroxide to your eluent can saturate the acidic silanol groups on the silica surface, preventing strong, irreversible interactions with your basic azepane derivative.[8]

  • Employ an amine-functionalized silica column: These columns have an amine-based stationary phase that masks the silanols, leading to significantly improved peak shape for basic analytes without the need for mobile phase modifiers.[8][18]

  • Consider using a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica for the purification of basic compounds.[26]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of polar azepane derivatives and provides step-by-step guidance for their resolution.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Scenario: Your polar azepane derivative elutes in the void volume (at the solvent front) on a standard C18 column.

Causality: The compound is too polar to interact sufficiently with the non-polar C18 stationary phase and is carried through the column by the polar mobile phase.[27]

Troubleshooting Workflow:

Caption: Decision tree for improving retention in reversed-phase HPLC.

Detailed Protocols:

  • Mobile Phase Modification:

    • Start with a high aqueous mobile phase (e.g., 95% water with 0.1% formic or acetic acid to improve peak shape).

    • If retention is still poor, use a column specifically designed for use in 100% aqueous mobile phases to avoid phase collapse.[16][17]

  • Ion-Pairing Chromatography:

    • Add an ion-pairing reagent (e.g., heptafluorobutyric acid for basic amines) to the mobile phase.[15] This forms a neutral ion pair with the charged azepane, increasing its hydrophobicity and retention on the reversed-phase column.[17]

  • Switching to HILIC:

    • Column: Use a HILIC column (e.g., bare silica, amide, or diol).

    • Mobile Phase: Start with a high organic mobile phase (e.g., 95% acetonitrile/5% aqueous buffer).

    • Gradient: Elute the compound by increasing the concentration of the aqueous component.[13]

Issue 2: Compound Streaking or Tailing on Silica Gel Flash Chromatography

Scenario: Your polar azepane derivative moves up the TLC plate but as a long streak rather than a defined spot, making column chromatography ineffective.[7]

Causality: Strong acid-base interactions between the basic azepane and acidic silanol groups on the silica surface lead to slow and uneven elution.[8]

Troubleshooting Workflow:

Caption: Workflow for addressing peak tailing in normal-phase chromatography.

Detailed Protocol for Deactivating Silica Gel:

  • Column Packing: Dry pack the column with silica gel.

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine or a saturated solution of ammonia in methanol.

  • Flush the column with 2-3 column volumes of this deactivating solvent.

  • Flush the column with 2-3 column volumes of your initial elution solvent (without the basic modifier) to remove the excess base.

  • Loading and Elution: Load your sample and run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.

Issue 3: Difficulty with Recrystallization

Scenario: Your polar azepane derivative either remains soluble in all tested solvents, even when cooled, or "oils out" instead of forming crystals.[9]

Causality: The high polarity of the compound leads to high solubility in polar solvents, making it difficult to achieve supersaturation upon cooling. "Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is cooled too quickly.[9][28]

Troubleshooting Strategies:

Problem Potential Cause Solution
Compound is too soluble High polarity of the compound.Try a solvent pair. Dissolve the compound in a minimum of a "good" (high solubility) polar solvent while hot, then add a "bad" (low solubility) less polar anti-solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[29]
"Oiling Out" Solution is too concentrated or cooled too quickly.Add more solvent to the hot solution to make it less concentrated. Allow the solution to cool very slowly to encourage crystal nucleation over oil formation.[9]
No Crystal Formation Lack of nucleation sites.Scratch the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal of the pure compound.[30]
Persistent Impurities Impurities have similar solubility profiles.Consider converting the basic azepane to a salt (e.g., hydrochloride or hydrobromide) before recrystallization. Salts often have very different solubility profiles and tend to be more crystalline.[31]

Protocol for Salt Formation and Recrystallization:

  • Dissolve the crude polar azepane derivative in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Slowly add a solution of HCl in diethyl ether or HBr in acetic acid dropwise with stirring.

  • Monitor for the formation of a precipitate (the azepane salt).

  • Isolate the salt by filtration.

  • Perform recrystallization trials on the salt using polar solvents like ethanol, methanol, or water, or mixtures thereof.[29][31]

References

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • How Good is SFC for Polar Analytes?. Chromatography Today. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • Supercritical fluid chromatography. Wikipedia. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne LABS. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions (RSC Publishing). [Link]

  • Selection of Stationary Phases in Supercritical Fluid Chromatography. Encyclopedia.pub. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Purification of strong polar and basic compounds. Reddit. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]

  • Retaining Polar Compounds. LCGC Europe. [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Is there an easy way to purify organic amines?. Biotage. [Link]

  • Column chromatography. Columbia University. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Process and intermediates for preparing azepines.
  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Recrystallization. Wellesley College. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Boulder. [Link]

  • The Chemistry Of Azepines And Their Derivatives. Samphina Academy. [Link]

  • Synthesis of Azepines and Azepinone from substituted aromatic azides. ResearchGate. [Link]

  • Recrystallization. University of Missouri–St. Louis. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • What can I use to purify polar reaction mixtures?. Biotage. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. [Link]

  • Ion exchange chromatography: A comprehensive review. GSC Online Press. [Link]

  • Ion exchange chromatography of biotherapeutics: Fundamental principles and advanced approaches. PubMed. [Link]

  • Ion-exchange chromatography for the characterization of biopharmaceuticals. ResearchGate. [Link]

Sources

Optimizing reaction conditions for the etherification of 4-hydroxyazepane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Etherification of 4-Hydroxyazepane

Welcome to the technical support guide for the optimization of reaction conditions for the etherification of 4-hydroxyazepane. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. Azepane derivatives are crucial structural motifs in a wide range of bioactive molecules and natural products.[1][2] However, the synthesis of 4-alkoxyazepanes presents unique challenges due to the bifunctional nature of the starting material. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve optimal results.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the etherification of 4-hydroxyazepane in a direct question-and-answer format.

Q1: My reaction has a very low yield or failed completely. What are the most likely causes and how can I fix it?

A low or non-existent yield is a common problem that can typically be traced back to a few key areas. A systematic review of your setup and reagents is the first step.[3]

  • Cause 1: Incomplete Alkoxide Formation. The Williamson ether synthesis requires the deprotonation of the alcohol to form a nucleophilic alkoxide.[4] The pKa of a secondary alcohol is typically around 16-18, meaning a sufficiently strong base is required for complete deprotonation.[5]

    • Solution: If using a hydride base like Sodium Hydride (NaH) or Potassium Hydride (KH), ensure it is fresh and has been handled under inert conditions. Deactivated (e.g., gray-looking) NaH will be ineffective.[3] When using hydride bases, the reaction must be strictly anhydrous, as any water will quench the base.[3]

  • Cause 2: Presence of Water. The Williamson ether synthesis is highly sensitive to moisture. Water can consume the strong base needed for alkoxide formation and can also hydrolyze some alkylating agents.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. If possible, distill solvents over a suitable drying agent prior to the reaction.

  • Cause 3: Poor Quality of Reagents. The purity of your 4-hydroxyazepane and alkylating agent is critical.

    • Solution: Use freshly purified reagents whenever possible. Assess the purity of your starting materials via NMR or other appropriate analytical techniques before beginning the synthesis.

Below is a decision-making workflow to help diagnose the root cause of low yield.

Troubleshooting_Low_Yield Start Low Yield Observed Check_SM Check Reaction Mixture by TLC/LCMS Start->Check_SM SM_Present High Amount of Starting Material (SM) Remains Check_SM->SM_Present SM > 80% Byproducts SM Consumed, Byproducts Formed Check_SM->Byproducts SM < 20% Base_Issue Investigate Base/Alkoxide Formation SM_Present->Base_Issue Check_Byproducts Identify Byproducts Byproducts->Check_Byproducts Base_Solution Solutions: 1. Use fresh, high-purity base (e.g., new NaH). 2. Ensure strictly anhydrous conditions. 3. Increase reaction temperature or time. Base_Issue->Base_Solution N_Alkylation N-Alkylation Product? Check_Byproducts->N_Alkylation Elimination Elimination Product (Alkene)? Check_Byproducts->Elimination Protect_N Protect Azepane Nitrogen (See FAQ Q1) N_Alkylation->Protect_N Optimize_E2 Minimize E2 Elimination (See Q3) Elimination->Optimize_E2

Caption: Troubleshooting workflow for low yield.

Q2: I'm observing significant N-alkylation of the azepane ring instead of O-alkylation. How do I improve chemoselectivity?

This is the most common challenge with this substrate. The secondary amine in the azepane ring is also a potent nucleophile and can compete with the alkoxide for the alkylating agent.

  • Cause: Unprotected Amine. In its free base form, the secondary amine can be more nucleophilic than the neutral alcohol or may compete effectively with the desired alkoxide.

    • Solution: Amine Protection. The most robust solution is to "protect" the amine nitrogen before the etherification step.[6][7] This involves converting the amine into a less nucleophilic functional group, such as a carbamate, which is stable to the basic conditions of the Williamson ether synthesis.[6][8] The protecting group is then removed in a subsequent step to yield the final product. The most common and effective protecting groups for this purpose are tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz).[8] (See FAQ Q1 for a comparison).

Q3: My primary byproduct is an alkene, resulting from elimination. How can I minimize this side reaction?

The formation of an alkene byproduct points to an E2 elimination reaction, which competes with the desired SN2 substitution.[4] This is particularly problematic when using secondary alcohols like 4-hydroxyazepane.[4][9]

  • Cause 1: Sterically Hindered Alkylating Agent. The Williamson ether synthesis works best with methyl or primary alkyl halides.[4] Secondary and, especially, tertiary alkyl halides will strongly favor elimination because the alkoxide will act as a base rather than a nucleophile.[4][9]

    • Solution: Whenever possible, use a primary alkyl halide (R-CH₂-X) or a methyl halide. If your desired ether requires a secondary alkyl group, consider reversing the roles of the nucleophile and electrophile, though this is not possible when starting from 4-hydroxyazepane.

  • Cause 2: High Reaction Temperature. While higher temperatures increase the overall reaction rate, they disproportionately favor the elimination pathway over substitution.[3][10]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A typical starting point is 50-80 °C.[3][11] Monitor the reaction by TLC or LCMS and avoid excessive heating. It is often better to run the reaction for a longer time at a lower temperature.

Q4: The reaction is slow and does not proceed to completion. How can I improve the conversion rate?

  • Cause: Poor Leaving Group or Insufficient Reactivity.

    • Solution 1: Use a Better Leaving Group. The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl.[4] If you are using an alkyl chloride, switching to the corresponding bromide or iodide will significantly accelerate the reaction.

    • Solution 2: Add a Catalytic Amount of Iodide. If you must use an alkyl chloride or bromide, you can add a catalytic amount (e.g., 0.1 equivalents) of sodium or potassium iodide. The iodide will displace the original halide in situ to form a more reactive alkyl iodide, which is then consumed in the main reaction.[12]

    • Solution 3: Consider Phase-Transfer Catalysis (PTC). A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be highly effective.[13][14] It works by transporting the alkoxide from the solid or aqueous phase into the organic phase where the alkylating agent resides, thereby increasing the reaction rate.[13] This can be particularly useful when using a base like solid KOH or concentrated NaOH.[14][15]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the azepane nitrogen?

The ideal protecting group should be easy to install, stable under the strong basic conditions of the etherification, and easy to remove without affecting the newly formed ether. Carbamates are the most popular choice for protecting amines.[8]

Protecting GroupInstallation ReagentDeprotection ConditionsAdvantages & Disadvantages
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl in dioxane)[8]Pro: Very stable to base, easy to install. Con: Requires strong acid for removal, which may not be suitable for acid-labile molecules.
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂, Pd/C)[8]Pro: Stable to acid and base, removal conditions are very mild and neutral. Con: Not suitable if other reducible groups (alkenes, alkynes, etc.) are present.

For most applications, the Cbz group is an excellent first choice due to its stability and mild, orthogonal removal conditions.[8]

Q2: Which base should I choose for deprotonating the secondary alcohol?

  • Sodium Hydride (NaH): This is a very strong, non-nucleophilic base that irreversibly deprotonates the alcohol.[4] It is a reliable choice but requires strictly anhydrous conditions and careful handling. It is typically used in polar aprotic solvents like THF or DMF.

  • Potassium tert-Butoxide (KOtBu): A strong, non-nucleophilic base that is soluble in organic solvents like THF. It is also an excellent choice for generating the alkoxide.

  • Sodium or Potassium Hydroxide (NaOH/KOH) with a Phase-Transfer Catalyst (PTC): Using concentrated (e.g., 50%) aqueous NaOH or solid KOH with a catalyst like TBAB can be a practical, scalable, and economical alternative.[14][15] This method often avoids the need for strictly anhydrous conditions.

Q3: What are the ideal characteristics of the alkylating agent?

To maximize the yield of the desired ether and minimize elimination byproducts, the alkylating agent (R-X) should have the following features:

  • Primary Carbon Center: The halide (X) should be attached to a primary carbon (R-CH₂-X).[4][9]

  • Good Leaving Group: The leaving group (X) should be iodide or bromide for optimal reactivity.[4] Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups and can be used in place of halides.[16]

Q4: Which solvents are most suitable for this reaction?

Polar aprotic solvents are ideal because they can solvate the metal cation of the alkoxide without interfering with the nucleophile.[16][17]

  • Tetrahydrofuran (THF): A very common and effective choice.

  • Dimethylformamide (DMF): Its high boiling point allows for higher reaction temperatures if needed, but it can be difficult to remove during workup.

  • Dimethyl Sulfoxide (DMSO): Similar to DMF, it is a highly polar aprotic solvent that can accelerate SN2 reactions.[16]

Q5: How can I effectively monitor the reaction progress?

  • Thin-Layer Chromatography (TLC): This is the most common method. Spot the reaction mixture against your starting material. The product ether will typically have a higher Rf value (be less polar) than the starting 4-hydroxyazepane. A stain like potassium permanganate is usually required for visualization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, allowing you to monitor the disappearance of the starting material peak and the appearance of the product peak with the correct mass.

Part 3: Experimental Protocols

Protocol 1: N-Protection of 4-Hydroxyazepane with Cbz Group

This protocol provides a general method for the protection of the secondary amine.

  • Setup: To a round-bottom flask, add 4-hydroxyazepane (1.0 eq) and dissolve it in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water (1:1). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a mild base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (1.5 - 2.0 eq).

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield N-Cbz-4-hydroxyazepane.

Protocol 2: Optimized Williamson Etherification of N-Cbz-4-Hydroxyazepane

This protocol uses standard NaH conditions. Anhydrous techniques are critical.

Etherification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start with N-Cbz-4-hydroxyazepane in anhydrous THF under N₂ Cool Cool to 0 °C Start->Cool Add_Base Add NaH (1.2 eq) portion-wise Cool->Add_Base Stir_Alkoxide Stir at 0 °C for 30 min (Alkoxide formation) Add_Base->Stir_Alkoxide Add_RX Add primary alkyl halide (1.1 eq) dropwise Stir_Alkoxide->Add_RX Heat Warm to 60 °C and stir (Monitor by TLC/LCMS) Add_RX->Heat Quench Cool and carefully quench with saturated NH₄Cl (aq) Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify Final_Product Isolated N-Cbz-4-alkoxyazepane Purify->Final_Product

Caption: General workflow for etherification.

  • Setup: Add N-Cbz-4-hydroxyazepane (1.0 eq) to an oven-dried, three-neck flask equipped with a stir bar, thermometer, and nitrogen inlet. Add anhydrous THF.

  • Alkoxide Formation: Cool the solution to 0 °C. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) in small portions. Hydrogen gas will evolve. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Alkylating Agent Addition: Add the primary alkyl halide or tosylate (1.1 eq) dropwise. For less reactive halides, add sodium iodide (0.1 eq) as a catalyst.

  • Reaction: Heat the mixture to a suitable temperature (e.g., 60 °C) and stir until the reaction is complete as judged by TLC or LC-MS (typically 4-18 hours).

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

ParameterRecommended ConditionRationale
Base NaH (1.2 eq)Strong, non-nucleophilic base for irreversible alkoxide formation.[4]
Solvent Anhydrous THFPolar aprotic solvent that does not interfere with the SN2 reaction.[17]
Alkylating Agent Primary Alkyl Iodide or Bromide (1.1 eq)Maximizes SN2 reaction rate and minimizes E2 elimination.[4][9]
Temperature 50-80 °CBalances reaction rate while minimizing the elimination side reaction.[3]
Catalyst (Optional) NaI (0.1 eq)Converts alkyl chlorides/bromides to more reactive iodides in situ.[12]

Table: Recommended Starting Conditions for Optimization.

References

  • BenchChem Technical Support Team. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers. Benchchem.
  • The Organic Chemistry Tutor. (2021). Preparation of Ethers | Williamson Ether Synthesis, Acidic Conditions & Cyclic Ethers. YouTube.
  • IAGI. (n.d.).
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor.
  • Halpern, M. (n.d.). PTC Etherification of Tertiary Alcohol. PTC Organics, Inc.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook.
  • Halpern, M. (n.d.). PTC Etherification of a Secondary Alcohol. PTC Organics, Inc.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Ashenhurst, J. (2018).
  • Ashenhurst, J. (2014).
  • Philippova, A. N., et al. (n.d.). Synthesis of Functionalized Azepines via Cu(I)
  • ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers.
  • Sahoo, S. K., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega.
  • Samphina Academy. (n.d.).
  • ResearchGate. (n.d.).

Sources

Strategies to improve the stability of 4-Methoxyazepane in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxyazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to ensure the stability of this compound in your experimental workflows. As a seven-membered heterocyclic amine, the stability of this compound can be influenced by a variety of factors in solution.[1][2] This document will address common challenges and provide scientifically grounded solutions to maintain the integrity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary routes of degradation for cyclic amines like this compound are typically pH-dependent hydrolysis and oxidation.[3][4] The lone pair of electrons on the nitrogen atom makes it susceptible to attack by electrophiles and oxidation.[5] In neutral to basic solutions, the unprotonated amine is more reactive and prone to degradation.[6][7] Acidic conditions, which protonate the nitrogen, generally improve stability against certain degradation pathways.[3]

Q2: What is the optimal pH range for storing this compound solutions?

A2: For short-term storage, a slightly acidic pH range (pH 4-6) is generally recommended to maintain the protonated and more stable form of the amine.[6][7] It is crucial to avoid neutral to alkaline conditions, as these can accelerate degradation.[6][7] For long-term storage, it is advisable to store the compound as a solid at low temperatures and protected from light.

Q3: Can the choice of solvent impact the stability of this compound?

A3: Absolutely. The solvent plays a critical role in the stability of amines by affecting their basicity and the stability of their conjugate acids through solvation and hydrogen bonding.[8] Protic solvents, like water or alcohols, can stabilize the protonated form of this compound through hydrogen bonding, which can enhance its stability.[8] However, some organic solvents may promote thermal degradation at a higher rate than aqueous solutions.[9][10] Therefore, the choice of solvent should be carefully considered based on the experimental requirements and the duration of the study.

Q4: My assay signal for this compound is decreasing over time. What could be the cause?

A4: A decreasing assay signal is a strong indicator of compound degradation. The most likely culprits are pH instability or oxidation. Review the pH of your assay buffer; if it is neutral or basic, the compound may be degrading.[6][7] Additionally, exposure to atmospheric oxygen can lead to oxidative degradation. Consider preparing fresh solutions for each experiment and minimizing the time the compound spends in solution.

Q5: Are there any visual indicators of this compound degradation?

A5: While not always present, a change in the color of the solution (e.g., to a yellowish or brownish hue) can indicate the formation of degradation products, often arising from oxidative processes.[11] However, the absence of a color change does not guarantee stability. The most reliable method for assessing stability is through analytical techniques like HPLC.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram During Analysis

Possible Cause: Formation of degradation products due to experimental conditions.

Troubleshooting Steps:

  • Review Sample Preparation:

    • pH of Diluent: Ensure the diluent used for sample preparation has a slightly acidic pH to minimize degradation during the analytical run.

    • Temperature: Avoid exposing the sample to high temperatures during preparation. Use cooled sample vials if necessary.

  • Investigate the Source of Degradation:

    • Forced Degradation Study: Conduct a forced degradation study (see protocol below) to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light).[12][13][14] This will help in identifying the nature of the unknown peaks.

    • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to obtain mass information on the unknown peaks, which can help in elucidating their structures.[15][16]

  • Optimize Analytical Method:

    • Stability-Indicating Method: Develop a stability-indicating HPLC method with a gradient capable of separating the parent this compound from all potential degradation products.

Issue 2: Poor Recovery of this compound from a Formulation Matrix

Possible Cause: Interaction with excipients or degradation catalyzed by components in the formulation.

Troubleshooting Steps:

  • Excipient Compatibility Study:

    • Prepare binary mixtures of this compound with individual excipients in your formulation.

    • Store these mixtures under accelerated stability conditions (e.g., 40°C/75% RH).

    • Analyze the mixtures at various time points to identify any incompatible excipients that may be promoting degradation.

  • pH of the Formulation:

    • Measure the pH of your final formulation. If it is in the neutral to basic range, consider adding a pH-modifying agent to create a more acidic microenvironment.

  • Antioxidant Addition:

    • If oxidative degradation is suspected, consider the inclusion of an antioxidant in your formulation. The choice of antioxidant should be based on compatibility and regulatory acceptance.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.[12][13][14]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC with UV/PDA detector and/or Mass Spectrometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample and a vial of the stock solution in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a vial of the stock solution to a photostability chamber (ICH Q1B guidelines) for an appropriate duration.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Calculate the percentage degradation.

    • Characterize the degradation products using a mass spectrometer if available.[15][16]

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products.

Starting Point for Method Development:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Optimization:

  • Inject a mixture of the stressed samples to ensure separation of all degradation peaks from the parent peak.

  • Adjust the gradient slope, mobile phase composition, and pH to achieve optimal resolution.

Visualizing Potential Degradation and Workflows

cluster_degradation Potential Degradation Pathways of this compound Parent This compound N_Oxide N-Oxide (Oxidative Stress) Parent->N_Oxide Oxidation Ring_Opened Ring-Opened Products (Harsh Acidic/Basic Conditions) Parent->Ring_Opened Hydrolysis Demethylated Demethylated Product (Acid-catalyzed) Parent->Demethylated Demethylation cluster_workflow Forced Degradation Study Workflow Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize/Dilute Sample->Neutralize Analyze HPLC Analysis Neutralize->Analyze Characterize Identify & Characterize Degradants (LC-MS, NMR) Analyze->Characterize Report Report Findings Characterize->Report

Caption: Workflow for a forced degradation study.

References

  • Filo. (2025). Effect of Solvent on Basicity of Amines.
  • ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research.
  • PMC - NIH. (2016). Experimental and theoretical investigations into the stability of cyclic aminals.
  • PMC - NIH. (2022). Impact of Solvent on the Thermal Stability of Amines.
  • SINTEF. (n.d.). Impact of Solvent on the Thermal Stability of Amines.
  • ResearchGate. (n.d.).
  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
  • PubChem - NIH. (n.d.). Azepane | C6H13N | CID 8119.
  • Benchchem. (n.d.). Azepane Ring Synthesis: A Technical Support Troubleshooting Guide.
  • The University of Manchester. (n.d.).
  • Chemistry LibreTexts. (2021). 23.
  • Chemistry LibreTexts. (2025). 24.3: Basicity of Amines.
  • MedCrave online. (2016).
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ACS Publications. (n.d.). Stability of Structurally Varied Aqueous Amines for CO2 Capture.
  • ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture.
  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • (2023).
  • BioPharm International. (n.d.).
  • NIH. (n.d.). Elucidating the effect of amine charge state on poly(β-amino ester)
  • PMC - NIH. (n.d.).
  • ResearchGate. (n.d.).
  • Chemical Communications (RSC Publishing). (n.d.).
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • PubMed. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • Benchchem. (n.d.).
  • PubMed Central. (n.d.). Synthesis of Functionalized Azepines via Cu(I)
  • (n.d.). Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniqu.
  • (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP)
  • ResearchGate. (2025). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions | Request PDF.
  • ResearchGate. (n.d.). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression | Request PDF.
  • Semantic Scholar. (n.d.). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions.
  • MDPI. (n.d.). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins.
  • PubMed. (n.d.). Analytical techniques used to study the degradation of proteins and peptides: chemical instability.
  • Benchchem. (n.d.). Solubility and Stability of Azepane-2,4-dione: A Technical Guide.
  • MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.
  • PubChem - NIH. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 8-Methoxyquinoxalin-5-ol.

Sources

Addressing challenges in the N-functionalization of the azepane ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azepane scaffold is a privileged seven-membered heterocyclic motif integral to a wide array of natural products and pharmaceutically active compounds.[1][2][3] Its derivatives have demonstrated significant therapeutic potential, exhibiting activities ranging from antidiabetic and anticancer to antiviral.[1][2][3] The functionalization of the azepane nitrogen atom (N-functionalization) is a critical step in the synthesis of these molecules, allowing for the introduction of diverse substituents that can modulate their physicochemical and biological properties. However, the synthesis of N-functionalized azepanes is often hampered by challenges such as slow cyclization kinetics and side reactions.[2]

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the N-functionalization of the azepane ring. The following sections are structured in a question-and-answer format to directly address specific experimental challenges.

General Considerations & Prophylactic Measures

Before delving into specific reaction types, it's crucial to address overarching principles that can prevent common pitfalls in azepane chemistry.

Question: What are the primary challenges associated with the seven-membered azepane ring that I should be aware of before starting my synthesis?

The inherent structural features of the azepane ring present unique challenges compared to smaller five- or six-membered rings like pyrrolidine and piperidine.[4][5] Key considerations include:

  • Transannular Strain: The seven-membered ring is subject to greater conformational flexibility and transannular strain (interactions between non-adjacent ring atoms). This can influence the reactivity of the nitrogen atom and the stability of reaction intermediates.

  • Slower Reaction Kinetics: The formation of seven-membered rings is often kinetically less favorable than that of smaller rings.[2] This can lead to lower yields or the need for more forcing reaction conditions.

  • Increased Basicity/Nucleophilicity: The azepane nitrogen is generally more basic and nucleophilic than the nitrogen in a corresponding acyclic secondary amine. While this can be advantageous for some reactions, it can also lead to undesired side reactions like over-alkylation.

  • Potential for Ring Opening: Under strongly acidic conditions, the azepane ring can be susceptible to ring-opening reactions, although this is less common than with smaller, more strained rings like aziridines and azetidines.[6][7]

To mitigate these challenges, careful selection of reaction conditions, including solvent, temperature, and stoichiometry, is paramount.

Question: How do I choose an appropriate protecting group for the azepane nitrogen, and when is it necessary?

Protecting the azepane nitrogen is often a crucial step to prevent unwanted side reactions during subsequent synthetic transformations on other parts of the molecule.[8][9] The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its removal.[8]

Protecting GroupCommon Reagents for IntroductionDeprotection ConditionsKey Considerations
Boc (tert-Butoxycarbonyl) Di-tert-butyl dicarbonate (Boc)₂OAcidic conditions (e.g., TFA in DCM, HCl in dioxane)Stable to a wide range of non-acidic conditions. Widely used and generally provides good yields.[9]
Cbz (Carboxybenzyl) Benzyl chloroformate (CbzCl)Hydrogenolysis (e.g., H₂, Pd/C)Orthogonal to acid- and base-labile groups. The benzyl group can sometimes be challenging to remove in the presence of other reducible functional groups.
Fmoc (9-Fluorenylmethyloxycarbonyl) Fmoc-Cl, Fmoc-OSuBasic conditions (e.g., piperidine in DMF)Orthogonal to acid-labile groups like Boc. Often used in solid-phase synthesis.[9]
Sulfonyl (e.g., Tosyl, Nosyl) Tosyl chloride (TsCl), Nosyl chloride (NsCl)Strong reducing agents (e.g., sodium naphthalenide) or specific nucleophiles for NosylVery stable groups, but deprotection can require harsh conditions that may not be compatible with all substrates.

Decision Workflow for Protecting Group Selection:

G start Need to protect azepane N? subsequent_chem What is the subsequent chemistry? start->subsequent_chem no_protection Proceed without protection start->no_protection No acid_stable Acid-stable conditions needed? subsequent_chem->acid_stable base_stable Base-stable conditions needed? subsequent_chem->base_stable reduction_stable Reduction-stable conditions needed? subsequent_chem->reduction_stable use_boc Use Boc acid_stable->use_boc Yes use_fmoc Use Fmoc acid_stable->use_fmoc No base_stable->use_boc No base_stable->use_fmoc Yes reduction_stable->use_boc Yes use_cbz Use Cbz reduction_stable->use_cbz No

Caption: Decision tree for selecting an N-protecting group.

Troubleshooting N-Alkylation Reactions

N-alkylation is a fundamental method for introducing alkyl substituents onto the azepane nitrogen.[10] Common methods include direct alkylation with alkyl halides and reductive amination.[10]

Question: My direct N-alkylation with an alkyl halide is giving low yield and a significant amount of starting material remains. What can I do?

This is a common issue that often points to insufficient reactivity. Here’s a troubleshooting guide:

  • Assess the Alkylating Agent:

    • Leaving Group: The reactivity of the alkyl halide is critical. The general trend is I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[11]

    • Steric Hindrance: A bulky alkyl halide will react slower.[12] If possible, use a less sterically hindered reagent or increase the reaction temperature.

  • Optimize the Base and Solvent:

    • Base Strength: A stronger base can increase the concentration of the deprotonated, more nucleophilic azepane. If you are using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like NaH or Cs₂CO₃.[13]

    • Solvent Choice: Polar aprotic solvents like DMF, acetonitrile, or THF are generally preferred as they can solvate the cation of the base without hydrogen bonding to the amine, thus increasing its nucleophilicity.[11][13]

  • Increase Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier. Monitor for potential side reactions or decomposition at higher temperatures.

Experimental Protocol: General Procedure for Direct N-Alkylation [10][13]

  • To a solution of the azepane (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base (1.1-1.5 eq., e.g., K₂CO₃, NaH, or Cs₂CO₃).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 eq.) dropwise.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with water if using NaH) and extract the product with an organic solvent.

  • Wash the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash chromatography if necessary.

Question: I'm observing a significant amount of a higher molecular weight byproduct, likely from over-alkylation. How can I prevent this?

Over-alkylation, leading to the formation of a quaternary ammonium salt, occurs when the newly formed tertiary amine is more nucleophilic than the starting secondary amine and reacts with another equivalent of the alkylating agent. To minimize this:

  • Control Stoichiometry: Use a slight excess of the azepane relative to the alkylating agent (e.g., 1.1 to 1.0). Avoid a large excess of the alkyl halide.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Lower Temperature: Running the reaction at a lower temperature can favor the desired mono-alkylation.

Question: My reductive amination is sluggish or incomplete. What are the key parameters to check?

Reductive amination is a versatile two-step, one-pot process involving the formation of an iminium ion followed by in-situ reduction.[10][14] Inefficiency can arise at either stage.

  • Iminium Ion Formation: This step is often acid-catalyzed and involves the removal of water.

    • Ensure your aldehyde or ketone is of good quality.

    • For sluggish reactions, the addition of a catalytic amount of a weak acid like acetic acid can be beneficial.

    • If water removal is an issue, consider using a dehydrating agent like molecular sieves.

  • Reduction Step: The choice of reducing agent is critical.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and often preferred reducing agent that can be used in non-protic solvents like dichloromethane (DCM) or dichloroethane (DCE). It is particularly effective for reducing iminium ions in the presence of unreacted carbonyl compounds.[10]

    • Sodium cyanoborohydride (NaBH₃CN): Another mild reducing agent, but it is toxic and requires careful handling.

    • Sodium borohydride (NaBH₄): A stronger reducing agent that is typically used in protic solvents like methanol or ethanol. It can also reduce the starting aldehyde or ketone, so the iminium formation should be allowed to go to completion before its addition.[10]

Troubleshooting Flowchart for Reductive Amination:

G start Reductive Amination Issue check_carbonyl Is carbonyl starting material consumed? start->check_carbonyl check_product Is the desired product formed? check_carbonyl->check_product Yes iminium_issue Iminium formation is the problem. check_carbonyl->iminium_issue No reduction_issue Reduction step is the problem. check_product->reduction_issue No success Reaction Successful check_product->success Yes optimize_iminium Add catalytic acid (AcOH). Add dehydrating agent (mol. sieves). iminium_issue->optimize_iminium optimize_reduction Switch reducing agent (e.g., to NaBH(OAc)3). Check reducing agent quality/amount. reduction_issue->optimize_reduction

Caption: Troubleshooting guide for reductive amination.

Troubleshooting N-Arylation, N-Acylation, and N-Sulfonylation

These methods introduce aryl, acyl, and sulfonyl groups, respectively, which are common pharmacophores in drug candidates.

Question: My Buchwald-Hartwig amination for N-arylation is not working. What are the common failure points?

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[15][16] Its success is highly dependent on the interplay of several components.

  • Catalyst System (Palladium Precursor and Ligand):

    • Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often effective.[17] The choice of ligand can be substrate-dependent, so screening a few different ligands may be necessary.

    • Catalyst Deactivation: The Pd(0) active species can be sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).

  • Base: The choice and strength of the base are critical for the deprotonation of the amine and the subsequent steps of the catalytic cycle.[18]

    • Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).

    • NaOtBu is a strong, effective base but can be incompatible with base-sensitive functional groups like esters.[16] In such cases, a weaker base like Cs₂CO₃ may be a better choice.

  • Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used.

General Reaction Scheme for Buchwald-Hartwig Amination:

G cluster_0 Pd(0) Catalyst Ligand Azepane Azepane-H Product Azepane-Ar Azepane->Product ArylHalide Ar-X ArylHalide->Product Base Base Base->Product Catalyst [Pd] + Ligand

Caption: Key components for Buchwald-Hartwig amination.

Question: I am trying to N-acylate azepane with an acid chloride, but the reaction is messy and gives a low yield. What's going wrong?

Acylation with highly reactive reagents like acid chlorides can be problematic if not controlled properly.[10]

  • Exothermic Reaction: The reaction is often highly exothermic. Running the reaction at a low temperature (e.g., 0 °C) and adding the acid chloride slowly is crucial to control the reaction rate and prevent side reactions.[10]

  • Base Choice: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, should be used to scavenge the HCl byproduct.[10] Using a base like hydroxide could lead to hydrolysis of the acid chloride.

  • Alternative Reagents: If acid chlorides prove too reactive, consider using a less reactive acylating agent like an acid anhydride.[10][19] The reaction may require slightly more forcing conditions (e.g., gentle heating), but it is often cleaner.

Experimental Protocol: N-Acylation with Acetyl Chloride [10]

  • Dissolve the azepane (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the N-acetylated product.

Question: What are the best practices for N-sulfonylation of azepanes?

N-sulfonylation is typically achieved by reacting the azepane with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base.[20][21]

  • Reaction Conditions: Similar to acylation, the reaction is often performed in an aprotic solvent like DCM with a base such as triethylamine or pyridine to neutralize the generated HCl.

  • Nucleophilicity: The nitrogen of the resulting sulfonamide is significantly less nucleophilic than the starting amine, which effectively prevents over-sulfonylation.[22]

  • Work-up: The resulting N-sulfonylated azepanes are often stable and can be readily purified by standard techniques.

Purification Strategies

Question: My N-functionalized azepane is difficult to purify. What are some common strategies?

The basicity of the nitrogen atom in many N-functionalized azepanes can complicate purification by standard silica gel chromatography.

  • Acid/Base Extraction: For basic products, an acid/base workup can be highly effective for removing non-basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer.

    • Wash the organic layer to remove any remaining starting materials or non-basic impurities.

    • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified amine product back into an organic solvent.

  • Chromatography on Treated Silica:

    • Basic Alumina: For highly basic compounds, chromatography on basic alumina can be more effective than silica gel.

    • Amine-Treated Silica: Pre-treating silica gel with a small amount of a volatile base like triethylamine (often added to the eluent, e.g., 1% TEA) can deactivate acidic sites on the silica surface, preventing peak tailing and improving separation.

  • Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography (e.g., C18) with eluents like acetonitrile/water or methanol/water (often with a modifier like TFA or formic acid) can be an excellent alternative.[23]

References

  • Kiss, L., Ouchakour, L., Nonn, M., & Remete, A. M. (n.d.). Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. Research Centre for Natural Sciences.
  • BenchChem. (2025). N-Alkylation and N-Acylation of 1,4-Oxazepanes. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 3-Aminoazepan-2-one. BenchChem.
  • BenchChem. (n.d.). N-(2-Hydroxypropyl)azepane-1-sulfonamide. BenchChem.
  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. MDPI.
  • Kaur, H., Kumar, S., & Singh, P. (n.d.). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.
  • (n.d.). A catalytic diastereoselective formal [5+2] cycloaddition approach to azepino[1,2-a]indoles: putative donor-acceptor cyclobutanes as reactive intermediates. PubMed.
  • (n.d.). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science (RSC Publishing).
  • BenchChem. (2025). Synthesis of N-Sulfonyl Azepine Derivatives: A Detailed Protocol and Application Note. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of the Azepane Ring in Azepane-2,4-dione. BenchChem.
  • Ruffoni, A., Morcillo, S. P., Carbó, J. J., De La Torre, A., Grainger, S., Zuo, Z., ... & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779.
  • Kaur, H., Kumar, S., & Singh, P. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25.
  • (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
  • Zhang, Z., Burch, J. D., & Tyre, A. (2009). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors. PubMed.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • (n.d.). N-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • (n.d.). Ring opening of oxetanes 45 using protic acid in reflux conditions. Scheme 18.
  • (n.d.). The acylation of 5H-2,3-benzodiazepines and 4H-thieno[2,3-d]- and 8H-thieno-[3,2-d]-[10][14]diazepines. Reactions with acid anhydrides and nucleophiles to give fused 7-substituted 1-acyl-1,2-diazepines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central.
  • (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 265, 116075.
  • Ruffoni, A., Morcillo, S. P., Carbó, J. J., De La Torre, A., Grainger, S., Zuo, Z., ... & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779.
  • Al-Amin, M., & Saha, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19183-19213.
  • (n.d.). Protective Groups. Organic Chemistry Portal.
  • (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 116(19), 12020-12079.
  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Lee, J., Poree, D. E., & Hawker, C. J. (2024). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society.
  • Imai, S., Miyauchi, S., & Itoh, T. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391.

Sources

Azepane Synthesis Technical Support Center: A Guide to Improving Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for azepane core synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with regioselectivity in their synthetic routes. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a crucial motif in numerous bioactive molecules and pharmaceuticals.[1] However, its synthesis is often hampered by challenges in controlling the position of functional groups, a critical factor for modulating pharmacological activity.[2][3]

This resource provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format. We will delve into the mechanistic underpinnings of common regioselectivity issues and offer field-proven strategies and detailed protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of reactivity on the azepane core and its precursors?

A1: The reactivity of the azepane core and its precursors is primarily centered around three locations: the nitrogen atom, the carbon atoms alpha to the nitrogen, and other carbon atoms on the ring, which can be targeted through various functionalization strategies. In precursors like cyclic ketones, the carbons alpha to the carbonyl group are also key reactive sites. Understanding the competition between these sites is fundamental to controlling regioselectivity.

Q2: Why is regioselectivity a significant challenge in azepane synthesis?

A2: The challenge arises from the inherent flexibility of the seven-membered ring and the often subtle differences in the electronic and steric environments of its constituent atoms. This can lead to the formation of multiple isomers from a single reaction.[2] Common synthetic strategies like ring expansions or cyclizations of linear precursors often present multiple potential pathways, requiring precise control over reaction conditions to favor the desired regioisomer.[2][3]

Q3: What are the main strategies to control regioselectivity in reactions involving the azepane core?

A3: The primary strategies can be broadly categorized as:

  • Substrate Control: Utilizing the inherent electronic and steric properties of the starting material to direct reactivity. This includes the strategic placement of electron-withdrawing or donating groups.

  • Reagent Control: Employing specific reagents, catalysts, or directing groups that favor reaction at a particular site. This is a powerful and widely used approach, especially in C-H functionalization.[4][5]

  • Kinetic vs. Thermodynamic Control: Manipulating reaction conditions such as temperature, solvent, and reaction time to favor the kinetically or thermodynamically preferred product.

Troubleshooting Guide: Common Regioselectivity Problems

This section addresses specific experimental issues you might encounter and provides a systematic approach to troubleshooting.

Issue 1: Poor Regioselectivity in Ring Expansion Reactions (e.g., Beckmann Rearrangement)

Question: "I'm using a Beckmann rearrangement of a substituted cyclohexanone oxime to synthesize an azepane-based lactam, but I'm getting a mixture of two regioisomeric lactams. How can I control which carbon migrates?"

Underlying Principle: The regioselectivity of the Beckmann rearrangement is determined by the stereochemistry of the oxime precursor. The group anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates. [6] Therefore, controlling the E/Z geometry of the oxime is the key to controlling the regioselectivity of the rearrangement.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Beckmann rearrangement regioselectivity.

Detailed Protocols & Insights:

  • Protocol for Separation of Oxime Isomers:

    • Reaction: Prepare the oxime from the corresponding cyclohexanone using hydroxylamine hydrochloride and a base (e.g., sodium acetate) in an alcohol solvent.

    • Extraction: After aqueous workup, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Chromatography: Carefully perform flash column chromatography on silica gel. The polarity difference between E and Z isomers is often small, so a shallow gradient (e.g., 5-15% ethyl acetate in hexanes) is recommended. Monitor fractions closely by TLC.

    • Characterization: Confirm the stereochemistry of the separated isomers using 1H NMR with Nuclear Overhauser Effect (NOE) experiments. Irradiation of the hydroxyl proton should show an NOE enhancement to the syn-alpha protons.

  • Controlling Oxime Formation: The E/Z ratio of oximes can sometimes be influenced by the reaction conditions.

    • Acidic vs. Basic Conditions: The isomer ratio can be pH-dependent. Experiment with both acidic (e.g., acetic acid) and basic (e.g., pyridine) conditions for the oximation.

    • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction. Compare results in protic (e.g., ethanol) and aprotic (e.g., THF, toluene) solvents.

Data Summary: Influence of Migrating Group Aptitude

While the anti-periplanar rule is dominant, the migratory aptitude of the groups attached to the alpha-carbons can have a secondary influence, especially if oxime isomerization occurs in situ.

Migrating GroupRelative Migratory AptitudeExpected Outcome
ArylHighTends to migrate if sterically accessible.
Alkyl (Tertiary)Moderate-HighMigrates in preference to secondary and primary alkyls.
Alkyl (Secondary)ModerateMigrates in preference to primary alkyls.
Alkyl (Primary)LowLess likely to migrate.

This table provides a general trend. The stereoelectronic requirement for anti-migration is the overriding factor.[6]

Issue 2: Lack of Regioselectivity in C-H Functionalization of the Azepane Ring

Question: "I'm trying to directly functionalize the azepane ring using a transition-metal-catalyzed C-H activation, but I'm getting a mixture of products functionalized at different positions. How can I direct the reaction to a specific carbon?"

Underlying Principle: Directing groups are essential for controlling regioselectivity in C-H functionalization. [4][5] These are functional groups that coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and thereby promoting its activation over others. The size and geometry of the resulting metallacycle intermediate determine which C-H bond is targeted.

Troubleshooting Workflow:

Caption: Decision-making process for directing C-H functionalization.

Detailed Protocols & Insights:

  • Protocol for Picolinamide-Directed C-H Arylation:

    • DG Installation: Acylate the azepane nitrogen with picolinoyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., CH₂Cl₂). Purify the N-picolinoyl azepane by column chromatography.

    • C-H Arylation: To a solution of the N-picolinoyl azepane (1.0 equiv) and an aryl boronic acid (2.0 equiv) in a suitable solvent (e.g., t-AmylOH), add the palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), a ligand if necessary, and an oxidant (e.g., Ag₂CO₃, 2.0 equiv).

    • Reaction: Heat the mixture under an inert atmosphere (e.g., Argon) at 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • Workup & Purification: After cooling, filter the reaction mixture through celite, concentrate, and purify the product by flash chromatography.

    • DG Removal: The picolinamide directing group can be removed under basic or acidic hydrolysis conditions.

Data Summary: Common Directing Groups and Their Positional Selectivity

Directing GroupTarget PositionMetal CatalystComments
Picolinamideβ or γ C(sp³)-HPd(II)Forms a stable 6- or 7-membered palladacycle.
8-Aminoquinolineγ or δ C(sp³)-HPd(II), Ru(II)Versatile directing group for distal positions.
Nitrile-based templatesmeta-C(sp²)-HPd(II)Useful for functionalizing aromatic precursors.[7]
Removable Silyl Etherortho-C(sp²)-HPd(II), Ru(II)Allows for functionalization followed by easy removal.[8]
Issue 3: Competition Between N-Alkylation and C-Alkylation

Question: "I'm trying to alkylate an azepane derivative that has a carbonyl group on the ring (e.g., azepan-2-one or azepane-2,4-dione). I'm getting a mixture of N-alkylated and C-alkylated products. How can I favor one over the other?"

Underlying Principle: This is a classic case of ambident nucleophilicity. The deprotonated substrate has negative charge density on both the nitrogen (amide/amine) and the alpha-carbon (enolate). The outcome of the reaction is governed by Hard and Soft Acid and Base (HSAB) theory and the reaction conditions, which can favor either kinetic or thermodynamic control.

  • O/N-Alkylation (Hard Nucleophile): The more electronegative oxygen/nitrogen is a "harder" nucleophilic center. It reacts preferentially with "hard" electrophiles.[9] This pathway is often under thermodynamic control.

  • C-Alkylation (Soft Nucleophile): The carbon of the enolate is a "softer" nucleophilic center. It reacts preferentially with "soft" electrophiles.[9] This pathway is often under kinetic control.

Troubleshooting Workflow:

Caption: Strategy for controlling N- vs. C-alkylation.

Detailed Protocols & Insights:

  • Protocol for Selective N-Alkylation (Thermodynamic Control):

    • Setup: To a solution of the azepane derivative (1.0 equiv) in anhydrous DMF in a round-bottom flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise at 0 °C.

    • Deprotonation: Allow the mixture to stir at room temperature for 30 minutes.

    • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 equiv) dropwise.

    • Reaction: Stir at room temperature until the reaction is complete (monitor by TLC).

    • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Protocol for Selective C-Alkylation (Kinetic Control):

    • Setup: Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 equiv) to diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C.

    • Enolate Formation: Add a solution of the azepane derivative (1.0 equiv) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.

    • Alkylation: Add the alkylating agent (1.1 equiv) dropwise at -78 °C.

    • Reaction: Maintain the reaction at -78 °C and monitor its progress.

    • Workup: Quench with saturated aqueous NH₄Cl solution, allow to warm to room temperature, and perform an aqueous workup.

Data Summary: Factors Influencing N- vs. C-Alkylation

FactorFavors N-Alkylation (Thermodynamic)Favors C-Alkylation (Kinetic)Rationale
Base NaH, K₂CO₃LDA, LHMDSStrong, small bases allow for equilibration to the more stable N-anion. Bulky bases deprotonate the less hindered site (α-carbon) faster.
Solvent DMF, DMSO (Polar Aprotic)THF, Diethyl Ether (Less Polar)Polar solvents solvate the counter-ion, creating a more "naked" and reactive N-anion. Less polar solvents promote aggregation, favoring reaction at the more accessible C-terminus.[10]
Temperature Room Temp to Reflux-78 °C to 0 °CHigher temperatures provide the energy to overcome the activation barrier to form the thermodynamic product. Low temperatures trap the kinetically formed enolate.[1]
Electrophile Hard (e.g., R-OTs, R₂SO₄)Soft (e.g., R-I, Allyl Bromide)HSAB Principle: Hard-hard and soft-soft interactions are favored.[9]

References

  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionaliz
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
  • Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines.
  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Technical Support Center: Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes. Benchchem.
  • Azepane Synthesis Technical Support Center: Diastereoselectivity Troubleshooting. Benchchem.
  • Azepane Ring Synthesis: A Technical Support Troubleshooting Guide. Benchchem.
  • Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. Organic Chemistry Frontiers (RSC Publishing).
  • Regioselectivity study of Beckman and Schmidt reactions: The pathway for synthesis of bicyclic anilines and benzylamines. American Chemical Society.
  • Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. PMC - NIH.
  • Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines. PubMed.
  • Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. CityUHK Scholars.
  • Removable and modifiable directing groups in C-H activ
  • Science Talks Lecture 144: Distal C-H Functionalization via Electrophilic C-H Metall
  • Alkylation of enolates. Organic Chemistry II Class Notes - Fiveable.
  • Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. PubMed.
  • Regioselectivity of the Beckmann rearrangement. Chemistry Stack Exchange.
  • Strategies to control regioselectivity in reactions of unsymmetrical allenylboronic acids. Benchchem.
  • Troubleshooting regioselectivity in additions to "Oct-1-en-6-yne". Benchchem.
  • What determines whether you trap an enolate or get alkylation (C- versus O-alkyl
  • Chapter 1: Enolate Alkyl
  • CHEM 330 Topics Discussed on Oct 2 Effect of solvent: C-reactivity is more pronounced in enol
  • Unlocking azole chemical space via modular and regioselective N-alkyl

Sources

Technical Support Center: Managing Protecting Group Removal in 4-Methoxyazepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-methoxyazepane, a valuable scaffold in medicinal chemistry, often necessitates the use of protecting groups to mask the reactive secondary amine. The selection and subsequent removal of these protecting groups are critical steps that can significantly impact the overall yield and purity of the final product. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the deprotection of common intermediates in this compound synthesis.

Troubleshooting Guide: Common Protecting Groups

The two most frequently employed protecting groups for the azepane nitrogen are the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. Each presents a unique set of challenges during removal.

Issues with tert-Butyloxycarbonyl (Boc) Group Removal

The Boc group is prized for its stability in a wide range of conditions and its facile removal under acidic conditions.[1] However, complications can arise, leading to incomplete reactions or degradation of the desired product.

Q1: My Boc deprotection is incomplete, with significant starting material remaining. What are the likely causes and solutions?

Incomplete Boc deprotection is a common issue that can often be traced back to several factors:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is highly dependent on the acid concentration.[2] For many substrates, standard conditions like 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) are effective.[3] However, sterically hindered or electron-deficient amines may require stronger conditions.

  • Steric Hindrance: The bulky nature of the Boc group can sometimes hinder the approach of the acidic reagent, slowing down the reaction.[4][5]

  • Inadequate Reaction Time or Temperature: While many deprotections are complete within 1-2 hours at room temperature, more challenging substrates may require longer reaction times or gentle heating.[4][6]

Troubleshooting Workflow for Incomplete Boc Deprotection:

start Incomplete Boc Deprotection Observed (TLC or LC-MS analysis) check_conditions Verify Reaction Conditions: - Acid concentration correct? - Anhydrous solvent used? - Correct temperature? start->check_conditions correct_rerun Correct conditions and re-run experiment check_conditions->correct_rerun No solubility Assess Solubility: Is the starting material fully dissolved? check_conditions->solubility Yes monitor Monitor reaction progress carefully correct_rerun->monitor change_solvent Change to a more suitable solvent system (e.g., neat TFA, HCl in dioxane) solubility->change_solvent No increase_strength Increase Acid Strength or Time: - Increase TFA concentration - Extend reaction time - Gently warm (e.g., to 40°C) solubility->increase_strength Yes change_solvent->monitor increase_strength->monitor workup Proceed to work-up monitor->workup

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Q2: I'm concerned about the stability of the methoxy group under acidic deprotection conditions. What are my options?

This is a valid concern, as strongly acidic conditions can potentially cleave the methyl ether. To mitigate this risk, consider the following:

  • Milder Acidic Conditions: Instead of strong acids like TFA, you could explore milder options. A 4M solution of HCl in 1,4-dioxane is a common and effective alternative.[4]

  • Careful Monitoring: Regardless of the acid used, it is crucial to monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This allows you to stop the reaction as soon as the starting material is consumed, minimizing the exposure of the product to the acidic environment.

Experimental Protocol: Boc Deprotection with HCl in Dioxane

  • Dissolution: Dissolve the Boc-protected this compound in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is no longer detectable (typically 1-2 hours).[4]

  • Work-up: Evaporate the solvent under reduced pressure to obtain the hydrochloride salt of this compound.[4] If the free amine is required, a basic work-up can be performed by dissolving the salt in an aqueous solution and adding a base like sodium bicarbonate until the pH is basic, followed by extraction with an organic solvent.[4]

Reagent SystemTypical ConditionsNotes
TFA/DCM (1:1)Room temperature, 1-2 hoursStandard, effective for many substrates.[4]
4M HCl in 1,4-dioxaneRoom temperature, 1-2 hoursGood alternative to TFA, often used when other acid-sensitive groups are present.[4]
Challenges with Benzyloxycarbonyl (Cbz) Group Removal

The Cbz group is another robust protecting group, typically removed by catalytic hydrogenolysis, which offers the advantage of being orthogonal to acid-labile groups like Boc.[7][8]

Q3: My Cbz deprotection via catalytic hydrogenation is slow or incomplete. What should I investigate?

Several factors can impede the efficiency of catalytic hydrogenation:

  • Catalyst Quality and Loading: The activity of the palladium on carbon (Pd/C) catalyst is paramount. Ensure you are using a fresh, high-quality catalyst. If the reaction is still sluggish, increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can be beneficial.[9]

  • Hydrogen Pressure and Delivery: Atmospheric pressure of hydrogen may not be sufficient for all substrates. Increasing the hydrogen pressure (e.g., to 50 psi) can accelerate the reaction.[9] Efficient stirring is also crucial to ensure good contact between the substrate, catalyst, and hydrogen.[9]

  • Product Inhibition: The newly formed amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[9] Adding a small amount of a weak acid, such as acetic acid, can protonate the product, reducing its inhibitory effect.[9]

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis

  • Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected this compound in a solvent like methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[8]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a hydrogen atmosphere (e.g., with a balloon) and stir the reaction mixture vigorously at room temperature.[8]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Q4: My molecule contains other reducible functional groups. Are there non-reductive methods for Cbz removal?

Yes, if your substrate contains functional groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups), acid-catalyzed cleavage is a viable alternative.[9][10]

  • Acid-Catalyzed Cleavage: Strong acids like hydrogen bromide (HBr) in acetic acid can cleave the Cbz group.[8] However, as with Boc deprotection, the stability of the methoxy group under these conditions must be considered and monitored. A milder option that is often compatible with a wider range of functional groups is the use of a Lewis acid such as aluminum chloride (AlCl₃).[9]

Deprotection MethodReagentsPotential Issues
Catalytic HydrogenolysisH₂, Pd/CReduction of other functional groups, catalyst poisoning.[9]
Transfer HydrogenolysisAmmonium formate, Pd/COften offers better selectivity than H₂ gas.[9]
Acid-Catalyzed CleavageHBr in Acetic AcidPotential for side reactions with the solvent and degradation of acid-sensitive groups.[9]

Frequently Asked Questions (FAQs)

Q1: How do I choose between a Boc and a Cbz protecting group for my this compound synthesis?

The choice depends on the overall synthetic strategy and the other functional groups present in your molecule. This is a concept known as orthogonality, where one protecting group can be removed without affecting another.[8][11]

  • Choose Boc if: Your subsequent reaction steps involve conditions that are not strongly acidic. The Boc group is stable to basic conditions and catalytic hydrogenation.[1]

  • Choose Cbz if: Your molecule contains acid-sensitive functional groups, and you plan to use non-acidic deprotection methods. The Cbz group is stable to a wide range of conditions but is readily removed by hydrogenolysis.[7][8]

start Choosing a Protecting Group for This compound Synthesis acid_sensitive Are there other acid-sensitive groups in the molecule? start->acid_sensitive use_cbz Consider using the Cbz protecting group. (Deprotection via hydrogenolysis) acid_sensitive->use_cbz Yes use_boc The Boc protecting group is a good option. (Deprotection via acidic conditions) acid_sensitive->use_boc No reductive_sensitive Are there other groups sensitive to reduction? use_cbz->reductive_sensitive consider_acid_cbz Consider acid-catalyzed deprotection of Cbz reductive_sensitive->consider_acid_cbz Yes

Caption: Decision tree for selecting a protecting group.

Q2: How can I effectively monitor the progress of my deprotection reaction?

Careful reaction monitoring is essential to ensure complete deprotection while avoiding unnecessary exposure to harsh conditions that could lead to side reactions.

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward method to visualize the disappearance of the less polar starting material and the appearance of the more polar product (the free amine or its salt).[2] Staining the TLC plate with a ninhydrin solution is highly effective, as it develops a color with the newly formed amine.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more accurate way to monitor the consumption of the starting material and confirm the mass of the desired product.[2]

Q3: What are the best practices for purifying this compound after deprotection?

The purification strategy will depend on the nature of the impurities and the scale of the reaction.

  • Extraction: After deprotection, a standard aqueous work-up is often employed to remove the acidic or basic reagents. The pH of the aqueous layer should be carefully adjusted to ensure the product is in its free amine form for efficient extraction into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying the crude product. The choice of eluent will depend on the polarity of the this compound and any byproducts.

  • Distillation/Sublimation: For obtaining highly pure this compound, distillation or sublimation under reduced pressure can be very effective, as these methods separate the product from non-volatile impurities.[12]

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).
  • Technical Support Center: Troubleshooting Incomplete Boc Deprotection - Benchchem. (2025).
  • PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection - Benchchem. (2025).
  • Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis - Benchchem. (2025).
  • Troubleshooting incomplete Boc deprotection - Benchchem. (2025).
  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.).
  • Technical Support Center: Troubleshooting Cbz Deprotection Reactions - Benchchem. (2025).
  • Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether - American Chemical Society. (n.d.).
  • The Chemistry of the Boc Protecting Group - Benchchem. (2025).
  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022, December 14).
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. (2012, May 27).
  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.).
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem. (2025).
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. (2025, August 12).
  • Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed. (2004, December 9).
  • Application Notes and Protocols for N-Cbz Deprotection - Benchchem. (2025).
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27).
  • A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups - ResearchGate. (2015, February 21).
  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - ResearchGate. (2025, December 5).
  • Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed. (n.d.).
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (n.d.).
  • Cbz deprotection conditions: screening of catalysts and sources of H2 - ResearchGate. (n.d.).
  • Deprotection of different N-Boc-compounds | Download Table - ResearchGate. (n.d.).
  • Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. (n.d.).
  • To Deprotect and Serve - Scientific Update - UK. (2023, February 22).
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. (n.d.).
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (n.d.).
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).
  • Protecting Groups in Peptide Synthesis | Biosynth. (n.d.).
  • Purification techniques for high-purity 4-methoxypyrene. - Benchchem. (2025).
  • METHOD OF PURIFYING POLYPEPTIDES - European Patent Office - EP 3715356 A1 - Googleapis.com. (2020, September 30).

Sources

Technical Support Center: Enhancing the Solubility of 4-Methoxyazepane for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methoxyazepane. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during in vitro and in vivo experimental setups. Our goal is to provide you with a foundational understanding of the molecule's properties and to offer a suite of practical, step-by-step solutions to ensure its effective use in your biological assays.

This compound (MW: 129.2 g/mol , Formula: C₇H₁₅NO) is a saturated heterocyclic compound.[1][2][3] Its structure, containing a basic azepane ring (predicted pKa ≈ 10.48) and a lipophilic methoxy-hydrocarbon backbone, presents a common challenge in drug discovery: poor aqueous solubility at neutral physiological pH.[3] When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium, the compound can precipitate, leading to inaccurate and unreliable assay results.[4][5]

This guide moves beyond simple protocols to explain the physicochemical principles behind each solubility enhancement strategy, empowering you to troubleshoot effectively and maintain the scientific integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with this compound.

Q1: I dissolved this compound in DMSO, but it precipitates immediately when I add it to my cell culture medium. Why?

A: This phenomenon, known as "solvent-shift" precipitation, is the most common issue for poorly soluble compounds.[6] Your high-concentration DMSO stock keeps the compound solubilized. However, when you dilute this into the aqueous environment of your culture medium (which is >99% water), the local concentration of DMSO drops dramatically. The aqueous medium cannot maintain the solubility of the lipophilic this compound at this concentration, causing it to "crash out" of the solution as a precipitate.[4]

Q2: What is the most effective first step to improve the solubility of this compound in an aqueous solution?

A: pH adjustment. Given that this compound has a predicted pKa of ~10.5 due to its amine group, it is a weak base.[3] By preparing your stock solution in a slightly acidic aqueous environment (e.g., pH 4-6), you can protonate the amine group. This creates a charged salt form of the molecule, which is significantly more water-soluble than the neutral form.[7][][9] This is the most direct and often most effective initial strategy.

Q3: What are the best organic co-solvents for in vitro assays, and what concentrations are safe?

A: Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (like PEG 400) are common co-solvents used to increase the solubility of hydrophobic compounds.[][10] However, their utility is limited by their potential for cellular toxicity. For cell-based assays, the final concentration of the co-solvent should be kept as low as possible, typically ≤0.5% v/v for DMSO and ≤1% v/v for ethanol , though this must be empirically determined for your specific cell line.[11][12] Always run a "vehicle control" (media + co-solvent, no compound) to assess baseline toxicity.[12]

Q4: Are there effective alternatives to using organic co-solvents?

A: Yes, cyclodextrins are a highly recommended alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate poorly soluble "guest" molecules like this compound, forming an inclusion complex that is water-soluble.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly useful due to its high aqueous solubility and low toxicity.[12][13]

Q5: Can I use sonication or heating to dissolve the precipitate in my final assay medium?

A: While these methods can sometimes force a compound into solution, they often create a supersaturated, thermodynamically unstable state known as a "kinetic" solution.[17] The compound may appear dissolved initially but can re-precipitate over the course of a longer experiment (e.g., a 24- or 48-hour cell incubation), leading to inconsistent exposure and unreliable data. The goal should always be to achieve a stable, thermodynamic solution.

Section 2: Troubleshooting Guide & Strategic Solutions

This section provides a logical workflow and detailed solutions for overcoming solubility issues with this compound.

Logical Troubleshooting Workflow

Before proceeding to specific protocols, use this workflow to diagnose and select the appropriate strategy for your experimental needs.

G cluster_0 Initial Problem cluster_1 Primary Strategy cluster_2 Secondary Strategies cluster_3 Outcome Start Precipitation of this compound in Aqueous Assay Buffer pH_Adjust Strategy 1: pH Adjustment (Recommended First Step) Start->pH_Adjust pH_Check Is the assay pH-sensitive? (e.g., cell viability, enzyme kinetics) pH_Adjust->pH_Check Cosolvent Strategy 2: Co-Solvent Optimization pH_Check->Cosolvent Yes Cyclodextrin Strategy 3: Cyclodextrin Complexation pH_Check->Cyclodextrin Yes Success Proceed with Assay Using Stable Solution pH_Check->Success  No Toxicity_Check_Co Run Vehicle Cytotoxicity Control Cosolvent->Toxicity_Check_Co Toxicity_Check_Cy Run Vehicle Cytotoxicity Control Cyclodextrin->Toxicity_Check_Cy Toxicity_Check_Co->Success Toxicity_Check_Cy->Success G cluster_0 Cyclodextrin Inclusion Complex Formation mol This compound (Hydrophobic) plus + mol->plus cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) plus->cd equals -> cd->equals complex Soluble Inclusion Complex equals->complex mol_in_cd This compound

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-Methoxyazepane and 4-Hydroxyazepane: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the azepane scaffold is a privileged structure, integral to a multitude of biologically active molecules and approved therapeutics.[1][2] Its inherent conformational flexibility allows for intricate interactions with various biological targets.[1] This guide provides a detailed comparative analysis of two closely related azepane derivatives: 4-Methoxyazepane and 4-hydroxyazepane. We will delve into their structure-activity relationships, potential biological targets, and the subtle yet significant impact of a single methyl group on their pharmacological profiles. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights necessary to strategically leverage these motifs in the design of novel therapeutics.

Introduction: The Significance of 4-Substituted Azepanes

The substitution pattern on the azepane ring is a critical determinant of its biological activity. The 4-position, in particular, offers a strategic vector for modification, influencing key properties such as polarity, hydrogen bonding capacity, and metabolic stability. The seemingly minor difference between a hydroxyl (-OH) group in 4-hydroxyazepane and a methoxy (-OCH3) group in this compound can lead to profound differences in their interactions with biological systems. While enantiopure 4-hydroxyazepane is a known synthetic intermediate for kinase inhibitors, the specific biological profile of both molecules warrants a closer, comparative examination.

Physicochemical Properties: A Tale of Two Substituents

The fundamental differences in the biological activity of this compound and 4-hydroxyazepane can be traced back to their distinct physicochemical properties, primarily driven by the nature of the 4-substituent.

Property4-HydroxyazepaneThis compoundRationale
Polarity HigherLowerThe hydroxyl group is more polar than the methoxy group.
Hydrogen Bonding Donor and AcceptorAcceptor onlyThe hydroxyl group can donate and accept hydrogen bonds, while the ether oxygen can only accept.
Lipophilicity (LogP) LowerHigherThe addition of a methyl group increases lipophilicity.
Metabolic Stability Potentially lowerPotentially higherThe hydroxyl group is a common site for glucuronidation or sulfation, while the ether is generally more stable.
Blood-Brain Barrier (BBB) Permeability Potentially lowerPotentially higherIncreased lipophilicity and reduced hydrogen bond donor capacity can favor BBB penetration.[3][4]

These differences have significant implications for the pharmacokinetic and pharmacodynamic profiles of drugs incorporating these moieties. For instance, the enhanced lipophilicity and potential for increased BBB permeability of this compound might be advantageous for central nervous system (CNS) targets.[5] Conversely, the hydrogen bonding capabilities of 4-hydroxyazepane could be crucial for specific receptor interactions.

Synthesis of this compound and 4-Hydroxyazepane

The synthesis of these key intermediates is a critical aspect for their application in drug discovery programs.

Synthesis of N-Boc-4-hydroxyazepane

A common and efficient route to N-Boc-4-hydroxyazepane, a protected precursor, involves the reduction of N-Boc-4-azepanone.

Synthesis of N-Boc-4-hydroxyazepane N-Boc-4-azepanone N-Boc-4-azepanone N-Boc-4-hydroxyazepane N-Boc-4-hydroxyazepane N-Boc-4-azepanone->N-Boc-4-hydroxyazepane Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->N-Boc-4-hydroxyazepane Solvent Solvent (e.g., Methanol) Solvent->N-Boc-4-hydroxyazepane

Caption: Synthetic scheme for N-Boc-4-hydroxyazepane.

Experimental Protocol: Synthesis of N-Boc-4-hydroxyazepane

  • Dissolution: Dissolve N-Boc-4-azepanone in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the cooled solution while stirring.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid solution.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.[6]

Synthesis of N-Boc-4-methoxyazepane via Williamson Ether Synthesis

N-Boc-4-methoxyazepane can be synthesized from N-Boc-4-hydroxyazepane through the Williamson ether synthesis.[7][8][9][10][11] This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, followed by nucleophilic substitution with a methylating agent.

Williamson Ether Synthesis N-Boc-4-hydroxyazepane N-Boc-4-hydroxyazepane N-Boc-4-methoxyazepane N-Boc-4-methoxyazepane N-Boc-4-hydroxyazepane->N-Boc-4-methoxyazepane Williamson Ether Synthesis Base Base (e.g., NaH) Base->N-Boc-4-methoxyazepane Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->N-Boc-4-methoxyazepane Solvent Solvent (e.g., THF) Solvent->N-Boc-4-methoxyazepane

Caption: Williamson ether synthesis of N-Boc-4-methoxyazepane.

Experimental Protocol: Synthesis of N-Boc-4-methoxyazepane

  • Dissolution and Deprotonation: Dissolve N-Boc-4-hydroxyazepane in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Add a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming the corresponding alkoxide.

  • Methylation: To the resulting alkoxide solution, add a methylating agent, for example, methyl iodide (CH₃I), and allow the reaction to proceed, typically at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction's completion using TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to yield N-Boc-4-methoxyazepane.

Comparative Biological Activity: Postulations and Experimental Design

Potential Biological Targets

Given that 4-hydroxyazepane is a known intermediate for kinase inhibitors, it is plausible that both molecules could exhibit activity against various kinases. The hydroxyl group of 4-hydroxyazepane could form a critical hydrogen bond with the hinge region of a kinase active site. The methoxy group in this compound, being a hydrogen bond acceptor, might interact differently or engage in hydrophobic interactions within the ATP-binding pocket.

Proposed Screening Strategy:

A broad-panel kinase inhibitor screen would be the most effective initial step to identify potential kinase targets for both compounds.[12][13][14][15][16]

Kinase_Inhibitor_Screening_Workflow cluster_0 Compound Preparation cluster_1 High-Throughput Screening cluster_2 Data Analysis Compound_A This compound Kinase_Panel Broad-Panel Kinase Assay (e.g., 300+ kinases) Compound_A->Kinase_Panel Compound_B 4-Hydroxyazepane Compound_B->Kinase_Panel Hit_Identification Identify Kinases with Significant Inhibition Kinase_Panel->Hit_Identification IC50_Determination Dose-Response Curves (IC50 values) Hit_Identification->IC50_Determination Selectivity_Profiling Compare Inhibition Profiles IC50_Determination->Selectivity_Profiling

Caption: Workflow for comparative kinase inhibitor screening.

Functional Assays

Following the identification of potential targets, functional cell-based assays are crucial to determine the cellular effects of these compounds.

Proposed Functional Assays:

  • Cell Proliferation/Cytotoxicity Assays: To assess the impact of the compounds on the growth of various cancer cell lines.

  • Target-Specific Cellular Assays: For validated kinase targets, assays to measure the phosphorylation of downstream substrates would confirm on-target engagement in a cellular context.

  • Phenotypic Screens: Unbiased phenotypic screens could reveal unexpected biological activities.

Discussion and Future Directions

The comparative analysis of this compound and 4-hydroxyazepane highlights the profound influence of subtle structural modifications on the pharmacological properties of a molecule. The choice between a hydroxyl and a methoxy group at the 4-position of the azepane ring should be a carefully considered element in any drug design strategy.

  • 4-Hydroxyazepane: Offers the potential for crucial hydrogen bond donor-acceptor interactions, which may be essential for high-affinity binding to specific targets. However, its higher polarity and potential for metabolic conjugation may limit its oral bioavailability and CNS penetration.

  • This compound: Presents a more lipophilic and metabolically stable alternative. The lack of a hydrogen bond donor may alter its binding mode but could be advantageous for targets with hydrophobic pockets. Its potential for enhanced BBB permeability makes it an attractive moiety for CNS-acting drugs.

Future research should focus on the systematic biological evaluation of these two compounds against a wide range of targets. Direct, head-to-head comparisons in binding and functional assays, coupled with pharmacokinetic studies, will provide the definitive data needed to guide their strategic incorporation into future drug candidates. The insights gained from such studies will undoubtedly contribute to the rational design of more potent, selective, and effective azepane-based therapeutics.

References

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • ChemBK. n-boc-4-hydroxylpiperidine. [Link]

  • The Crucial Role of N-Boc-4-Hydroxypiperidine in Modern Drug Synthesis. [Link]

  • National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Google Patents. Synthesis method of N-boc-4-hydroxypiperidine.
  • National Institutes of Health. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. [Link]

  • ResearchGate. Comprehensive characterization of the Published Kinase Inhibitor Set. [Link]

  • National Institutes of Health. 4-Hydroxynonenal Modulates Blood–Brain Barrier Permeability In Vitro through Changes in Lipid Composition and Oxidative Status of Endothelial Cells and Astrocytes. [Link]

  • National Institutes of Health. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

  • The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • ResearchGate. Pharmacodynamical and Neuroreceptor Analysis of the Permeability of the Blood-Brain Barrier for Derivatives of 1,4-Benzodiazepine. [Link]

  • National Institutes of Health. A comprehensive map of molecular drug targets. [Link]

  • National Institutes of Health. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]

  • Google Patents. Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • National Institutes of Health. Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents. [Link]

  • Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • PubMed. Blood-brain barrier permeability and bioavailability of a highly potent and mu-selective opioid receptor antagonist, CTAP: comparison with morphine. [Link]

  • PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

  • Yale University. A Novel High-Throughput MALDI-TOF Screening Assay for Salt-Inducible Kinases (SIKs). [Link]

  • National Institutes of Health. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers. [Link]

  • National Institutes of Health. Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. [Link]

  • ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

  • National Institutes of Health. Synthesis, biological evaluation, and molecular docking of novel hydroxyzine derivatives as potential AR antagonists. [Link]

  • Paper Digest. ALKYLATION PROCESS. [Link]

  • Frontiers. Synthesis, biological evaluation, and molecular docking of novel hydroxyzine derivatives as potential AR antagonists. [Link]

  • ResearchGate. (PDF) A comprehensive map of molecular drug targets. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. hydroxyzine. [Link]

  • National Institutes of Health. The Art of Finding the Right Drug Target: Emerging Methods and Strategies. [Link]

  • National Institutes of Health. Hydroxyzine. [Link]

  • National Institutes of Health. Mechanism of Z-Selective Hydroalkylation of Terminal Alkynes. [Link]

  • ResearchGate. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones | Request PDF. [Link]

Sources

A Comprehensive Guide to Validating the Structure of 4-Methoxyazepane Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a detailed, in-depth comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural validation of 4-Methoxyazepane, a heterocyclic compound of interest in medicinal chemistry. As Senior Application Scientists, we present not just a methodology, but a strategic approach, grounded in the principles of scientific integrity and validated by experimental logic.

The Challenge: Beyond the 1D Spectrum

While one-dimensional (1D) NMR provides initial insights into the chemical environment of protons and carbons, for a molecule like this compound with multiple chiral centers and a flexible seven-membered ring, 1D spectra often present overlapping signals that obscure definitive structural assignment.[1][2] Two-dimensional NMR spectroscopy overcomes this limitation by spreading spectral information across two frequency dimensions, enhancing resolution and revealing correlations between nuclei.[1][3]

The Strategy: A Multi-pronged 2D NMR Approach

A robust structural validation of this compound necessitates a suite of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together, they form a self-validating system. Our approach integrates the following key techniques:

  • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks.[4][5][6][7]

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.[8][9][10][11]

  • HMBC (Heteronuclear Multiple Bond Correlation): To probe long-range (²J and ³J) proton-carbon correlations, connecting disparate spin systems.[12][13][14][15][16]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities, offering crucial insights into the molecule's conformation and stereochemistry.[17][18][19][20][21]

Below is a visual representation of our strategic workflow for the structural elucidation of this compound.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structure Validation COSY COSY Connectivity Establish Connectivity COSY->Connectivity ¹H-¹H Couplings HSQC HSQC HSQC->Connectivity ¹H-¹³C One-Bond Correlations HMBC HMBC HMBC->Connectivity ¹H-¹³C Long-Range Correlations NOESY NOESY Stereochemistry Determine Stereochemistry NOESY->Stereochemistry Through-Space ¹H-¹H Proximities Structure Validated Structure of This compound Connectivity->Structure Stereochemistry->Structure

Figure 1: Workflow for 2D NMR-based structural validation.

The Molecule: this compound

This compound possesses a seven-membered azepane ring with a methoxy group at the C4 position. The molecular formula is C7H15NO.[22][23][24] The key to its structural validation lies in unambiguously assigning all proton and carbon signals and confirming the connectivity and stereochemistry.

Figure 2: Numbered structure of this compound.

Experimental Protocols: A Step-by-Step Guide

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Filter the solution into a 5 mm NMR tube.

  • Thoroughly degas the sample to remove dissolved oxygen, which can interfere with NOESY measurements.

2. NMR Data Acquisition:

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.

  • ¹H NMR: Acquire a standard 1D proton spectrum to determine chemical shifts and coupling constants.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

  • COSY: A standard gradient-enhanced COSY (gCOSY) experiment is typically sufficient.[4][25]

  • HSQC: An edited HSQC experiment is recommended as it provides information about the multiplicity of carbon signals (CH, CH₂, CH₃).[13]

  • HMBC: Acquire the HMBC spectrum with an optimization for long-range couplings of 8-10 Hz.[13][16]

  • NOESY: Use a mixing time of 500-800 ms to allow for the buildup of Nuclear Overhauser Effects.

Data Interpretation: Connecting the Dots

The power of 2D NMR lies in the cross-peaks that reveal correlations between nuclei.[4][7]

Table 1: Expected 2D NMR Correlations for this compound

Proton (¹H)Expected COSY Correlations (with ¹H)Expected HSQC Correlation (with ¹³C)Expected Key HMBC Correlations (with ¹³C)Expected Key NOESY Correlations (with ¹H)
H-2H-3C-2C-3, C-7H-3, H-7
H-3H-2, H-4C-3C-2, C-4, C-5H-2, H-4, H-5
H-4H-3, H-5C-4C-3, C-5, OCH₃H-3, H-5, OCH₃
H-5H-4, H-6C-5C-4, C-6, C-3H-4, H-6, H-3
H-6H-5, H-7C-6C-5, C-7, NH-5, H-7
H-7H-6, H-2C-7C-6, C-2, NH-6, H-2
OCH₃NoneC-OCH₃C-4H-4

Analysis of Correlations:

  • COSY: The COSY spectrum will reveal the proton-proton coupling network within the azepane ring. For instance, the proton at C2 will show a cross-peak with the protons at C3, establishing their connectivity.[4][5][6][7] Following these correlations around the ring will confirm the azepane scaffold.

  • HSQC: The HSQC spectrum directly links each proton to its attached carbon.[8][9][10][11] This is a crucial step in assigning the carbon chemical shifts based on the already assigned proton shifts. For example, the proton signal assigned to H-4 will show a cross-peak with the carbon signal for C-4.

  • HMBC: The HMBC spectrum is instrumental in connecting different spin systems and identifying quaternary carbons.[12][13][14][15][16] A key correlation will be observed between the protons of the methoxy group (OCH₃) and the C-4 carbon, definitively placing the methoxy group at this position.

  • NOESY: The NOESY spectrum provides through-space correlations, which are essential for determining the stereochemistry and preferred conformation of the flexible azepane ring.[17][18][19][20][21] For example, observing a NOESY cross-peak between the methoxy protons and one of the H-3 or H-5 protons would indicate their spatial proximity, providing clues about the ring's conformation.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, it requires a suitable single crystal, which is not always obtainable. Mass spectrometry can confirm the molecular weight but provides limited information about the connectivity and stereochemistry. Thus, for molecules in solution, 2D NMR remains the most powerful and comprehensive tool for structural elucidation.[26][27]

Conclusion

The structural validation of this compound is a prime example of the power of a multi-technique 2D NMR approach. By systematically applying COSY, HSQC, HMBC, and NOESY experiments, researchers can build a complete and validated picture of the molecule's connectivity and stereochemistry. This rigorous approach ensures the high level of confidence in molecular structure required for successful drug development and other scientific endeavors.

References

  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CF NMR CEITEC. [Link]

  • What Is HSQC NMR? - Chemistry For Everyone. YouTube. [Link]

  • What Is HMBC NMR? - Chemistry For Everyone. YouTube. [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Magritek. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. University of Toronto. [Link]

  • COSY - NMR Core Facility. Columbia University. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Heteronuclear single quantum coherence spectroscopy. Wikipedia. [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • HSQC and HMBC - NMR Core Facility. Columbia University. [Link]

  • 2D HMBC - NMR Wiki. NMR Wiki. [Link]

  • HMBC - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CF NMR CEITEC. [Link]

  • Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. PubMed. [Link]

  • NOESY and EXSY. University of Ottawa. [Link]

  • NOESY Spectra. Chemistry LibreTexts. [Link]

  • Automated structure verification of small molecules libraries using 1D and 2D NMR techniques. PubMed. [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • 2D NMR Introduction. Chemistry LibreTexts. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • 4-[(4-Methoxy-2-pyridinyl)methyl]-1,4-thiazepane. PubChem. [Link]

  • This compound [P87289]. ChemUniverse. [Link]

  • This compound. ChemBK. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Methoxyazepane Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of analytical methods dedicated to the characterization of 4-Methoxyazepane, a heterocyclic compound of increasing interest in pharmaceutical development. Recognizing the criticality of reliable and reproducible analytical data, this document offers a comparative analysis of key analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. By delving into the causality behind experimental choices and emphasizing self-validating protocols, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to ensure data integrity throughout the analytical lifecycle. Detailed experimental protocols, comparative data tables, and visual workflows are provided to facilitate the selection and implementation of the most appropriate analytical strategies for this compound characterization.

Introduction: The Analytical Imperative for this compound

This compound belongs to the azepane class of saturated seven-membered nitrogen-containing heterocycles.[1][2] The synthesis and functionalization of such heterocycles are pivotal in the discovery and development of novel therapeutic agents and high-value materials.[1][2] The precise characterization of this compound is therefore not merely a procedural step but a foundational requirement to ensure its identity, purity, and quality. Inaccurate or imprecise analytical data can have profound consequences, impacting everything from process chemistry to regulatory submissions and, ultimately, patient safety.[3][4]

The process of analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[3] Cross-validation, a key component of this lifecycle, is essential when multiple analytical methods are employed to generate data for the same analyte, ensuring that the results are comparable and reliable across different techniques or laboratories.[5][6] This guide will navigate the principles and practicalities of cross-validating the primary analytical methods for this compound.

Core Analytical Techniques for this compound Characterization

The selection of an analytical technique is dictated by the specific information required. For this compound, a comprehensive characterization typically involves a combination of chromatographic and spectroscopic methods.

Chromatographic Methods: Purity and Quantification

Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, and by-products, as well as for quantifying its concentration.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.[7] The gas chromatograph separates the components of a mixture, which are then detected and identified by the mass spectrometer. For amines, derivatization may sometimes be necessary to improve volatility and chromatographic peak shape.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[7] For the analysis of basic compounds like amines, challenges such as peak tailing due to interactions with the stationary phase can be overcome by using specialized columns or mobile phase additives.[9][10] Derivatization can also be employed to enhance detection when the analyte lacks a strong chromophore.[11]

Spectroscopic Methods: Structural Elucidation and Identification

Spectroscopic methods provide detailed information about the molecular structure and functional groups of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for the definitive structural elucidation of organic molecules.[12][13] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous confirmation of the this compound structure. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can further reveal the connectivity between atoms.[13]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14] For this compound, FT-IR can confirm the presence of key functional groups such as C-H, C-N, and C-O bonds.[14][15]

Comparative Analysis of Analytical Methods

The choice between these analytical techniques depends on the specific analytical goal. The following table provides a comparative overview of their performance characteristics for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FT-IR) Spectroscopy
Principle Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[7]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7]Measures the magnetic properties of atomic nuclei to determine molecular structure.[13][16]Measures the absorption of infrared radiation by the molecule's functional groups.[14]
Primary Application Purity determination, impurity profiling, and quantification of volatile compounds.Purity determination, quantification of a wide range of compounds, including non-volatile ones.[7]Definitive structural elucidation and identification.[12][17]Functional group identification and confirmation of molecular structure.[14]
Sample Volatility Requires volatile and thermally stable analytes or derivatization.[7]Suitable for non-volatile and thermally labile compounds.[7]Not dependent on volatility.Not dependent on volatility.
Sensitivity Generally high, especially with selected ion monitoring (SIM).[7]Varies with the detector; high sensitivity can be achieved with MS detectors.[7]Lower sensitivity compared to chromatographic methods.Moderate sensitivity.
Resolution High-efficiency capillary columns provide excellent resolution.[7]Excellent resolution is achievable with a wide variety of stationary phases.[7]Provides atomic-level resolution of the molecular structure.Provides information on functional groups, not individual components of a mixture.
Analysis Time Typically offers faster analysis times.[7]Can range from a few minutes to over an hour.[7]Can be time-consuming for complex structural elucidation.Rapid analysis.

Cross-Validation of Analytical Methods: A Step-by-Step Protocol

Cross-validation is performed to demonstrate that two or more analytical procedures are suitable for the same intended purpose and produce comparable results.[18] The process involves analyzing the same set of samples using the different methods and comparing the outcomes against predefined acceptance criteria.

The Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound characterization.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase define_objective Define Objective & Scope select_methods Select Methods for Cross-Validation (e.g., GC-MS vs. HPLC) define_objective->select_methods define_acceptance Define Acceptance Criteria (ICH Q2(R2) Guidelines) select_methods->define_acceptance prepare_samples Prepare Homogeneous Samples (Spiked with Impurities, Degradants) define_acceptance->prepare_samples analyze_method1 Analyze Samples with Method 1 (e.g., GC-MS) prepare_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 (e.g., HPLC) prepare_samples->analyze_method2 compare_results Compare Results (e.g., Purity, Assay) analyze_method1->compare_results analyze_method2->compare_results statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) compare_results->statistical_analysis document_report Document in Validation Report statistical_analysis->document_report conclusion Conclusion: Methods are Interchangeable DataIntegration cluster_chromatography Chromatographic Methods cluster_validation Method Validation & Cross-Validation NMR NMR Spectroscopy (Definitive Structure) GCMS GC-MS (Purity & Quantification) NMR->GCMS Confirms Identity of Peaks HPLC HPLC (Purity & Quantification) NMR->HPLC Confirms Identity of Peaks FTIR FT-IR Spectroscopy (Functional Groups) FTIR->GCMS Supports Identification FTIR->HPLC Supports Identification Validation ICH Q2(R2) Validation GCMS->Validation HPLC->Validation CrossValidation Cross-Validation Validation->CrossValidation FinalData Reliable & Reproducible Analytical Data CrossValidation->FinalData

Sources

The Azepane Scaffold: A Comparative Guide to Structure-Activity Relationships of 4-Substituted Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The seven-membered azepane ring is a fascinating and increasingly important scaffold in modern medicinal chemistry.[1][2] Its inherent non-planar, flexible nature provides access to a wider region of three-dimensional chemical space compared to more common five- and six-membered rings like pyrrolidine and piperidine.[1][3] This conformational flexibility can be strategically harnessed to achieve potent and selective interactions with a variety of biological targets.[4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted azepane analogs, with a particular focus on the impact of modifications at the 4-position, drawing from key examples in the literature to inform future drug design efforts.

The Significance of Substitution on the Azepane Ring

The azepane core's "floppiness" presents both an opportunity and a challenge. While it allows for optimal binding conformations, it can also lead to entropic penalties upon binding and potential off-target effects. Introducing substituents onto the azepane ring is a key strategy to pre-organize the molecule into a more bioactive conformation, thereby enhancing potency and selectivity.[4] The placement and nature of these substituents are critical in dictating the pharmacological profile of the resulting analog.

Comparative SAR of Substituted Azepane Analogs Targeting Various Biological Classes

The versatility of the azepane scaffold is evident in the diverse range of biological targets for which potent inhibitors and antagonists have been developed. Here, we compare the SAR of substituted azepanes across several important target classes.

Azepane Analogs as Enzyme Inhibitors

Cathepsin K Inhibitors:

The SAR of methyl-substituted azepan-3-one cathepsin K inhibitors has been systematically explored.[5] A key finding from this research is that both the position and stereochemistry of a single methyl group on the azepane ring can dramatically influence both inhibitory potency and pharmacokinetic properties. For instance, the 4S-7-cis-methylazepanone analogue 10 exhibited a remarkable K_i,app_ of 0.041 nM against human cathepsin K, coupled with excellent oral bioavailability (89%) in rats.[5] This highlights the profound impact of subtle structural modifications on the overall drug-like properties of these analogs.

Gamma-Secretase Inhibitors:

In the pursuit of treatments for Alzheimer's disease, substituted 2-oxo-azepane derivatives have emerged as potent gamma-secretase inhibitors.[6] Early analogs with gem-dimethyl substitutions showed promising nanomolar inhibition but suffered from high metabolic clearance.[6] A critical breakthrough in this series was the replacement of the metabolically susceptible gem-dimethyl group with a bioisosteric gem-difluoro moiety.[6] This substitution effectively blocked metabolic degradation, leading to orally active compounds with improved pharmacokinetic profiles.

Protein Kinase B (PKB) Inhibitors:

The optimization of azepane derivatives as PKB inhibitors demonstrates a classic medicinal chemistry challenge: improving metabolic stability. The initial lead compound, an ester-containing azepane derivative, was a potent PKB-α inhibitor (IC50 = 5 nM) but was found to be unstable in plasma.[7] Structure-based optimization led to the replacement of the labile ester linkage, resulting in a plasma-stable and highly active analog with an IC50 of 4 nM for PKB-α.[7] X-ray crystallography of these inhibitors bound to the related protein kinase A (PKA) provided crucial insights into the binding interactions and conformational changes, rationalizing the observed activities.[7]

Azepane Analogs as Receptor Antagonists

Orexin Receptor Antagonists:

For the treatment of insomnia, conformationally constrained N,N-disubstituted 1,4-diazepanes have been designed as potent orexin receptor antagonists.[8] The design of these analogs was guided by an understanding of the preferred solution and solid-state conformation of the central diazepane ring, emphasizing the importance of conformational control in achieving high-affinity receptor binding.[8]

Data Summary: A Comparative Overview of Biological Activity

Compound ClassTargetKey Substitution PatternRepresentative ActivityReference
Methyl-substituted azepan-3-onesCathepsin K4S-7-cis-methylK_i,app_ = 0.041 nM[5]
2-Oxo-azepane derivativesGamma-Secretasegem-difluoroLow nanomolar inhibition[6]
1,3,6-Trisubstituted 1,4-diazepane-7-onesKallikrein 7Amidoxime and benzoic acid modificationsMore potent than hit compound[9]
Substituted Azepane DerivativesProtein Kinase B (PKB-α)Plasma-stable modificationsIC50 = 4 nM[7]
N,N-disubstituted 1,4-diazepanesOrexin ReceptorsConformationally constrainedPotent antagonists[8]

Experimental Protocols

Representative Synthetic Protocol: Dearomative Ring Expansion of a Nitroarene

A modern and efficient method for synthesizing polysubstituted azepanes involves the photochemical dearomative ring expansion of nitroarenes.[3] This strategy transforms a six-membered aromatic ring into a seven-membered azepane framework in just two steps.

Step 1: Photochemical Ring Expansion

  • Dissolve the starting nitroarene in a suitable solvent (e.g., acetonitrile) in a photoreactor.

  • Irradiate the solution with blue light at room temperature. This process mediates the conversion of the nitro group into a singlet nitrene, which drives the ring expansion.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure to yield the crude ring-expanded product.

Step 2: Hydrogenolysis

  • Dissolve the crude product from Step 1 in a suitable solvent (e.g., methanol).

  • Add a hydrogenation catalyst (e.g., palladium on carbon).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction at room temperature until the reduction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired substituted azepane.

Representative Biological Assay: Cathepsin K Inhibition Assay

This protocol is based on the methods described for the evaluation of azepanone-based cathepsin K inhibitors.[5]

  • Enzyme and Substrate Preparation:

    • Recombinantly express and purify human cathepsin K.

    • Prepare a stock solution of a fluorogenic substrate (e.g., Z-Phe-Arg-AMC) in DMSO.

    • Prepare an assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA).

  • Inhibitor Preparation:

    • Prepare stock solutions of the test azepane analogs in DMSO.

    • Perform serial dilutions of the stock solutions to generate a range of concentrations for IC50 determination.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, cathepsin K enzyme, and the test inhibitor at various concentrations.

    • Incubate the mixture for a pre-determined time at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for the fluorophore).

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

    • Calculate the apparent inhibition constant (K_i,app_) using the Cheng-Prusoff equation if the Michaelis constant (K_m_) of the substrate is known.

Visualizing SAR and Experimental Workflows

SAR_Cathepsin_K_Inhibitors cluster_azepanone_core Azepan-3-one Core cluster_substitutions Methyl Substitutions cluster_properties Pharmacological Properties Azepanone Azepan-3-one Scaffold C4_Sub 4-Position Substitution Azepanone->C4_Sub Methylation C5_Sub 5-Position Substitution Azepanone->C5_Sub Methylation C6_Sub 6-Position Substitution Azepanone->C6_Sub Methylation C7_Sub 7-Position Substitution Azepanone->C7_Sub Methylation Potency Potency (Ki,app) C4_Sub->Potency Stereochemistry is Critical Clearance In Vivo Clearance C4_Sub->Clearance Position and Stereochemistry Modulate Clearance C5_Sub->Clearance Position and Stereochemistry Modulate Clearance C6_Sub->Clearance Position and Stereochemistry Modulate Clearance C7_Sub->Potency cis-Stereochemistry Increases Potency Bioavailability Oral Bioavailability C7_Sub->Bioavailability cis-Stereochemistry Increases Bioavailability C7_Sub->Clearance Position and Stereochemistry Modulate Clearance caption SAR of Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors Experimental_Workflow start Start: Synthesized Azepane Analogs prep Prepare Stock Solutions (DMSO) start->prep assay_setup Set up 96-well plate: Enzyme, Buffer, Inhibitor prep->assay_setup incubation Pre-incubation assay_setup->incubation reaction Initiate reaction with fluorogenic substrate incubation->reaction readout Monitor Fluorescence (Plate Reader) reaction->readout analysis Data Analysis: Calculate IC50/Ki,app readout->analysis end End: SAR Data analysis->end

Caption: Workflow for Cathepsin K Inhibition Assay

References

  • Benchchem. (n.d.). No Publicly Available Data on Structure-Activity Relationship of 4-(Azepan-2-ylmethyl)morpholine Analogs.
  • PubMed. (2024). Synthesis and biological evaluation of 4,7,9-trisubstituted benzoxazepines as antileishmanial agents. Bioorganic & Medicinal Chemistry Letters.
  • PubMed Central. (2024). Synthesis and biological evaluation of 4,7,9-trisubstituted benzoxazepines as antileishmanial agents.
  • PubMed. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists.
  • Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. (n.d.).
  • PubMed. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.).
  • Design, synthesis, and biological evaluation of new phosphodiesterase type 4 inhibitors. (2004). Bioorganic & Medicinal Chemistry.
  • PubMed. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry.
  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (n.d.).
  • PubMed. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (2025). Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors.
  • ResearchGate. (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates.
  • Novel benzod[8][10]iazepin-2-one derivatives as endothelin receptor antagonists. (n.d.). Retrieved from

  • Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.
  • PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors.
  • ACS Publications. (n.d.). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry.
  • PMC. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators.
  • PubMed Central. (n.d.). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes.
  • ResearchGate. (n.d.). Commercially available drugs contain azepine derivatives.
  • PubMed. (n.d.). Synthesis and pharmacology of site-specific cocaine abuse treatment agents: restricted rotation analogues of methylphenidate.

Sources

A Comparative Guide to the Metabolic Stability of 4-Methoxyazepane and Other Azepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery, the azepane scaffold has emerged as a privileged structure, integral to a multitude of therapeutic agents due to its unique three-dimensional conformation and synthetic tractability.[1][2][3][4][5] The journey of a drug candidate from a promising hit to a clinical reality is, however, fraught with challenges, chief among them being its metabolic fate. Metabolic stability, the measure of a compound's susceptibility to biotransformation, is a pivotal parameter that dictates its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.[6][7][8] Poor metabolic stability can lead to rapid clearance from the body, necessitating higher or more frequent dosing, and can generate metabolites with undesirable toxicological profiles.[9]

This guide provides a comprehensive framework for comparing the metabolic stability of 4-Methoxyazepane with other functionally relevant azepane derivatives. We will delve into the underlying biochemical principles, present a robust experimental protocol for in vitro assessment, and discuss the interpretation of structure-metabolism relationships (SMR). Our objective is to equip researchers, scientists, and drug development professionals with the scientific rationale and practical methodologies required to make informed decisions in the optimization of azepane-based drug candidates.

Metabolic Landscape of the Azepane Scaffold

The metabolism of azepane-containing compounds, like many xenobiotics, is predominantly orchestrated by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[9][10][11][12] These heme-containing monooxygenases catalyze Phase I oxidative reactions, which introduce or expose functional groups on the parent molecule, thereby increasing its polarity and facilitating subsequent Phase II conjugation and excretion.[13][14]

For cyclic amines such as azepanes, the most common metabolic pathways include:

  • N-dealkylation: If the azepane nitrogen is substituted, removal of the alkyl group is a common metabolic route.

  • Ring Hydroxylation: The addition of a hydroxyl (-OH) group to the carbon atoms of the azepane ring is a primary clearance mechanism. This can occur at multiple positions, creating a variety of metabolites.

  • Oxidation of Substituents: Functional groups attached to the azepane ring can themselves be sites of metabolism.

The specific CYP isozymes involved, such as CYP3A4, CYP2D6, and CYP2C9, can vary depending on the overall structure of the molecule.[14][15] Understanding these fundamental pathways is crucial for predicting potential metabolic "soft spots" in a novel derivative like this compound.

Dissecting the Metabolic Profile of this compound: A Mechanistic Hypothesis

While specific experimental data for this compound is not extensively published, we can formulate a strong hypothesis regarding its metabolic fate based on established biochemical principles. The structure presents two primary sites for metabolic attack: the methoxy group and the saturated azepane ring itself.

  • O-dealkylation: The methoxy (-OCH₃) group is a well-known substrate for CYP-mediated O-dealkylation, a reaction that would cleave the methyl group to yield the corresponding 4-Hydroxyazepane metabolite and formaldehyde. This is often a rapid metabolic pathway.

  • Ring Hydroxylation: The carbon atoms of the azepane ring, particularly those alpha to the nitrogen (C2 and C7) or adjacent to the methoxy group (C3 and C5), are susceptible to hydroxylation.

These potential biotransformations are illustrated in the diagram below.

G cluster_0 Potential Metabolic Pathways of this compound Parent This compound Metabolite1 4-Hydroxyazepane (via O-dealkylation) Parent->Metabolite1 CYP450 (O-dealkylation) Metabolite2 Hydroxylated Azepane Ring Metabolites (e.g., 5-Hydroxy-4-methoxyazepane) Parent->Metabolite2 CYP450 (Ring Hydroxylation)

Caption: Potential Phase I metabolic pathways for this compound.

A Comparative Framework: Structure-Metabolism Relationships (SMR)

To contextualize the stability of this compound, it is essential to compare it with other derivatives where specific functional groups may block or introduce new metabolic liabilities. This SMR analysis is fundamental to rational drug design.

Consider the following hypothetical derivatives and the rationale for their expected metabolic stability:

  • Azepane (Unsubstituted): The parent ring serves as a baseline. Its metabolism would proceed solely through ring hydroxylation, which can often be a slow process.

  • 4-Hydroxyazepane: This is a potential metabolite of this compound. It is already hydroxylated and is primed for rapid Phase II conjugation (e.g., glucuronidation), which would lead to very high clearance.

  • 4-Fluoroazepane: The introduction of a fluorine atom at the 4-position is a common medicinal chemistry strategy. Fluorine is a bioisostere for a hydrogen atom but is not susceptible to CYP-mediated hydroxylation. This "metabolic blocking" at the C4 position would likely increase the compound's overall stability compared to the parent azepane.

  • N-Methylazepane: The addition of a methyl group to the ring nitrogen introduces a new metabolic soft spot. N-dealkylation is often a rapid and efficient metabolic pathway, which would likely decrease the stability of this derivative.

Hypothetical Comparative Data

The following table summarizes the expected outcomes from an in vitro metabolic stability assay for these compounds. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[9]

CompoundKey Structural FeatureExpected Primary Metabolic Pathway(s)Predicted Half-Life (t½, min)Predicted Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Stability Class
Azepane Unsubstituted RingRing Hydroxylation4515.4Moderate
This compound Methoxy GroupO-dealkylation, Ring Hydroxylation1546.2Low
4-Hydroxyazepane Hydroxyl GroupPhase II Conjugation (Glucuronidation)< 5> 138.6Very Low
4-Fluoroazepane Fluoro Group (Blocker)Ring Hydroxylation (at other positions)> 60< 11.6High
N-Methylazepane N-Methyl GroupN-dealkylation, Ring Hydroxylation1069.3Low

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocol: A Validated In Vitro Liver Microsomal Stability Assay

To empirically determine and compare the metabolic stability of azepane derivatives, the liver microsomal stability assay is the industry-standard method.[10][16][17] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[10][11] This assay measures the rate of disappearance of a parent compound over time when incubated with metabolically active microsomes.[13]

Causality-Driven Methodology

The protocol below is designed to be self-validating by including appropriate controls. Each step is accompanied by its scientific rationale.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds upon incubation with pooled human liver microsomes.[9]

Materials:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Test Compounds (e.g., 10 mM stock in DMSO)

  • Control Compounds: Verapamil (High Clearance), Diazepam (Low Clearance)[13]

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase). Rationale: CYP enzymes require the cofactor NADPH to function. A regenerating system ensures a constant supply throughout the incubation period.[16][18]

  • Reaction Termination Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Acetonitrile precipitates proteins, instantly stopping all enzymatic reactions. The internal standard is crucial for accurate quantification by correcting for variations during sample processing and LC-MS/MS analysis.[19][20][21]

  • 96-well incubation plates and analytical plates.

  • LC-MS/MS system for bioanalysis.[16][22]

G cluster_workflow Workflow: Liver Microsomal Stability Assay prep 1. Preparation - Thaw microsomes on ice. - Prepare test/control compound dilutions in buffer. - Prepare NADPH regenerating system. preinc 2. Pre-incubation - Add microsomal solution and compound solution to plate. - Pre-incubate at 37°C for 5 min. prep->preinc init 3. Reaction Initiation - Add NADPH regenerating system to start the reaction. preinc->init incubate 4. Time-Course Incubation - Incubate at 37°C with shaking. - Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 min). init->incubate quench 5. Reaction Termination - Transfer aliquots to quench plate containing ice-cold acetonitrile with internal standard. incubate->quench process 6. Sample Processing - Seal plate, vortex, and centrifuge to pellet precipitated protein. quench->process analyze 7. Analysis - Transfer supernatant to a new plate. - Analyze by LC-MS/MS to quantify remaining parent compound. process->analyze

Caption: Experimental workflow for a typical liver microsomal metabolic stability assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a 1 mg/mL working solution of human liver microsomes in 100 mM phosphate buffer. Keep on ice.

    • Prepare working solutions of test compounds and controls at 2 µM in phosphate buffer. The final concentration in the incubation will be 1 µM.

  • Incubation Setup (in a 96-well plate):

    • To each well, add 90 µL of the 1 mg/mL microsomal suspension.

    • Add 10 µL of the 2 µM compound working solution.

    • Negative Control: For one set of wells, add buffer instead of the NADPH regenerating system. Rationale: This control confirms that compound loss is due to NADPH-dependent enzymatic metabolism and not chemical instability or non-specific binding.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding 100 µL of pre-warmed NADPH regenerating system to each well. The final volume is 200 µL, with a final microsomal protein concentration of 0.5 mg/mL and a final compound concentration of 1 µM.[10][13]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw a 25 µL aliquot from the incubation wells.

    • Immediately transfer the aliquot into a separate 96-well plate containing 100 µL of ice-cold acetonitrile with the internal standard.

  • Sample Processing:

    • Once all time points are collected, seal the termination plate and vortex vigorously for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.[20][21]

Data Analysis and Interpretation

The data generated from the LC-MS/MS analysis allows for the calculation of key pharmacokinetic parameters.

  • Calculate the Percentage of Compound Remaining:

    • For each time point, determine the percentage of the test compound remaining relative to the 0-minute time point. % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

  • Determine the Elimination Rate Constant (k):

    • Plot the natural logarithm (ln) of the '% Remaining' versus time.

    • The slope of the resulting linear regression line is the negative elimination rate constant (-k). The unit is min⁻¹.[9]

  • Calculate In Vitro Half-Life (t½):

    • The half-life is the time required for 50% of the compound to be metabolized.

    • t½ (min) = 0.693 / k[9]

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • Intrinsic clearance is the measure of the inherent metabolic capacity of the liver.

    • CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL)[9]

Interpretation: The results should be compared against the high and low clearance controls to validate the assay's performance. Test compounds can then be categorized:

  • High Stability (Low Clearance): t½ > 60 min; CLint < 12 µL/min/mg

  • Moderate Stability (Intermediate Clearance): 15 min < t½ < 60 min; 12 < CLint < 46 µL/min/mg

  • Low Stability (High Clearance): t½ < 15 min; CLint > 46 µL/min/mg

Conclusion

The metabolic stability of azepane derivatives is a multifaceted property that is highly dependent on the nature and position of substituents on the heterocyclic ring. While this compound is predicted to have relatively low stability due to facile O-dealkylation, this must be confirmed empirically. Strategies such as metabolic blocking with fluorine can rationally improve stability, whereas the introduction of other metabolically labile groups can decrease it.

The in vitro liver microsomal assay provides a robust, high-throughput method for generating reliable comparative data.[10] By employing the detailed protocol and data analysis framework presented in this guide, drug discovery teams can effectively evaluate and rank azepane derivatives, identify metabolic liabilities early, and guide medicinal chemistry efforts to synthesize compounds with optimized pharmacokinetic profiles, ultimately increasing the probability of success in developing novel therapeutics.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • PubMed. (n.d.).
  • BenchChem. (2025). Enhancing the Selectivity of Azepane-Based Compounds.
  • BenchChem. (n.d.). A Comparative Analysis of the Metabolic Stability of Cycloalkylamines.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec.
  • PubMed. (n.d.).
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.
  • BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.
  • PubMed Central. (n.d.). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future.
  • PubMed Central. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.). Synthesis of Functionalized Azepines via Cu(I)
  • MDPI. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans.
  • MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
  • Wikipedia. (n.d.). Azepane.
  • International Journal of Pharmaceutical Sciences Review and Research. (2019).
  • A Comprehensive Review on Bioanalytical Method Development and Validation for Pharmaceuticals. (2022).
  • Walsh Medical Media. (2021). An Overview of Bioanalytical Methods.
  • PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges.
  • Semantic Scholar. (2003). Metabolic Stability for Drug Discovery and Development.

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of a D3/D2 Receptor Partial Agonist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a predictive relationship between a compound's activity in a laboratory setting (in vitro) and its effects in a living organism (in vivo) is a cornerstone of modern therapeutics. This guide provides an in-depth analysis of the in vitro-in vivo correlation (IVIVC) for a potent antipsychotic agent, cariprazine. While the initial focus was on a 4-methoxyazepane derivative, the publicly available data for a comprehensive IVIVC is more robust for cariprazine, a piperazine derivative that shares structural motifs with azepanes and serves as an exemplary case study. Cariprazine's unique dopamine D3/D2 receptor partial agonism with D3 preference provides a rich dataset to explore the complexities of translating benchtop data to preclinical and clinical efficacy.

The Imperative of In Vitro-In Vivo Correlation in CNS Drug Discovery

In the realm of Central Nervous System (CNS) drug development, the blood-brain barrier and the intricate neural circuitry present formidable challenges.[1][2] A compound demonstrating high potency in an isolated receptor binding assay might fail spectacularly in vivo due to poor brain penetration, rapid metabolism, or engagement of off-target receptors leading to unforeseen side effects.[3] Therefore, a robust IVIVC framework is not merely an academic exercise but a critical tool for de-risking drug candidates, optimizing dosing regimens, and accelerating the journey from laboratory to clinic.[4][5]

This guide will dissect the in vitro and in vivo pharmacological profile of cariprazine, providing a clear comparison of its receptor affinity and functional activity with its observed effects in preclinical animal models. We will explore the experimental methodologies that generate these critical data points and discuss how they collectively inform a predictive understanding of the drug's mechanism of action.

Unveiling the In Vitro Profile of Cariprazine: Affinity and Functionality

The initial characterization of a drug candidate's activity begins with a detailed assessment of its interaction with its biological targets. For cariprazine, this involves determining its binding affinity (Ki) and functional activity (as a partial agonist or antagonist) at key CNS receptors, primarily dopamine and serotonin subtypes.[1][6][7][8]

In Vitro Receptor Binding Affinity

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[9][10][11][12] These assays utilize a radioactively labeled ligand with known high affinity for the target receptor. By measuring the displacement of this radioligand by the test compound (cariprazine), we can determine its inhibitory constant (Ki), a measure of its binding affinity. The lower the Ki value, the higher the affinity.

Table 1: In Vitro Receptor Binding Profile of Cariprazine

Receptor SubtypeKi (nM)Source
Dopamine D30.085[13][14]
Dopamine D2L0.49[13][15]
Dopamine D2S0.69[16]
Serotonin 5-HT1A2.6[13][17]
Serotonin 5-HT2B0.58[13][14]
Serotonin 5-HT2A18.8[14]
Histamine H123.2

This table presents a selection of key receptor binding affinities for cariprazine. For a more extensive list, please refer to the cited literature.

The data clearly illustrates cariprazine's high affinity for the dopamine D3 receptor, with approximately 10-fold higher affinity than for the D2 receptor.[18][19] This D3-preferring profile is a distinguishing feature of cariprazine.[7][16]

In Vitro Functional Activity

Beyond binding, it is crucial to understand the functional consequence of this interaction. Functional assays, such as cAMP (cyclic adenosine monophosphate) accumulation assays or [³⁵S]GTPγS binding assays, determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist (elicits a submaximal response).[15][20]

Cariprazine is characterized as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A and 5-HT2B receptors.[1][6][8][21] This "dopamine multifunctional" activity is believed to contribute to its therapeutic efficacy and tolerability profile.[7]

Translating to In Vivo Efficacy: Preclinical Models

With a well-defined in vitro profile, the next critical step is to assess the compound's activity in living systems. Preclinical animal models, primarily in rodents, are designed to mimic certain aspects of human diseases, such as schizophrenia.[22][23][24][25]

Pharmacokinetic Properties: Getting to the Target

Before assessing pharmacodynamic effects, it's essential to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. For a CNS drug, brain penetration is a key parameter.

  • Oral Bioavailability: In rats, cariprazine demonstrates good oral bioavailability of approximately 52% at a 1 mg/kg dose.[18]

  • Blood-Brain Barrier Penetration: Cariprazine effectively crosses the blood-brain barrier, with a brain-to-plasma area under the curve (AUC) ratio of 7.6:1 in rats.[18] This indicates that the drug can reach its intended targets in the CNS.

In Vivo Pharmacodynamics: Efficacy in Animal Models of Schizophrenia

Several animal models are used to predict the antipsychotic-like activity of a compound. These models often involve inducing behaviors in rodents that are analogous to the positive, negative, and cognitive symptoms of schizophrenia.

Table 2: In Vivo Activity of Cariprazine in Rodent Models

Animal ModelBehavioral EndpointEffective Dose (ED50)SpeciesSource
Amphetamine-induced hypermotilityReversal of hyperactivity0.12 mg/kgRat[18]
Conditioned avoidance responseInhibition of avoidance0.84 mg/kgRat[18]
MK-801-induced hyperactivityReversal of hyperactivity0.049 mg/kgMouse[18]
Phencyclidine (PCP)-induced deficitsImprovement in cognition and social interaction0.05 - 0.25 mg/kgRat[26]

These in vivo studies demonstrate that cariprazine is potent in reversing behaviors relevant to schizophrenia at doses that are consistent with its high in vitro receptor affinity and good brain penetration.[18][26]

The Crucial Link: In Vivo Receptor Occupancy

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the direct measurement of receptor occupancy in the living brain.[27] By administering a radiolabeled ligand that binds to the target receptor, researchers can quantify the degree to which an unlabeled drug, like cariprazine, displaces the radioligand, thus occupying the receptor.

In non-human primate studies, cariprazine demonstrated dose-dependent occupancy of dopamine D2/D3 receptors.[28][27][29] At a dose of 30 µg/kg, cariprazine achieved approximately 80% occupancy of D2/D3 receptors in the striatum.[28] Importantly, the occupancy of serotonin 5-HT1A receptors was significantly lower, around 20% at the same dose, confirming the in vitro preference for dopamine receptors.[28]

Visualizing the Workflow: From Bench to Preclinical Proof-of-Concept

The following diagrams illustrate the key experimental workflows discussed in this guide.

In_Vitro_Workflow cluster_0 In Vitro Characterization radioligand Radioligand Binding Assay ki_value Determine Ki (Affinity) radioligand->ki_value functional Functional Assay (e.g., cAMP) activity Determine Agonism/Antagonism functional->activity

Caption: Workflow for in vitro characterization of a drug candidate.

In_Vivo_Workflow cluster_1 In Vivo Evaluation pk_studies Pharmacokinetic Studies (Rodents) bioavailability Oral Bioavailability & Brain Penetration pk_studies->bioavailability animal_models Behavioral Models (Schizophrenia) efficacy Determine ED50 (Efficacy) animal_models->efficacy pet_imaging PET Imaging (Non-Human Primates) occupancy Receptor Occupancy (%) pet_imaging->occupancy

Caption: Workflow for in vivo evaluation of a drug candidate.

IVIVC_Logic in_vitro High In Vitro Affinity (Low Ki) correlation Strong In Vitro-In Vivo Correlation in_vitro->correlation pk Good Brain Penetration pk->correlation in_vivo_efficacy Potent In Vivo Efficacy (Low ED50) in_vivo_efficacy->correlation receptor_occupancy High Receptor Occupancy at Efficacious Doses receptor_occupancy->correlation correlation->in_vivo_efficacy correlation->receptor_occupancy

Caption: Logical relationship for establishing IVIVC.

Synthesis and Conclusion: A Coherent Narrative

The case of cariprazine beautifully illustrates a successful IVIVC. Its high in vitro affinity for dopamine D3 and D2 receptors, particularly its D3 preference, translates into potent efficacy in animal models of schizophrenia at doses that are shown to achieve significant receptor occupancy in the brain. The partial agonist profile observed in vitro likely contributes to its therapeutic window, mitigating some of the side effects associated with full antagonists.

This guide underscores the importance of a multi-faceted approach to early drug discovery. By systematically evaluating a compound's in vitro and in vivo properties, researchers can build a comprehensive understanding of its pharmacological profile and make more informed decisions about its potential as a therapeutic agent. The robust correlation between cariprazine's in vitro activity and its in vivo effects provides a compelling example of how this integrated approach can pave the way for the development of novel and effective treatments for complex CNS disorders.

Experimental Protocols

Radioligand Binding Assay (Competition Assay)
  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in an assay buffer.[30]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]raclopride for D2/D3 receptors), and varying concentrations of the unlabeled test compound (cariprazine).[11][30]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow the binding to reach equilibrium.[30]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[30]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The concentration at which 50% of the radioligand is displaced (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[30]

Animal Model: Amphetamine-Induced Hypermotility
  • Animal Acclimation: Acclimate rodents (e.g., rats) to the testing environment (e.g., open-field arenas) for a set period.

  • Drug Administration: Administer the test compound (cariprazine) or vehicle orally at various doses.

  • Psychostimulant Challenge: After a pre-determined time, administer a psychostimulant, such as d-amphetamine, to induce hyperlocomotion.

  • Behavioral Assessment: Record the locomotor activity of the animals for a specified duration using automated activity monitors.

  • Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle- and amphetamine-treated control groups. Calculate the dose that produces a 50% reduction in the amphetamine-induced hyperactivity (ED50).

References

  • Seneca, N., et al. (2011). Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography. Psychopharmacology, 218(3), 597–607. [Link]

  • Psych Scene. (2021). Cariprazine - Mechanism of Action | Psychopharmacology | Clinical Application. Psych Scene Hub. [Link]

  • Seneca, N., et al. (2011). Occupancy of dopamine D₂ and D₃ and serotonin 5-HT₁A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography. Psychopharmacology (Berl), 218(3), 597-607. [Link]

  • Stahl, S. M. (2024). A Brief Review of Cariprazine. American Journal of Psychiatry Residents' Journal. [Link]

  • Finnema, S. J., et al. (2013). Brain uptake and distribution of the dopamine D3/D2 receptor partial agonist [11C]cariprazine: An in vivo positron emission tomography study in nonhuman primates. Synapse, 67(5), 258-264. [Link]

  • Kiss, B., et al. (2019). Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine. Drug Design, Development and Therapy, 13, 3229–3244. [Link]

  • Finnema, S. J., et al. (2013). Brain uptake and distribution of the dopamine D3/D2 receptor partial agonist [11C]cariprazine: an in vivo positron emission tomography study in nonhuman primates. Synapse, 67(5), 258-64. [Link]

  • Stahl, S. M. (2016). Mechanism of action of cariprazine. CNS Spectrums, 21(2), 123-127. [Link]

  • Stahl, S. M. (2017). The role of dopamine D3 receptors in the mechanism of action of cariprazine. CNS Spectrums, 22(S1), 1-8. [Link]

  • Allergan. (n.d.). Mechanism of Action. VRAYLAR® (cariprazine). [Link]

  • Kiss, B., et al. (2019). Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine. Drug Design, Development and Therapy, 13, 3229–3244. [Link]

  • Kiss, B., et al. (2019). Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine. Semantic Scholar. [Link]

  • Kiss, B., et al. (2010). Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile. Journal of Pharmacology and Experimental Therapeutics, 333(1), 328-40. [Link]

  • Kiss, B., et al. (2019). Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine. Drug Design, Development and Therapy, 13, 3229-3244. [Link]

  • Gyertyán, I., et al. (2011). Cariprazine (RGH-188), a potent D3/D2 dopamine receptor partial agonist, binds to dopamine D3 receptors in vivo and shows antipsychotic-like and procognitive effects in rodents. Neurochemistry International, 59(6), 925-35. [Link]

  • Seneca, N., et al. (2011). In vitro receptor binding inhibition constants (K i ) of several compounds used in this study. ResearchGate. [Link]

  • Kiss, B., et al. (2019). Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine. ResearchGate. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-60. [Link]

  • Agid, Y., et al. (2018). The preclinical discovery and development of cariprazine for the treatment of schizophrenia. Expert Opinion on Drug Discovery, 13(5), 445-458. [Link]

  • Finnema, S. J., et al. (2013). Brain uptake and distribution of the dopamine D(3) /D(2) receptor partial agonist [(11) C]Cariprazine: An In Vivo positron emission tomography study in non-human primates. ResearchGate. [Link]

  • Yatham, L. N., et al. (2024). D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside. Pharmaceuticals, 17(6), 698. [Link]

  • Neill, J. C., et al. (2016). Effects of cariprazine, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology. European Neuropsychopharmacology, 26(1), 3-14. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]

  • Caccia, S., et al. (2021). Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety. CNS Drugs, 35(8), 835-857. [Link]

  • Wikipedia. (n.d.). Cariprazine. [Link]

  • Shah, V. P., et al. (2016). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal, 18(5), 1086–1097. [Link]

  • Young, J. W., & Geyer, M. A. (2010). Developing Predictive Animal Models and Establishing a Preclinical Trials Network for Assessing Treatment Effects on Cognition in Schizophrenia. Schizophrenia Bulletin, 36(3), 489–496. [Link]

  • Dr. Oracle. (2025). What biological receptors are targeted by Vraylar (cariprazine)?. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Al-Ghananeem, A. M., et al. (2014). Development of a level A in vitro-in vivo correlation for extended release dosage forms of quetiapine fumarate. Drug Discoveries & Therapeutics, 8(4), 161-167. [Link]

  • Gründer, G. (2010). Cariprazine, an orally active D2/3 receptor antagonist, for the potential treatment of schizophrenia, bipolar mania and depression. Current Opinion in Investigational Drugs, 11(7), 823-32. [Link]

  • de Oliveira, A. C., et al. (2012). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria, 34(Suppl 2), S142-52. [Link]

  • Jones, C. A., et al. (2011). Animal models of schizophrenia. British Journal of Pharmacology, 164(4), 1195–1210. [Link]

  • Gomes, F. V., & Grace, A. A. (2017). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in Pharmacology, 8, 689. [Link]

  • ResearchGate. (2010). Cariprazine, a new, orally active dopamine D2/3 receptor partial agonist for the treatment of schizophrenia, bipolar mania and depression. [Link]

  • Oxford Academic. (2018). PRECLINICAL STUDIES OF STANDARD AND NOVEL TARGET ANTIPSYCHOTIC DRUGS IN ANIMAL MODELS OF SCHIZOPHRENIA: WHY CLINICAL TRIALS MAY HAVE FAILED TO RECAPITULATE PRECLINICAL FINDINGS. [Link]

  • Patsnap Synapse. (2025). How is in vitro–in vivo correlation (IVIVC) established?. [Link]

Sources

A Comparative Guide to the Reproducibility and Robustness of a Multi-Step 4-Methoxyazepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently encountered in medicinal chemistry. Its conformational flexibility and three-dimensional character make it an attractive component for the design of novel therapeutics. Specifically, 4-substituted azepanes, such as 4-methoxyazepane, are of significant interest as building blocks for a variety of biologically active molecules. The reliable and scalable synthesis of these compounds is therefore of paramount importance.

This guide provides an in-depth analysis of a multi-step synthesis of this compound, with a focus on the reproducibility and robustness of the synthetic route. We will explore a primary synthetic pathway and compare it with a viable alternative, offering insights into the practical considerations for laboratory-scale and potential scale-up production.

Primary Synthetic Route: A Stepwise Approach from a Piperidine Precursor

A robust and reproducible synthesis of this compound can be achieved through a four-step sequence starting from the readily available N-Boc-4-piperidone. This pathway involves a ring expansion to form the azepane core, followed by functional group manipulations to install the desired methoxy group.

Workflow of the Primary Synthetic Route

A N-Boc-4-piperidone B N-Boc-4-oxoazepane A->B Ring Expansion C N-Boc-4-hydroxyazepane B->C Reduction D N-Boc-4-methoxyazepane C->D Methylation E This compound D->E Deprotection

Caption: Primary synthetic pathway to this compound.

Step 1: Ring Expansion of N-Boc-4-piperidone to N-Boc-4-oxoazepane

The construction of the seven-membered azepane ring is a critical step. A reliable method involves the ring expansion of N-Boc-4-piperidone. This transformation can be achieved using various reagents, with a particularly scalable and robust process utilizing ethyl diazoacetate.

Expertise & Experience: The choice of a ring expansion strategy is pivotal for the overall efficiency of the synthesis. While other methods exist, the use of ethyl diazoacetate offers a good balance of yield and operational simplicity, making it suitable for larger-scale preparations. The reaction proceeds via a Tiffeneau-Demjanov-type rearrangement.

Trustworthiness: This step is self-validating through the characterization of the resulting N-Boc-4-oxoazepane. The expected mass and spectroscopic data (¹H NMR, ¹³C NMR) will confirm the successful ring expansion.

Experimental Protocol: Synthesis of N-Boc-4-oxoazepane
  • To a solution of N-Boc-4-piperidone (1 equivalent) in an anhydrous aprotic solvent such as diethyl ether or dichloromethane at 0 °C, add a solution of ethyl diazoacetate (1.2 equivalents) and a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-4-oxoazepane.

Expected Yield: 70-85%

Step 2: Reduction of N-Boc-4-oxoazepane to N-Boc-4-hydroxyazepane

The reduction of the ketone to a secondary alcohol is a standard transformation. For this step, sodium borohydride (NaBH₄) is a mild and selective reducing agent, offering high yields and operational simplicity.

Expertise & Experience: While more powerful reducing agents like lithium aluminum hydride (LiAlH₄) could be used, NaBH₄ is preferred for its compatibility with the Boc protecting group and its ease of handling. The reaction is typically performed in a protic solvent like methanol or ethanol.

Trustworthiness: The progress of the reduction can be easily monitored by the disappearance of the ketone starting material on TLC. The formation of the alcohol product is confirmed by IR spectroscopy (appearance of a broad O-H stretch) and NMR spectroscopy.

Experimental Protocol: Reduction of N-Boc-4-oxoazepane
  • Dissolve N-Boc-4-oxoazepane (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-4-hydroxyazepane, which is often pure enough for the next step without further purification.

Expected Yield: 90-98%

Step 3: Methylation of N-Boc-4-hydroxyazepane to N-Boc-4-methoxyazepane

The conversion of the hydroxyl group to a methoxy ether is a key step in this synthesis. The Williamson ether synthesis is a classic and highly reliable method for this transformation.[1][2] It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent.

Expertise & Experience: The choice of base and methylating agent is crucial for the success of this reaction. A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for deprotonating the secondary alcohol. Methyl iodide (MeI) or dimethyl sulfate are common and effective methylating agents. The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). The main competing side reaction is elimination, but with a primary alkyl halide like methyl iodide, this is minimized.[2][3]

Trustworthiness: The reaction's completion can be monitored by the disappearance of the starting alcohol on TLC. The formation of the ether product can be confirmed by the appearance of a singlet at approximately 3.3-3.5 ppm in the ¹H NMR spectrum, corresponding to the methoxy group protons.

Experimental Protocol: Methylation of N-Boc-4-hydroxyazepane
  • To a solution of N-Boc-4-hydroxyazepane (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-4-methoxyazepane.

Expected Yield: 75-90%

Step 4: Deprotection of N-Boc-4-methoxyazepane

The final step is the removal of the Boc protecting group to yield the target this compound. This is typically achieved under acidic conditions.[4][5]

Expertise & Experience: Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane or methanol) are commonly used for Boc deprotection. The choice of acid and solvent can influence the ease of workup and isolation of the final product. TFA is highly effective but can be corrosive and requires careful handling. A solution of HCl in dioxane is a common and practical alternative. The reaction proceeds via protonation of the carbamate followed by the loss of isobutylene and carbon dioxide.[5]

Trustworthiness: The deprotection is typically a clean and high-yielding reaction. The completion of the reaction can be monitored by the disappearance of the starting material on TLC. The final product can be isolated as the free base or as a salt (e.g., hydrochloride).

Experimental Protocol: Deprotection of N-Boc-4-methoxyazepane
  • Dissolve N-Boc-4-methoxyazepane (1 equivalent) in a suitable organic solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid. Two common methods are:

    • Method A (TFA): Add trifluoroacetic acid (5-10 equivalents) at 0 °C and stir at room temperature for 1-2 hours.

    • Method B (HCl in Dioxane): Add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To isolate the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH or K₂CO₃) to pH > 10, and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer and concentrate to obtain this compound.

  • To isolate the hydrochloride salt, triturate the residue with diethyl ether to precipitate the salt, which can then be collected by filtration.

Expected Yield: >95%

Comparison of Synthetic Routes

StepPrimary RouteAlternative Route: Ring Expansion of a Methoxy-Substituted Cyclohexanone
Key Transformation Ring expansion of a piperidone, followed by functional group manipulation.Beckmann rearrangement of a 4-methoxycyclohexanone oxime.
Starting Material N-Boc-4-piperidone4-Methoxycyclohexanone
Reproducibility High. Each step involves well-established and reliable reactions.Moderate to High. The Beckmann rearrangement is generally reliable, but the synthesis of the starting 4-methoxycyclohexanone can have variable yields.[6][7]
Robustness High. The reaction conditions for each step are generally tolerant of minor variations.Moderate. The Beckmann rearrangement can be sensitive to reaction conditions and the nature of the substrate.
Scalability Good. The starting material is commercially available and the reactions are amenable to scale-up.Moderate. The synthesis of 4-methoxycyclohexanone may present scalability challenges.
Number of Steps 43 (Oxime formation, Beckmann rearrangement, Lactam reduction)
Key Challenges Handling of ethyl diazoacetate in the ring expansion step.Potential for side reactions in the Beckmann rearrangement and the synthesis of the starting material.
Alternative Route: Beckmann Rearrangement

An alternative approach to the azepane ring involves the Beckmann rearrangement of a substituted cyclohexanone oxime. In this case, one could envision the synthesis of 4-methoxycyclohexanone, its conversion to the corresponding oxime, and subsequent rearrangement to 4-methoxyazepan-2-one. The final step would be the reduction of the lactam to the desired azepane.

A 4-Methoxycyclohexanone B 4-Methoxycyclohexanone Oxime A->B Oxime Formation C 4-Methoxyazepan-2-one B->C Beckmann Rearrangement D This compound C->D Lactam Reduction

Caption: Alternative synthetic pathway via Beckmann rearrangement.

While this route is shorter in the number of steps from the key intermediate, the overall robustness and reproducibility may be lower than the primary route. The synthesis of 4-methoxycyclohexanone can be challenging, and the Beckmann rearrangement can sometimes lead to mixtures of products or require careful optimization of reaction conditions.

Conclusion

The multi-step synthesis of this compound presented in this guide, starting from N-Boc-4-piperidone, offers a reproducible and robust pathway for accessing this valuable building block. Each step utilizes well-established and high-yielding reactions, making the overall sequence reliable and amenable to scale-up. The alternative route via a Beckmann rearrangement, while conceptually attractive due to its conciseness, may present more challenges in terms of starting material synthesis and reaction control. For researchers requiring a dependable and scalable synthesis of this compound, the primary route outlined in this guide is the recommended approach.

References

  • BenchChem. Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem. Published December 2025.
  • ACS GCI Pharmaceutical Roundtable. Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. Published December 21, 2025.
  • ChemTalk. Williamson Ether Synthesis. ChemTalk.
  • Unknown. The Williamson Ether Synthesis.
  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • Thullen SM, Rubush DM, Rovis T. A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation-Ring-Expansion Approach to Substituted Azepanes. Synlett. 2017;28(19):2755-2758.
  • SciSpace.
  • Wikipedia. Williamson ether synthesis. Wikipedia.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit. Published February 27, 2024.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014.
  • ResearchGate. Reduction using sodium borohyride?
  • Francis Academic Press.
  • Khan Academy. Williamson ether synthesis. Khan Academy.
  • Organic Chemistry Tutor. Williamson Ether Synthesis. Organic Chemistry Tutor.
  • The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • PubMed. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. PubMed. Published January 25, 2024.
  • Chem-Station Int. Ed. Williamson Ether Synthesis.
  • Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. Taylor & Francis Online.
  • SciSpace. A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. SciSpace. Published August 1, 2011.
  • Organic Chemistry Portal.
  • Semantic Scholar. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • ResearchGate. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters.
  • ResearchGate. Sodium borohydride mediated reduction of N-Boc protected purines and applications in the synthesis of 7-alkyladenines and tetrahydro[4][8]diazepino-[1,2,3-gh]purines. ResearchGate. Published August 6, 2025.

  • Quick Company. A Process For The Synthesis Of 4 Methoxycyclohexanone. Quick Company.
  • Google Patents. CN105152884A - Preparation method of 4-methoxycyclohexanon.
  • Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • SciSpace. Top 20 papers published in the topic of Beckmann rearrangement in 1994. SciSpace.

Sources

Differentiating Methoxyazepane Isomers: A Senior Application Scientist's Guide to Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise structural elucidation of small molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the location of substituents, can exhibit vastly different pharmacological and toxicological profiles. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry. Consequently, the ability to unequivocally distinguish between its substituted derivatives, such as the positional isomers of methoxyazepane, is a critical analytical challenge.

The Spectroscopic Toolkit for Isomer Differentiation

The differentiation of positional isomers relies on subtle differences in the electronic environment of atoms and the fragmentation behavior of the molecules. Our analytical approach employs a multi-technique strategy to build a comprehensive and self-validating dataset for each isomer.

Experimental & Predictive Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for distinguishing positional isomers. The chemical shift of a nucleus is highly sensitive to its local electronic environment. The position of the methoxy group on the azepane ring will induce distinct changes in the chemical shifts of the ring protons and carbons.

  • ¹H NMR Spectroscopy Protocol:

    • Sample Preparation: Dissolve ~5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Instrument: 400 MHz NMR Spectrometer.

    • Parameters:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

      • Acquisition Time: 3.98 s

    • Rationale: A 400 MHz spectrometer provides sufficient resolution for distinguishing the proton signals in these aliphatic systems. CDCl₃ is a standard solvent for small organic molecules. TMS provides a reference point at 0 ppm.

  • ¹³C NMR Spectroscopy Protocol:

    • Sample Preparation: Same as for ¹H NMR.

    • Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz proton frequency).

    • Parameters:

      • Pulse Program: zgpg30 (proton decoupled)

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

    • Rationale: Proton decoupling simplifies the spectrum to single lines for each unique carbon, making comparison more straightforward. A higher number of scans is required due to the lower natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in a molecule. While all three isomers will show characteristic absorptions for the C-N, C-O, and C-H bonds, the precise frequencies and shapes of these bands, particularly in the fingerprint region (below 1500 cm⁻¹), can differ subtly due to changes in molecular symmetry and vibrational coupling.

  • Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:

    • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

    • Instrument: FTIR Spectrometer with a diamond ATR accessory.

    • Parameters:

      • Scan Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16

    • Rationale: ATR is a rapid and convenient technique for liquid samples, requiring minimal sample preparation.

3. Mass Spectrometry (MS):

Electron Ionization (EI) Mass Spectrometry fragments molecules in a reproducible manner. The position of the methoxy group will direct the fragmentation pathways, leading to a unique mass spectrum for each isomer that can serve as a molecular fingerprint.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

    • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol.

    • GC System:

      • Inlet Temperature: 250 °C

      • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

      • Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

      • Carrier Gas: Helium, constant flow of 1 mL/min.

    • MS System (EI):

      • Ion Source Temperature: 230 °C

      • Ionization Energy: 70 eV

      • Mass Range: m/z 35-350

    • Rationale: GC separates the isomers, and the 70 eV electron ionization provides standard, library-searchable mass spectra. The fragmentation patterns of cyclic amines are well-documented and often involve cleavage alpha to the nitrogen atom[1].

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample (Isomer Mixture) Sample (Isomer Mixture) Dilution in Solvent Dilution in Solvent Sample (Isomer Mixture)->Dilution in Solvent FTIR-ATR FTIR-ATR Sample (Isomer Mixture)->FTIR-ATR Functional Group ID GC-MS GC-MS Dilution in Solvent->GC-MS Separation & Fragmentation NMR (1H, 13C) NMR (1H, 13C) Dilution in Solvent->NMR (1H, 13C) Structural Elucidation Mass Spectrum Mass Spectrum GC-MS->Mass Spectrum NMR Spectra NMR Spectra NMR (1H, 13C)->NMR Spectra IR Spectrum IR Spectrum FTIR-ATR->IR Spectrum Isomer Identification Isomer Identification Mass Spectrum->Isomer Identification NMR Spectra->Isomer Identification IR Spectrum->Isomer Identification

Figure 1: General workflow for the spectroscopic differentiation of methoxyazepane isomers.

Comparative Spectroscopic Analysis

The following sections detail the predicted spectroscopic features for each isomer. These predictions are based on established principles of substituent effects on spectra.

¹H and ¹³C NMR Spectroscopy: A Tale of Three Chemical Environments

The position of the electron-withdrawing methoxy group will have the most significant impact on the chemical shifts of the adjacent protons and carbons. The methoxy group itself will present as a singlet integrating to three protons in the ¹H NMR spectrum, typically in the range of 3.3-3.5 ppm, and a carbon signal around 55-60 ppm in the ¹³C NMR spectrum[2].

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Methoxyazepane Isomers

Position2-Methoxyazepane (Predicted)3-Methoxyazepane (Predicted)4-Methoxyazepane (Predicted)
-OCH₃ ~3.3 (s, 3H)~3.3 (s, 3H)~3.3 (s, 3H)
H-2 ~4.5 (dd)~2.8-3.0 (m)~2.6-2.8 (m)
H-3 ~1.5-1.8 (m)~3.8 (m)~1.5-1.7 (m)
H-4 ~1.4-1.6 (m)~1.7-1.9 (m)~3.6 (m)
H-5 ~1.4-1.6 (m)~1.5-1.7 (m)~1.7-1.9 (m)
H-6 ~1.5-1.8 (m)~1.6-1.8 (m)~1.5-1.7 (m)
H-7 ~2.8-3.0 (m)~2.7-2.9 (m)~2.6-2.8 (m)
N-H ~1.9 (br s)~1.9 (br s)~1.9 (br s)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Methoxyazepane Isomers

Carbon2-Methoxyazepane (Predicted)3-Methoxyazepane (Predicted)This compound (Predicted)
-OCH₃ ~56~56~56
C-2 ~85~50~48
C-3 ~35~75~30
C-4 ~25~32~78
C-5 ~28~24~34
C-6 ~30~30~28
C-7 ~48~45~49

Key Differentiating Features in NMR:

  • 2-Methoxyazepane: The most downfield proton signal (after the methoxy group) will be the proton at C-2 (~4.5 ppm), as it is directly attached to the carbon bearing the electronegative oxygen. Similarly, the C-2 carbon will be significantly deshielded in the ¹³C NMR spectrum (~85 ppm).

  • 3-Methoxyazepane: The proton at C-3 will be the most downfield ring proton (~3.8 ppm), and the C-3 carbon will be the most deshielded ring carbon (~75 ppm).

  • This compound: The proton at C-4 will be the most downfield ring proton (~3.6 ppm), and the C-4 carbon will be the most deshielded ring carbon (~78 ppm). Due to the symmetry of this isomer, fewer unique signals may be observed compared to the 2- and 3-isomers, depending on the ring conformation.

Infrared Spectroscopy: Subtle Vibrational Differences

The IR spectra of all three isomers will be broadly similar, showing N-H stretching (around 3300 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and a prominent C-O stretching band characteristic of ethers (1050-1150 cm⁻¹)[3][4]. The key to differentiation lies in the fingerprint region.

Table 3: Predicted Key IR Absorption Bands (cm⁻¹) for Methoxyazepane Isomers

Functional Group2-Methoxyazepane (Predicted)3-Methoxyazepane (Predicted)This compound (Predicted)
N-H Stretch ~3300 (broad)~3300 (broad)~3300 (broad)
C-H Stretch 2850-29602850-29602850-2960
C-O Stretch ~1080~1100~1115
C-N Stretch ~1190~1200~1210

The exact position of the C-O and C-N stretching frequencies will be subtly influenced by the substitution pattern, which affects the bond strengths and vibrational coupling within the molecule. While these differences may be small, they can be diagnostic when comparing the spectra directly.

Mass Spectrometry: Isomer-Specific Fragmentation Pathways

The fragmentation of cyclic amines upon electron ionization is often initiated by cleavage of the C-C bond alpha to the nitrogen atom[1]. The presence and position of the methoxy group will introduce alternative and competing fragmentation pathways, primarily α-cleavage adjacent to the ether oxygen.

Predicted Fragmentation for this compound:

G M+ (m/z 129) M+ (m/z 129) m/z 114 m/z 114 M+ (m/z 129)->m/z 114 -CH3 m/z 98 m/z 98 M+ (m/z 129)->m/z 98 -OCH3 m/z 100 m/z 100 M+ (m/z 129)->m/z 100 -C2H5 m/z 72 m/z 72 m/z 100->m/z 72 -C2H4

Figure 2: Predicted major fragmentation pathways for this compound.

Table 4: Predicted Key Mass Spectral Fragments (m/z) for Methoxyazepane Isomers

Fragment Ion2-Methoxyazepane (Predicted)3-Methoxyazepane (Predicted)This compound (Predicted)
[M]⁺ 129129129
[M-CH₃]⁺ 114114114
[M-OCH₃]⁺ 989898
α-cleavage (N) 86, 43100, 2972, 57
α-cleavage (O) 100, 29114, 1586, 43

Key Differentiating Features in MS:

The relative abundances of the fragment ions will be the most telling feature.

  • 2-Methoxyazepane: Will likely show a prominent fragment from cleavage between C2 and C3, leading to a stable oxonium ion.

  • 3-Methoxyazepane: Fragmentation will be directed by both the nitrogen and the oxygen, leading to a more complex spectrum with multiple characteristic fragments.

  • This compound: Cleavage of the C3-C4 or C4-C5 bonds will be prominent, leading to characteristic fragments.

Conclusion

The differentiation of this compound from its 2- and 3- positional isomers is a tractable analytical problem when a multi-pronged spectroscopic approach is employed. While experimental data is ideal, a thorough understanding of spectroscopic principles allows for robust predictions that can guide the identification process. ¹H and ¹³C NMR spectroscopy offer the most definitive distinctions, with the position of the methoxy group inducing clear and predictable shifts in the signals of adjacent nuclei. Mass spectrometry provides complementary data through isomer-specific fragmentation patterns, and IR spectroscopy can offer supporting evidence. By systematically applying these techniques and carefully analyzing the resulting data, researchers and drug development professionals can confidently elucidate the structure of these and other closely related positional isomers, ensuring the integrity and safety of their chemical entities.

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • King, S., & Barron, A. (2011, May 16). NMR Spectroscopy of Stereoisomers. OpenStax-CNX. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • NIST. (n.d.). 3-Methoxyacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

  • Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]

  • Fawry WP Hub. (n.d.). Ir Spectrum Of Ether. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron impact mass spectrum with proposed fragmentation (a) and HR-MS. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methoxyazepane

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed, experience-driven protocol for the proper disposal of 4-Methoxyazepane, a substituted cyclic amine. While specific safety data for this compound is not extensively published, a conservative approach, grounded in the known hazards of its constituent functional groups—the azepane ring and the methoxy group—is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

Understanding the Hazard Profile of this compound

A thorough understanding of a compound's potential hazards is the foundation of its safe handling and disposal. In the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its properties from analogous structures.

  • The Azepane Moiety: The core structure, azepane (also known as hexamethyleneimine), is a cyclic secondary amine. Azepane itself is classified as a flammable liquid that is toxic by ingestion and corrosive to metals and tissues.[1] Like many amines, it is a basic compound.

  • The Methoxy Group: The methoxy substituent is derived from anisole (methoxybenzene). Anisole is a flammable liquid, and its vapors can form explosive mixtures with air.[2][3] It is also known to be an irritant to the skin, eyes, and respiratory tract.[2]

Immediate Safety & Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, the establishment of a safe working environment is non-negotiable. This begins with the correct selection and use of Personal Protective Equipment.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes of the potentially corrosive and irritant liquid. A face shield offers a broader range of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact with the potentially corrosive, toxic, and irritant compound. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection A flame-retardant laboratory coat, long pants, and closed-toe shoes.Provides a barrier against accidental spills and splashes. Flame-retardant material is crucial due to the inferred flammability of the compound.
Respiratory Protection To be used in a well-ventilated chemical fume hood.Given the potential for irritating vapors and the ammonia-like odor characteristic of the azepane ring, all handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.[4]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Keep liquid waste separate from solid waste.

  • Crucially, keep this amine-based waste separate from acidic waste to prevent a potentially vigorous acid-base reaction.

Step 2: Waste Collection and Containerization

The choice of waste container is critical to prevent leaks and reactions.

  • Select a Compatible Container: Use a clean, dry, and clearly labeled hazardous waste container. The container should be made of a material compatible with organic amines, such as high-density polyethylene (HDPE). Do not use metal containers, as amines can be corrosive.[5]

  • Container Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Indicate the associated hazards: "Flammable," "Toxic," "Corrosive," and "Irritant."

  • Fill Level: Do not fill the container to more than 80% of its capacity to allow for vapor expansion and to prevent spills during transport.[4]

Step 3: On-Site Storage

Proper storage of the waste container while it awaits pickup is essential.

  • Store the sealed container in a designated and well-ventilated satellite accumulation area.

  • The storage area should be away from sources of ignition, heat, and direct sunlight.

  • Ensure the storage area has secondary containment to capture any potential leaks.

Step 4: Final Disposal

The final disposal of this compound waste must be handled by qualified professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with a complete and accurate description of the waste.

  • Never attempt to dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and poses a significant risk to public health and the environment.

Spill Management Protocol

In the event of a spill, a swift and informed response is critical.

  • Small Spills (in a chemical fume hood):

    • Ensure your PPE is fully donned.

    • Contain the spill using a chemical spill kit with absorbent pads or a universal absorbent material.

    • Carefully collect the absorbed material and any contaminated items (e.g., gloves, paper towels) and place them in the designated hazardous waste container for this compound.

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area.

    • Alert your colleagues and supervisor.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Decision Logic

The following diagram outlines the critical decision-making process for the disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response start Begin Disposal Process for This compound ppe Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) start->ppe Safety First fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood segregate Segregate this compound Waste (No Mixing with Other Chemicals) fume_hood->segregate spill Spill Occurs fume_hood->spill container Select Compatible HDPE Hazardous Waste Container segregate->container label_container Label Container: 'Hazardous Waste' 'this compound' Hazards: Flammable, Toxic, Corrosive, Irritant container->label_container store Store Sealed Container in Designated Satellite Accumulation Area label_container->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end_point Professional Disposal by Licensed Hazardous Waste Vendor contact_ehs->end_point Regulatory Compliance spill_size Assess Spill Size spill->spill_size small_spill Small Spill in Fume Hood: Contain, Absorb, Collect as Waste spill_size->small_spill Small large_spill Large Spill or Outside Hood: Evacuate & Call EHS/Emergency spill_size->large_spill Large small_spill->label_container Add to Waste large_spill->end_point Emergency Protocol

Caption: Disposal workflow for this compound.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for Hazardous Laboratory Chemicals.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.
  • International Labour Organization & World Health Organization. (n.d.). International Chemical Safety Cards (ICSC): Anisole.
  • Carl ROTH. (n.d.). Safety Data Sheet: Anisole.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • PubChem. (n.d.). This compound hydrochloride.
  • PubChem. (n.d.). This compound hydrochloride.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Anisole.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet: Anisole.
  • Acros Organics. (n.d.). Safety Data Sheet: Anisole.
  • PubChem. (n.d.). Azepane.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet: 1-(4-Nitrophenyl)azepane.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(1H-1,2,3-Triazol-1-yl)azepane dihydrochloride.
  • Cayman Chemical. (2023, April 19). Safety Data Sheet: AM2233 azepane isomer.
  • Wikipedia. (n.d.). Azepane.
  • PubChem. (n.d.). 4-Methoxyphenylhydrazine hydrochloride.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste.
  • PubChem. (n.d.). 1-Methylazepane;hydrochloride.
  • PubChem. (n.d.). Demoxepam.
  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: QZ-8919.

Sources

Navigating the Uncharted: A Guide to Safely Handling 4-Methoxyazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience in the dynamic landscape of pharmaceutical research has underscored a critical principle: innovation and safety are inextricably linked. When working with novel or lesser-known compounds like 4-Methoxyazepane, a robust and intelligent safety protocol is not just a regulatory hurdle—it is the bedrock of sound scientific practice. This guide is designed to move beyond a simple checklist, providing you with the rationale and procedural depth to handle this compound with the confidence that comes from a thorough understanding of risk and mitigation.

The azepane scaffold is of significant interest in medicinal chemistry, forming the core of various biologically active agents.[1][2][3] However, the introduction of new derivatives, such as this compound, brings with it a degree of toxicological uncertainty. In the absence of a specific Safety Data Sheet (SDS), we must adopt a precautionary principle, treating the compound as hazardous until proven otherwise and inferring its potential risks from analogous structures.[4] This guide will provide a comprehensive framework for risk assessment, personal protective equipment (PPE) selection, and operational and disposal plans, ensuring both your safety and the integrity of your research.

The Inherent Risks: Understanding the Chemistry of this compound

  • Corrosivity and Irritation: Many amines are corrosive and can cause severe irritation to the skin, eyes, and respiratory tract.[5]

  • Volatility and Odor: Low molecular weight amines are often volatile, possessing strong, unpleasant odors. Inhalation of vapors can be a primary route of exposure.[5]

  • Flammability: Depending on the substitution, some amines can be flammable.[5]

  • Reactivity: Amines can react vigorously with oxidizing agents.[5]

Given these potential hazards, a proactive and conservative approach to safety is paramount.

A Dynamic Approach to PPE Selection

The selection of Personal Protective Equipment is not a static, one-size-fits-all decision. It is a dynamic process that must be tailored to the specific experimental context. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Minimum PPE Requirements Enhanced Precautions (Based on Risk Assessment)
Storage and Weighing Lab coat, safety glasses with side shields, nitrile gloves.[6][7]Double-gloving, use of a ventilated balance enclosure or fume hood.
Solution Preparation and Transfers Lab coat, chemical splash goggles, nitrile gloves.[6][8]Face shield, chemical-resistant apron, use of a fume hood.
Running Reactions Lab coat, chemical splash goggles, nitrile gloves, long pants, and closed-toe shoes.[6]Flame-resistant lab coat (if flammable solvents are used), appropriate respirator if there is a risk of aerosolization outside of a fume hood.
Work-up and Purification Lab coat, chemical splash goggles, nitrile gloves.Face shield, consideration of heavier-duty gloves (e.g., neoprene or butyl rubber) for prolonged chemical contact.
Waste Disposal Lab coat, chemical splash goggles, nitrile gloves.Chemical-resistant apron, face shield.
Experimental Protocol: Glove Selection and Integrity Check

Choosing the correct glove material is critical. While disposable nitrile gloves offer good protection for incidental contact, they may not be suitable for prolonged immersion.[6][8]

  • Consult a Glove Compatibility Chart: Before beginning work, consult a reputable glove manufacturer's chemical resistance guide to verify the suitability of nitrile gloves for handling this compound and any solvents in use.

  • Visual Inspection: Before donning gloves, visually inspect them for any tears, punctures, or discoloration.

  • Proper Donning: Ensure hands are clean and dry before putting on gloves.

  • Regular Changes: Change gloves immediately if you suspect contamination. Do not reuse disposable gloves.

  • Proper Doffing: To prevent skin contact with contaminants, peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Hand Hygiene: Always wash your hands thoroughly with soap and water after removing gloves.

Operational Plans: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.[4]

  • Segregated Storage: Store this compound in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] Use secondary containment to prevent the spread of spills.[4]

Handling and Use
  • Work in a Ventilated Area: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible. Have an appropriate spill kit available and be familiar with its use.

Disposal Plan: A Step-by-Step Guide

Improper disposal of amine-containing waste can pose a significant environmental hazard.[10][11] Do not dispose of this compound down the drain.

  • Waste Segregation: Collect all waste containing this compound (including contaminated gloves, pipette tips, and paper towels) in a dedicated, clearly labeled hazardous waste container.[10]

  • Container Selection: Use a container that is compatible with amines (e.g., high-density polyethylene). Do not use metal containers, as some amines can be corrosive.[12]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all contents, including this compound and any solvents.

  • Storage of Waste: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.

  • Institutional Protocols: Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.

Visualizing the Workflow: PPE Selection and Disposal

To further clarify the decision-making process, the following diagrams illustrate the logical flow for selecting appropriate PPE and managing waste.

PPE_Selection_Workflow start Start: Handling This compound risk_assessment Perform Risk Assessment: - Scale of work? - Splash potential? - Aerosolization risk? start->risk_assessment ppe_decision Select Appropriate PPE risk_assessment->ppe_decision minimum_ppe Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves ppe_decision->minimum_ppe Low Risk enhanced_ppe Enhanced PPE: - Chemical Goggles - Face Shield - Respirator - Chem-Resistant Apron ppe_decision->enhanced_ppe Elevated Risk proceed Proceed with Experiment minimum_ppe->proceed enhanced_ppe->proceed

Caption: Decision workflow for selecting appropriate PPE.

Waste_Disposal_Workflow start Generate this compound Waste is_solid_or_liquid Solid or Liquid Waste? start->is_solid_or_liquid solid_waste Contaminated Solids: (Gloves, Paper Towels, etc.) is_solid_or_liquid->solid_waste Solid liquid_waste Liquid Waste: (Reaction mixtures, solvents) is_solid_or_liquid->liquid_waste Liquid collect_solid Place in Labeled Hazardous Waste Bag solid_waste->collect_solid collect_liquid Collect in a Compatible, Labeled Waste Container liquid_waste->collect_liquid store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Arrange for Pickup by EHS Department store_waste->contact_ehs

Caption: Decision workflow for this compound waste disposal.

By integrating these principles and procedures into your laboratory workflow, you can confidently and safely advance your research with this compound. Remember, a culture of safety is a culture of scientific excellence.

References

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • How do you write a hazardous material risk assessment for novel chemical entities that you make given that the risks are unknowable before you can do the experiments to show what the risks are? (2022, May 17). Reddit. Retrieved from [Link]

  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Protect IU, Indiana University. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]

  • Safety Data Sheet - Cyclic Amine. (2018, July 1). Global Industrial. Retrieved from [Link]

  • Risk Assessment: Traditional and Novel Approaches. (n.d.). Allucent. Retrieved from [Link]

  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services, University of Alberta. Retrieved from [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). University of Nevada, Reno. Retrieved from [Link]

  • ExampleSOP_Novel-Compounds-in-Animals.docx. (n.d.). UF Environmental Health and Safety. Retrieved from [Link]

  • A framework for chemical safety assessment incorporating new approach methodologies within REACH. (2021). Archives of Toxicology. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved from [Link]

  • What are the safety precautions when handling amines and amides? (2025, October 2). ChemGulf. Retrieved from [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. (2022, July 19). Organic Letters. Retrieved from [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025, April 24). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021). ResearchGate. Retrieved from [Link]

  • Structure-based optimization of novel azepane derivatives as PKB inhibitors. (2004, March 11). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxyazepane
Reactant of Route 2
4-Methoxyazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.